Product packaging for z-d-Tyr(tbu)-oh.dcha(Cat. No.:CAS No. 198828-72-7)

z-d-Tyr(tbu)-oh.dcha

Cat. No.: B612845
CAS No.: 198828-72-7
M. Wt: 552.8
InChI Key: FDNJRKLIHBJXIR-GMUIIQOCSA-N
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Description

Z-d-Tyr(tbu)-oh.dcha, also known as this compound, is a useful research compound. Its molecular formula is C33H48N2O5 and its molecular weight is 552.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H48N2O5 B612845 z-d-Tyr(tbu)-oh.dcha CAS No. 198828-72-7

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNJRKLIHBJXIR-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692817
Record name N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198828-72-7
Record name N-[(Benzyloxy)carbonyl]-O-tert-butyl-D-tyrosine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Tyr(tBu)-OH.DCHA: A Protected Amino Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Tyr(tBu)-OH.DCHA is a chemically modified derivative of the amino acid D-tyrosine, specifically designed for use in peptide synthesis. In the realm of drug development and biochemical research, the precise assembly of amino acids to form peptides with specific biological activities is paramount. This process, known as peptide synthesis, requires the strategic use of "protecting groups" to prevent unwanted side reactions. This compound serves as a key building block in this process, offering dual protection for the amino and side-chain functional groups of D-tyrosine.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and insights into the biological significance of incorporating D-tyrosine into peptide chains.

Physicochemical Properties

This compound is the dicyclohexylamine (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The DCHA salt form enhances the compound's stability and handling characteristics. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Chemical Formula C₂₁H₂₅NO₅·C₁₂H₂₃N[1][2][3]
Molecular Weight 552.8 g/mol [1][2][3]
CAS Number 198828-72-7[1][2][3]
Appearance White to off-white powder
Melting Point 152-157 °C[1]
Optical Rotation [α]D = -33.50 ± 1º (c=1 in EtOH)[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Role in Peptide Synthesis: A Tale of Two Protecting Groups

The utility of this compound in peptide synthesis stems from its two protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyl (tBu) group. These groups are "orthogonal," meaning they can be removed under different chemical conditions, allowing for precise control over the peptide synthesis process.[4]

  • The Z (Benzyloxycarbonyl) Group: This group protects the α-amino group of the D-tyrosine. It is stable under the conditions required for coupling amino acids but can be selectively removed by catalytic hydrogenation. This strategy is more common in solution-phase peptide synthesis.[4]

  • The tert-Butyl (tBu) Group: The tBu group protects the hydroxyl group of the tyrosine side chain. This prevents unwanted side reactions, such as O-acylation, during peptide chain elongation.[5] The tBu group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, but it is readily removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6]

The dicyclohexylamine (DCHA) salt form improves the crystallinity and handling of the protected amino acid.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis (SPPS). The specific conditions may need to be optimized based on the peptide sequence and the resin used.

Coupling of this compound

This protocol describes the incorporation of the Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • This compound

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection of the N-terminal protecting group (if applicable): If the growing peptide chain has an N-terminal protecting group (e.g., Fmoc or Boc), it must be removed according to standard protocols.

  • Washing: Wash the resin thoroughly with DMF and then with DCM.

  • Activation and Coupling: a. In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in a minimal amount of DMF. b. Add the coupling reagent, such as DCC (1 equivalent relative to the amino acid), to the dissolved amino acid. c. Allow the activation to proceed for 10-15 minutes at 0°C. d. Add the activated amino acid solution to the swollen and deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the Z and tBu Groups

The removal of the protecting groups is typically performed at the end of the peptide synthesis.

a) Removal of the Z (Benzyloxycarbonyl) Group:

Materials:

  • Peptide-resin with the Z-protected N-terminus

  • Palladium on carbon (Pd/C) catalyst (5-10% w/w)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol, DMF)

Procedure:

  • Suspend the peptide-resin in a suitable solvent.

  • Add the Pd/C catalyst to the suspension.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at atmospheric pressure).

  • Stir the reaction mixture vigorously for 2-16 hours at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the resin and evaporate the solvent to obtain the peptide with a free N-terminus.

b) Removal of the tert-Butyl (tBu) Group:

This is typically done concurrently with the cleavage of the peptide from the resin.

Materials:

  • Fully synthesized peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[6]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a stirred beaker of cold diethyl ether.[6]

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Mandatory Visualizations

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Deprotection1 N-terminal Deprotection Resin->Deprotection1 Washing1 Washing Deprotection1->Washing1 Coupling Coupling with This compound Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Cleavage Final Cleavage & Deprotection (TFA) Washing2->Cleavage After final cycle Repeat->Deprotection1 Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Protecting_Groups AminoAcid D-Tyrosine Backbone α-Amino Group Carboxyl Group Side-chain Hydroxyl DCHA_Salt DCHA Salt Formation AminoAcid:C->DCHA_Salt Forms Salt with Z_Group Z (Benzyloxycarbonyl) Group Z_Group->AminoAcid:N Protects tBu_Group tBu (tert-Butyl) Group tBu_Group->AminoAcid:OH Protects

Caption: Protecting groups and salt formation in this compound.

Biological Significance of D-Tyrosine in Peptides

While L-amino acids are the building blocks of most naturally occurring proteins, the incorporation of their D-enantiomers, such as D-tyrosine, can confer unique and advantageous properties to synthetic peptides. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to a longer biological half-life.

Recent research has highlighted a particularly interesting biological activity of peptides containing D-tyrosine. Studies have shown that peptides with a terminal D-tyrosine can exhibit anti-melanogenic effects by inhibiting tyrosinase activity.[8][9][10] This opens up possibilities for the development of novel cosmetic and therapeutic agents for skin pigmentation disorders. The addition of D-tyrosine to existing bioactive peptides has been shown to impart this anti-melanogenic property without compromising the original activity of the peptide.[8][9]

Melanogenesis_Inhibition DTyrPeptide D-Tyrosine Containing Peptide Tyrosinase Tyrosinase Enzyme DTyrPeptide->Tyrosinase Inhibits MelaninSynth Melanin Synthesis Tyrosinase->MelaninSynth Catalyzes Hyperpigmentation Hyperpigmentation MelaninSynth->Hyperpigmentation Leads to

Caption: Proposed mechanism of anti-melanogenic activity of D-tyrosine peptides.

Conclusion

This compound is a valuable and versatile protected amino acid for the synthesis of peptides containing D-tyrosine. Its orthogonal protecting groups allow for its use in various peptide synthesis strategies, while the incorporation of D-tyrosine can enhance the stability and introduce novel biological activities to the resulting peptides. The anti-melanogenic properties of D-tyrosine-containing peptides represent a promising area of research for the development of new dermatological and cosmetic products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

Z-D-Tyr(tBu)-OH.DCHA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Z-D-Tyr(tBu)-OH.DCHA, a crucial protected amino acid derivative for peptide synthesis. Aimed at researchers, scientists, and professionals in the field of drug development, this document details its chemical structure, physicochemical properties, and its role in the synthesis of peptides.

Chemical Structure and Identity

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-O-tert-butyl-D-tyrosine. The chemical structure consists of the D-isomer of tyrosine with its amino group protected by a benzyloxycarbonyl (Z) group and its phenolic hydroxyl group protected by a tert-butyl (tBu) group. The carboxylic acid is neutralized by the base dicyclohexylamine.

Component Compounds:

  • Z-D-Tyr(tBu)-OH: (2R)-2-[(benzyloxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid

  • DCHA: N-Cyclohexylcyclohexanamine

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₃₃H₄₈N₂O₅PubChem[1]
Molecular Weight 552.7 g/mol PubChem[1]
CAS Number 198828-72-7Aapptec[2], ChemPep[3]
Appearance White to off-white powderInferred from similar compounds
Purity ≥98%BIO-SYNTHESIS INC.[4]
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF)Inferred from related compounds

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The protecting groups on the amino and side-chain functional groups of the D-tyrosine are essential to prevent unwanted side reactions during the peptide chain elongation process.

The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group. It is typically removed by catalytic hydrogenation. The tert-butyl (tBu) group is a more robust, "permanent" protecting group for the phenolic hydroxyl group of the tyrosine side chain. It is stable to the conditions used for the removal of many N-terminal protecting groups and is typically cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often in the final step of peptide synthesis. The use of the D-isomer allows for the synthesis of peptides with unnatural configurations, which can enhance proteolytic stability and receptor binding affinity.

The dicyclohexylammonium salt form enhances the crystallinity and handling properties of the protected amino acid, making it easier to weigh and store.

Experimental Workflow: Incorporation of Z-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of a Z-D-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.

SPPS_Workflow resin Peptide-Resin (Free N-terminus) deprotection N-terminal Deprotection (e.g., Piperidine in DMF for Fmoc) resin->deprotection 1. wash1 Wash (DMF, DCM) deprotection->wash1 2. coupling Coupling wash1->coupling 3. activation Activation of This compound (e.g., HBTU/DIEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 4. next_cycle Ready for Next Cycle wash2->next_cycle 5.

General workflow for incorporating Z-D-Tyr(tBu)-OH in SPPS.
Experimental Protocol: A General Procedure for Coupling in SPPS

This is a generalized protocol and may require optimization for specific peptide sequences and resins.

  • Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) with the growing peptide chain is swelled in a suitable solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) in a reaction vessel.

  • N-terminal Deprotection: The N-terminal protecting group of the resin-bound peptide (e.g., Fmoc) is removed. For Fmoc, this is typically achieved by treating the resin with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove the deprotection reagent and byproducts.

  • Amino Acid Activation: In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIEA), are added to activate the carboxylic acid.

  • Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The mixture is agitated for a sufficient time (e.g., 1-2 hours) to allow for complete coupling. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Next Cycle: The resin is now ready for the deprotection of the newly added Z-group and the coupling of the subsequent amino acid.

Logical Relationship of Protecting Groups in Peptide Synthesis

The choice and strategy of protecting groups are fundamental to successful peptide synthesis. The following diagram illustrates the logical relationship and orthogonality of the protecting groups in Z-D-Tyr(tBu)-OH.

Protecting_Groups cluster_amino_acid Z-D-Tyr(tBu)-OH cluster_reagents Cleavage/Activation Reagents Z Z-group (N-terminal) tBu tBu-group (Side-chain) COOH Carboxylic Acid H2_Pd H₂/Pd or HBr/AcOH (Mild Acidolysis) H2_Pd->Z Removes TFA Strong Acid (e.g., TFA) (Final Cleavage) TFA->tBu Removes Coupling_Reagent Coupling Reagent (e.g., HBTU) Coupling_Reagent->COOH Activates

Orthogonality of protecting groups in Z-D-Tyr(tBu)-OH.

This diagram illustrates the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the others, allowing for the stepwise and controlled synthesis of a peptide.

Conclusion

This compound is a valuable reagent for the synthesis of D-tyrosine-containing peptides. Its pre-protected functional groups and salt form offer convenience and efficiency in both solid-phase and solution-phase peptide synthesis methodologies. A thorough understanding of its properties and the strategic use of its protecting groups are essential for the successful synthesis of target peptide molecules for research and drug development.

References

The Strategic Role of the Z Group in Z-D-Tyr(tBu)-OH.DCHA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Z-D-Tyr(tBu)-OH.DCHA molecule, with a core focus on the function and significance of the benzyloxycarbonyl (Z) protecting group. This compound is a critical building block in peptide synthesis, offering a unique combination of protective moieties that enable the controlled assembly of complex peptide chains. This document will elucidate the roles of the Z group, the tert-butyl (tBu) group, and the dicyclohexylammonium (DCHA) salt, supported by detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective application.

Introduction: Deconstructing this compound

This compound is a derivative of the amino acid D-tyrosine, strategically modified to be a stable and reactive unit for peptide synthesis. Each component of its structure serves a distinct and crucial purpose:

  • Z (Benzyloxycarbonyl or Cbz) Group: The primary focus of this guide, the Z group is an amine-protecting group. It is one of the earliest and most historically significant protecting groups in peptide chemistry, introduced by Bergmann and Zervas in 1932.[1] Its main function is to prevent the nucleophilic α-amino group of D-tyrosine from participating in unwanted side reactions during peptide bond formation.[2]

  • tBu (tert-Butyl) Group: This group protects the phenolic hydroxyl (-OH) group on the side chain of the tyrosine residue. This protection is essential to prevent O-acylation, a common side reaction that can occur during peptide coupling.[3]

  • DCHA (Dicyclohexylammonium) Salt: The DCHA salt is formed by the reaction of the free carboxylic acid of Z-D-Tyr(tBu)-OH with dicyclohexylamine. This salt formation is a common strategy to improve the handling and stability of protected amino acids. DCHA salts are often crystalline solids, which are easier to purify, weigh, and store compared to their free acid counterparts, which may be oils or amorphous solids.[1][2]

The strategic combination of these groups provides an orthogonal protection scheme, where one protecting group can be removed under conditions that do not affect the others, a fundamental principle in modern peptide synthesis.

The Core Function of the Z Group

The benzyloxycarbonyl (Z) group is a urethane-type protecting group that effectively deactivates the α-amino group of the D-tyrosine. This is achieved by converting the highly nucleophilic amine into a much less reactive carbamate.[2]

Key Advantages of the Z Group:
  • Stability: The Z group is stable under a variety of conditions, including moderately acidic and basic environments, making it compatible with many steps in a synthetic workflow.[2]

  • Racemization Resistance: The urethane linkage of the Z group helps to suppress racemization at the α-carbon during peptide coupling reactions, a critical factor in maintaining the stereochemical integrity of the final peptide.[2]

  • Crystallinity of Derivatives: Z-protected amino acids are often crystalline, which facilitates their purification by recrystallization.[2]

  • Orthogonality: The Z group is orthogonal to the tert-butyl-based side-chain protecting groups (like tBu) and the base-labile Fmoc Nα-protecting group, which are staples of modern solid-phase peptide synthesis (SPPS).[4]

The primary method for the removal of the Z group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. It can also be removed by strong acids like HBr in acetic acid, though this method is less mild.[5]

Quantitative Data

The following tables summarize key physicochemical and analytical data for this compound and its components.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 198828-72-7
Molecular Formula C₂₁H₂₅NO₅·C₁₂H₂₃N
Molecular Weight 552.8 g/mol
Appearance White to off-white crystalline powder

Table 2: Analytical Data for Z-Tyr(tBu)-OH.DCHA (L-enantiomer)

Analytical TechniqueObserved Data
¹³C NMR Spectra available from commercial suppliers.
FTIR Spectra available from commercial suppliers.[1]

Note: Specific peak assignments for NMR and IR are best obtained from the certificate of analysis for a specific lot of the compound.

Experimental Protocols

Synthesis of Z-D-Tyr(tBu)-OH

Step 1: Nα-Protection of D-Tyrosine with the Z group

  • Dissolution: Dissolve D-Tyrosine in an aqueous solution of sodium hydroxide.

  • Reaction: Cool the solution in an ice bath and add benzyl chloroformate (Z-Cl) dropwise while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid.

  • Isolation: The Z-D-Tyr-OH will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Side-Chain Protection with the tert-Butyl group

  • Dissolution: Dissolve the Z-D-Tyr-OH from Step 1 in a suitable solvent such as dichloromethane.

  • Reaction: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and then introduce isobutylene gas or liquid isobutylene under pressure.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude Z-D-Tyr(tBu)-OH can be purified by column chromatography.

Step 3: Formation of the DCHA Salt

  • Dissolution: Dissolve the purified Z-D-Tyr(tBu)-OH in a suitable solvent like ethyl acetate.

  • Addition: Add dicyclohexylamine dropwise with stirring.

  • Crystallization: The this compound salt will precipitate. The crystallization can be aided by cooling the solution.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

Use in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of a Z-D-Tyr(tBu)-OH residue into a peptide chain using a manual SPPS workflow.

Step 1: Conversion of DCHA Salt to Free Acid

  • Suspension: Suspend the this compound salt in ethyl acetate.

  • Acidification: Add 10% aqueous phosphoric acid and stir until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be 2-3.

  • Extraction: Separate the layers and wash the organic phase with 10% phosphoric acid and then with water until the pH of the aqueous wash is neutral.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free acid, Z-D-Tyr(tBu)-OH.

Step 2: Peptide Coupling

  • Resin Preparation: Swell the synthesis resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Z-D-Tyr(tBu)-OH (free acid from Step 1), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

Step 3: Deprotection of the Z and tBu Groups

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For a peptide containing a Z-protected residue and tBu-protected residues, a two-step deprotection is often employed if orthogonality is desired, or a strong acid cleavage can remove the tBu group and potentially the Z group.

  • tBu Group Removal: The tBu group is typically removed with a strong acid cocktail, such as 95% trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Z Group Removal: The Z group is most commonly removed by catalytic transfer hydrogenation on the fully assembled peptide after cleavage from the resin.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound D-Tyrosine D-Tyrosine Z-D-Tyr-OH Z-D-Tyr-OH D-Tyrosine->Z-D-Tyr-OH Z-Cl, NaOH Z-D-Tyr(tBu)-OH Z-D-Tyr(tBu)-OH Z-D-Tyr-OH->Z-D-Tyr(tBu)-OH Isobutylene, H+ This compound This compound Z-D-Tyr(tBu)-OH->this compound DCHA

Caption: Synthetic pathway for this compound.

SPPS_Cycle Start Start Resin_Swell Swell Resin in DMF Start->Resin_Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 Wash Resin Fmoc_Deprotection->Wash_1 Coupling Couple to Resin Wash_1->Coupling Activation Activate Z-D-Tyr(tBu)-OH (HBTU/DIEA in DMF) Activation->Coupling Wash_2 Wash Resin Coupling->Wash_2 End_Cycle Ready for Next Cycle Wash_2->End_Cycle

Caption: A single coupling cycle in SPPS using Z-D-Tyr(tBu)-OH.

Deprotection_Strategy Protected_Peptide Resin-Peptide-Z-D-Tyr(tBu)-... N-terminus (Fmoc) Z-group tBu-group Fmoc_Removed Resin-Peptide-Z-D-Tyr(tBu)-... Free Amine Protected_Peptide:N->Fmoc_Removed:N Piperidine Cleaved_Peptide H-Peptide-Z-D-Tyr(tBu)-... Z-group tBu-group Fmoc_Removed->Cleaved_Peptide TFA Cocktail Final_Peptide H-Peptide-D-Tyr-... Free Amine & Hydroxyl Cleaved_Peptide->Final_Peptide H2, Pd/C

Caption: Orthogonal deprotection scheme in peptide synthesis.

Conclusion

The benzyloxycarbonyl (Z) group in this compound plays a pivotal and strategic role in peptide synthesis. Its stability, resistance to racemization, and orthogonality with other common protecting groups make it an invaluable tool for the controlled and sequential assembly of amino acids into complex peptides. The tert-butyl ether and dicyclohexylammonium salt further enhance the utility of this compound by protecting the reactive tyrosine side chain and improving its handling and stability, respectively. A thorough understanding of the function of the Z group and the proper execution of the associated synthetic and deprotection protocols are essential for researchers and drug development professionals aiming to synthesize high-purity, structurally defined peptides for therapeutic and research applications.

References

The Strategic Imperative of the Tert-Butyl (tBu) Protecting Group in Tyrosine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and the development of peptide-based therapeutics, the precise control over reactive functional groups is paramount. The strategic use of protecting groups to temporarily mask these functionalities prevents unwanted side reactions, ensuring the fidelity of the final product. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group in its side chain, effective protection is a critical consideration. This technical guide provides a comprehensive overview of the function and application of the tert-butyl (tBu) protecting group in tyrosine derivatives, a cornerstone of modern solid-phase peptide synthesis (SPPS).

The Core Function of the tBu Protecting Group in Tyrosine Derivatives

The primary role of the tert-butyl (tBu) group is to protect the hydroxyl (-OH) group of the tyrosine side chain by forming a tert-butyl ether. This protection is crucial for preventing undesirable side reactions during peptide synthesis, thereby enhancing the purity and yield of the target peptide.[1][2]

The tBu group offers two main advantages in this context:

  • Prevention of O-Acylation: The nucleophilic hydroxyl group of an unprotected tyrosine can react with activated amino acids during the coupling steps of SPPS. This leads to the formation of branched peptide impurities, which are difficult to separate from the desired linear peptide and significantly reduce the overall yield. The sterically bulky tBu group effectively shields the hydroxyl oxygen, preventing this unwanted acylation.[2][3]

  • Prevention of Alkylation: During the acid-mediated deprotection of other protecting groups, such as the Nα-Boc group, reactive carbocation intermediates are generated. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation. The tBu ether linkage is stable under the mildly acidic conditions used for Boc removal, thus protecting the phenolic oxygen and deactivating the ring towards such electrophilic substitution.[3]

The most significant advantage of the tBu group, particularly in the widely adopted Fmoc/tBu strategy for SPPS, is its orthogonality .[1][3] This principle dictates that different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the tBu group is stable to base but readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][3] This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation in each cycle, while the tyrosine side chain remains protected until the final cleavage step.

Data Presentation: Stability and Cleavage Conditions

The stability of the tBu protecting group on the tyrosine side chain and the conditions required for its removal are critical parameters in peptide synthesis. The following tables summarize the quantitative data regarding these aspects.

Protecting GroupFunctional Group ProtectedTypical Deprotection ConditionsStability Profile
tBu (tert-butyl) Phenolic Hydroxyl (-OH) of Tyrosine>90% Trifluoroacetic acid (TFA), often in a cocktail with scavengers.[3]Stable to basic conditions (e.g., 20% piperidine in DMF), mild acids, and hydrogenolysis. Labile to strong acids.[3]
Fmoc α-Amino (Nα)20-50% Piperidine in DMFStable to acidic conditions. Labile to basic conditions.
Boc α-Amino (Nα)25-50% TFA in DCMStable to basic conditions and hydrogenolysis. Labile to moderate/strong acids.[3]
Table 1: General Stability and Deprotection Conditions of Common Protecting Groups in Peptide Synthesis.
Cleavage Cocktail Composition (v/v/v)Target Peptide (%)S-tBu Side Product (%)Remarks
TFA/TIS/H₂O (95:2.5:2.5)HighLowA standard and generally effective cocktail for most peptides.[4][5]
TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) ("Reagent K")HighVery LowRecommended for peptides containing multiple sensitive residues, including tyrosine, tryptophan, cysteine, and methionine.[2][6]
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)85.14.9Dithiothreitol (DTT) is an effective scavenger for reducing tBu-related side reactions.[4]
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)84.36.2Thioanisole is particularly effective in preventing tyrosine alkylation.[4]
Table 2: Comparison of Cleavage Cocktail Efficiency for Peptides with Sensitive Residues. Data is illustrative and adapted from a study on a Cys-containing peptide, demonstrating the efficacy of different scavengers in preventing tBu-related side reactions.[4][5]

Experimental Protocols

Synthesis of Fmoc-Tyr(tBu)-OH

The direct Fmocylation of O-tert-butyl-L-tyrosine is a common and efficient method for preparing this essential building block for Fmoc-SPPS.[7]

Materials:

  • O-tert-butyl-L-tyrosine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Citric acid solution

Procedure:

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or a mixture of acetone and water.[7]

  • Base Addition: Add sodium bicarbonate or sodium carbonate (approximately 2.0-3.0 equivalents) to the solution and stir until the starting material is fully dissolved and the pH is adjusted to 8-9.[7]

  • Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.[7]

  • Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, add water and ethyl acetate to the reaction mixture. Separate the aqueous layer and wash it with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it to pH 2-3 with a dilute solution of hydrochloric acid or citric acid. A white precipitate of Fmoc-Tyr(tBu)-OH will form.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[7]

  • Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.[7]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Cleavage of the tBu Protecting Group from a Tyrosine-Containing Peptide in SPPS

This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the solid support and the acid-labile side-chain protecting groups, including the tBu group from tyrosine, are simultaneously removed.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis and then dry it under vacuum.[3]

  • Cleavage Cocktail Preparation: In a certified fume hood, prepare the cleavage cocktail. A standard and effective cocktail is a mixture of TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. TIS and water act as scavengers to trap the tert-butyl cations released during the cleavage, preventing them from re-attaching to sensitive residues.[3][5]

  • Cleavage Reaction: Add the cleavage cocktail (approximately 10 mL per gram of resin) to a flask containing the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. The reaction vessel should be vented as CO₂ may be evolved from any residual Boc groups.[3]

  • Peptide Isolation: Following the reaction period, filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.[3]

  • Peptide Precipitation: In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]

  • Washing and Collection: Place the tube at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two to three more times with cold diethyl ether to remove residual scavengers.[5]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Fmoc-Tyr(tBu)-OH Synthesis cluster_cleavage tBu Cleavage from Peptide start O-tert-butyl-L-tyrosine dissolution Dissolution in Aqueous Dioxane/Acetone start->dissolution base_addition Base Addition (NaHCO3 or Na2CO3) dissolution->base_addition fmocylation Fmocylation with Fmoc-OSu base_addition->fmocylation workup Aqueous Work-up fmocylation->workup acidification Acidification to pH 2-3 workup->acidification isolation Filtration & Washing acidification->isolation product Fmoc-Tyr(tBu)-OH isolation->product start_cleavage Dried Peptide-Resin cocktail Add Cleavage Cocktail (TFA/TIS/H2O) start_cleavage->cocktail reaction Agitate for 2-3 hours cocktail->reaction filtration Filter Resin reaction->filtration precipitation Precipitate in Cold Ether filtration->precipitation washing Wash with Cold Ether precipitation->washing final_product Crude Deprotected Peptide washing->final_product

Caption: Experimental workflows for the synthesis of Fmoc-Tyr(tBu)-OH and the cleavage of the tBu group.

orthogonal_protection cluster_deprotection Selective Deprotection Steps peptide Fmoc-NH-CHR-CO-...-NH-CH(CH2-Ph-OtBu)-CO-Resin N-Terminus Tyrosine Side Chain piperidine Piperidine (Base) peptide:n->piperidine Fmoc Removal for Chain Elongation tfa TFA (Strong Acid) peptide->tfa Final Cleavage & Side Chain Deprotection deprotected_n H2N-CHR-CO-...-NH-CH(CH2-Ph-OtBu)-CO-Resin Free N-Terminus Protected Side Chain piperidine->deprotected_n:n deprotected_final H2N-CHR-CO-...-NH-CH(CH2-Ph-OH)-COOH Fully Deprotected Peptide tfa->deprotected_final deprotected_n->peptide Next Coupling Cycle

Caption: The principle of orthogonal protection in Fmoc/tBu-based solid-phase peptide synthesis.

cleavage_mechanism start Peptide-Tyr(tBu) tfa TFA (Strong Acid) start->tfa cleavage Cleavage of tBu Ether tfa->cleavage intermediates tBu+ Cation Deprotected Peptide-Tyr-OH cleavage->intermediates side_reaction Alkylation of Sensitive Residues (e.g., Trp, Met, Tyr) intermediates->side_reaction Undesired Pathway scavengers Scavengers (TIS, H2O, Thioanisole) intermediates->scavengers Desired Pathway side_product Undesired Alkylated Peptide side_reaction->side_product trapping Trapping of tBu+ scavengers->trapping desired_product Desired Deprotected Peptide trapping->desired_product

Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage of Tyr(tBu).

References

The Role of Dicyclohexylamine (DCHA) Salts in Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the purity, stability, and handling of starting materials are paramount. N-protected amino acid derivatives, the fundamental building blocks of synthetic peptides, often present challenges in their purification and storage. Many of these derivatives are oils or amorphous solids that are difficult to handle and purify. The formation of dicyclohexylammonium (DCHA) salts offers a robust solution to these challenges, providing a versatile and efficient method for the purification and stabilization of these critical reagents. This technical guide provides an in-depth exploration of the purpose, application, and experimental protocols associated with the use of DCHA salts in amino acid derivatives.

Core Principles: Why Use DCHA Salts?

The primary purpose of converting an N-protected amino acid into its DCHA salt is to leverage the physicochemical properties of the salt form to overcome the limitations of the free acid. Dicyclohexylamine is a sterically hindered secondary amine that readily forms salts with the carboxylic acid moiety of the amino acid derivative. These salts are often highly crystalline, which offers several distinct advantages.

  • Enhanced Crystallinity and Purity: Many N-protected amino acids, particularly those with complex or oily side chains, are difficult to purify in their free acid form. Conversion to the DCHA salt facilitates purification through recrystallization, allowing for the isolation of the amino acid derivative in a highly pure, crystalline state. This process is effective at removing impurities that may interfere with subsequent peptide coupling reactions.

  • Improved Handling and Stability: The crystalline nature of DCHA salts makes them significantly easier to handle, weigh, and store compared to their often-oily or hygroscopic free acid counterparts.[1] This contributes to a more efficient and reproducible workflow in the laboratory. Furthermore, the salt form can enhance the shelf-life of the amino acid derivative, particularly for those with acid-labile protecting groups, by preventing premature cleavage during storage.[2]

  • Facilitated Dissolution: Dicyclohexylammonium salts are generally soluble in a range of organic solvents, which is advantageous for subsequent steps where the free acid needs to be liberated in a non-aqueous environment prior to peptide coupling.

Data Presentation: Physicochemical Properties

PropertyN-Protected Amino Acid (Free Acid)N-Protected Amino Acid (DCHA Salt)Rationale for Improvement
Physical State Often an oil or amorphous solidTypically a crystalline solidThe ionic nature and molecular packing of the salt promote crystallinity.
Handling Can be difficult to weigh accurately; may be hygroscopicEasy to handle, weigh, and transfer as a free-flowing powderCrystalline solids are generally less static and hygroscopic than oils or amorphous powders.
Purity Variable; purification by chromatography may be requiredHigh purity achievable through recrystallizationThe well-defined crystal lattice of the salt excludes impurities more effectively.
Stability May be susceptible to degradation, especially with acid-labile protecting groupsGenerally more stable with a longer shelf-lifeSalt formation reduces the reactivity of the free carboxylic acid and can protect sensitive groups.[2]
Melting Point Often low or not well-defined for oilsSharp and well-defined melting pointCrystalline solids have distinct melting points, which can also serve as a purity indicator.
Solubility Variable depending on the amino acid and protecting groupGenerally soluble in many organic solventsThe dicyclohexylammonium counterion can improve solubility in organic media.

Example Melting Point Data:

CompoundCAS NumberMelting Point (°C)
Boc-8-Amino-3,6-dioxaoctanoic acid DCHA560088-79-1115-122
BOC-DAP(BOC)-OH DCHA201472-68-6Not specified, described as white powder
Boc-Cha-OH . DCHA37462-62-7Not specified, described as powder

Experimental Protocols

The utility of DCHA salts in peptide synthesis is predicated on two key processes: the formation of the salt for purification and the quantitative liberation of the free acid prior to the coupling reaction.

Protocol 1: Formation of N-Boc-Amino Acid DCHA Salt

This protocol is particularly useful for crude N-Boc-amino acids that are obtained as oils after an aqueous workup.

Materials:

  • Crude oily N-Boc-amino acid

  • Diethyl ether

  • Dicyclohexylamine (DCHA)

Procedure:

  • Dissolve the crude oily N-Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) to the solution with stirring.

  • Continue stirring the mixture. The DCHA salt will typically precipitate out of the solution. The time required for precipitation can vary.

  • Collect the precipitated solid by vacuum filtration.

  • The collected DCHA salt can be further purified by recrystallization if necessary.

Protocol 2: Liberation of the Free Amino Acid from its DCHA Salt

This procedure is essential to regenerate the free carboxylic acid of the N-protected amino acid so that it can be activated for peptide bond formation. The use of phosphoric acid is recommended to avoid the formation of sparingly soluble dicyclohexylammonium chloride.

Materials:

  • N-Protected amino acid DCHA salt

  • Ethyl acetate (or tert-butyl methyl ether, isopropyl ether)

  • 10% Phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 1 part of the DCHA salt in 5–10 volume parts of ethyl acetate. For derivatives with acid-labile protecting groups, it is advisable to use cold solvents (-20°C).

  • Under stirring, add 10% phosphoric acid until the DCHA salt is completely dissolved and two clear phases are visible. The pH of the lower, aqueous phase should be between 2 and 3.

  • Separate the lower aqueous phase.

  • Wash the organic phase once with 2 volume parts of 10% phosphoric acid.

  • Extract the organic phase three times with 2 volume parts of water. The pH of the aqueous phase should be ≥4 after the washes.

  • (Optional) Check for the complete liberation of the amino acid from its DCHA salt by Thin Layer Chromatography (TLC).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent in vacuo to obtain the free N-protected amino acid, which will likely be an oil.

Visualization of Workflows

DCHA Salt Formation and Liberation Workflow

DCHA_Workflow cluster_formation DCHA Salt Formation cluster_liberation Free Acid Liberation Crude Oily N-Protected\nAmino Acid Crude Oily N-Protected Amino Acid Dissolve in\nDiethyl Ether Dissolve in Diethyl Ether Crude Oily N-Protected\nAmino Acid->Dissolve in\nDiethyl Ether Step 1 Add 1 eq. DCHA Add 1 eq. DCHA Dissolve in\nDiethyl Ether->Add 1 eq. DCHA Step 2 Precipitation Precipitation Add 1 eq. DCHA->Precipitation Step 3 Crystalline DCHA Salt Crystalline DCHA Salt Precipitation->Crystalline DCHA Salt Step 4: Filtration Crystalline DCHA Salt_lib Crystalline DCHA Salt Suspend in\nEthyl Acetate Suspend in Ethyl Acetate Crystalline DCHA Salt_lib->Suspend in\nEthyl Acetate Step 1 Add 10% H3PO4 Add 10% H3PO4 Suspend in\nEthyl Acetate->Add 10% H3PO4 Step 2 Aqueous Wash Aqueous Wash Add 10% H3PO4->Aqueous Wash Step 3 Free N-Protected\nAmino Acid Free N-Protected Amino Acid Aqueous Wash->Free N-Protected\nAmino Acid Step 4: Dry & Evaporate

Caption: Workflow for the formation of a crystalline DCHA salt and subsequent liberation of the free acid.

Advanced Applications: DCHA in Co-Coupling Agents

Beyond its role in forming simple salts for purification, dicyclohexylamine is also a component of more complex reagents used in peptide synthesis. One notable example is the dicyclohexylammonium salt of 1-hydroxy-7-azabenzotriazole (HOAt), often denoted as HOAt·DCHA.

HOAt is a highly effective coupling additive that, when used with a carbodiimide like DIC or EDC, accelerates the coupling reaction and, crucially, suppresses racemization. The formation of the HOAt·DCHA salt provides a convenient and stable solid form of this important reagent.

Role of HOAt in Peptide Coupling

HOAt_Mechanism R-COOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) R-COOH->O_Acylisourea + DIC DIC DIC (Carbodiimide) HOAt_Ester HOAt Active Ester (Less prone to racemization) O_Acylisourea->HOAt_Ester + HOAt DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU Reacts with amine or rearranges HOAt HOAt Peptide Dipeptide HOAt_Ester->Peptide + H2N-R' H2N-R' Amino Acid Ester or Peptide

References

Z-D-Tyr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the application of N-α-Benzyloxycarbonyl-D-tyrosine(tert-butyl)-dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA) in solid-phase peptide synthesis (SPPS). We will explore its strategic use, particularly in the synthesis of peptides with enhanced proteolytic stability, and provide detailed experimental protocols and relevant quantitative data.

Introduction: The Strategic Advantage of this compound

The incorporation of non-natural amino acids is a key strategy in modern peptide drug design. This compound is a protected amino acid derivative that offers a unique combination of features for advanced peptide synthesis:

  • D-Configuration: The use of a D-amino acid, such as D-tyrosine, is a well-established method to confer resistance to enzymatic degradation by proteases.[1][2][3][4] Peptides containing D-amino acids often exhibit significantly longer in vivo half-lives, a crucial attribute for therapeutic peptides.[4]

  • Z-Protecting Group (Benzyloxycarbonyl): The Z-group provides robust protection for the α-amino group. While less common in routine Fmoc- or Boc-SPPS, the Z-group is valuable in orthogonal protection schemes. It is stable to the conditions used for the removal of Fmoc (base-labile) and Boc (acid-labile) groups, allowing for selective deprotection strategies.

  • tBu-Protecting Group (tert-Butyl): The tert-butyl ether protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[5] It is typically removed under strong acidic conditions, often concurrently with the final cleavage of the peptide from the resin.

  • DCHA Salt: The dicyclohexylammonium (DCHA) salt form enhances the stability and improves the handling characteristics of the amino acid derivative.

Data Presentation: Quantitative Parameters in SPPS

While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative studies, the following tables provide representative data for coupling amino acids in SPPS and for the deprotection of Z-groups. These values can serve as a baseline for synthesis planning.

Table 1: Representative Coupling Efficiencies of Amino Acids in SPPS

Coupling ReagentActivation TimeCoupling TimeExpected Efficiency (%)Notes
HBTU/HOBt/DIEA2-5 min30-60 min>99A common and generally effective method.
HATU/HOAt/DIEA2-5 min20-45 min>99Often provides higher efficiency for sterically hindered couplings.
DIC/HOBtN/A60-120 min97-99A cost-effective option; may require longer reaction times.

Note: Coupling efficiency can be sequence-dependent and influenced by factors such as steric hindrance and the formation of secondary structures on the resin.[6]

Table 2: Deprotection of Z-Group via Catalytic Transfer Hydrogenation

Hydrogen DonorCatalystSolventTimeYield (%)Reference
Formic Acid10% Pd/CMethanol3 min95[7]
Ammonium Formate10% Pd/CMethanol10-30 min>95Not explicitly in provided text
Cyclohexene10% Pd/CEthanol1-2 h>90Not explicitly in provided text

Note: Reaction times and yields can vary based on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required for specific peptide sequences.

Protocol 1: Coupling of this compound

This protocol assumes a standard Fmoc-based SPPS workflow where the Z-protected amino acid is incorporated at a specific position.

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

  • Coupling Reaction: Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture. Immediately add the activated amino acid solution to the resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling.

  • Washing: Following a successful coupling, thoroughly wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This method allows for the selective removal of the Z-group while the peptide remains attached to the resin.

  • Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent such as methanol or a mixture of DMF and methanol.

  • Catalyst and Hydrogen Donor Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the resin suspension. Subsequently, add the hydrogen donor, such as formic acid (several equivalents).[7]

  • Deprotection Reaction: Gently agitate the mixture at room temperature. The reaction is typically rapid, often completing within minutes to a few hours.[7] Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

  • Catalyst Removal: After complete deprotection, carefully filter the reaction mixture to remove the Pd/C catalyst. Ensure all catalyst particles are removed to avoid contamination of the final peptide.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual reagents and byproducts. The peptide-resin with the newly free amine is now ready for the next coupling step or final cleavage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The primary application of incorporating D-amino acids like D-tyrosine is to create peptides that can resist degradation by proteases, making them more stable probes or therapeutic candidates for various signaling pathways.[1][2][3][4] For example, a D-tyrosine containing peptide could be designed to inhibit a specific protein-protein interaction within a cellular signaling cascade.

Signaling_Pathway_Inhibition Conceptual Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm Extracellular_Signal Extracellular_Signal Receptor Receptor Signaling_Protein_A Signaling_Protein_A Receptor->Signaling_Protein_A Activates Signaling_Protein_B Signaling_Protein_B Signaling_Protein_A->Signaling_Protein_B Activates Cellular_Response Cellular_Response Signaling_Protein_B->Cellular_Response Leads to Protease_Resistant_Peptide Protease_Resistant_Peptide

Caption: Modulation of a signaling pathway by a protease-resistant peptide.

The experimental workflow for synthesizing such a peptide using this compound would involve a series of coupling and deprotection steps, as illustrated below.

SPPS_Workflow SPPS Workflow with this compound Start Start End End Coupling_Z_D_Tyr Coupling of This compound Washing_1 Washing Coupling_Z_D_Tyr->Washing_1 Deprotection_Z Catalytic Transfer Hydrogenation Washing_2 Washing Deprotection_Z->Washing_2 Resin_Swell Resin_Swell Fmoc_Deprotection Fmoc Deprotection Resin_Swell->Fmoc_Deprotection 2. Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 3. Amino_Acid_Coupling->Coupling_Z_D_Tyr 4. Incorporate D-Tyr Amino_Acid_Coupling->Fmoc_Deprotection Repeat n times Washing_1->Deprotection_Z 5. Selective Z-group removal Further_Coupling Further Couplings Washing_2->Further_Coupling 6. Continue elongation Final_Cleavage Final Cleavage & Deprotection Further_Coupling->Final_Cleavage 7. Purification HPLC Purification Final_Cleavage->Purification 8. Purification->End

Caption: SPPS workflow incorporating this compound.

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced proteolytic stability. Its unique combination of a D-amino acid, a Z-protecting group for orthogonal synthesis strategies, and a tBu-protected side chain allows for the creation of complex and robust peptides. While specific quantitative performance data for this particular derivative is limited in publicly available literature, the provided protocols and representative data offer a solid foundation for its successful application in research and drug development. The ability to selectively remove the Z-group on-resin via catalytic transfer hydrogenation further expands its utility in sophisticated peptide synthesis projects.

References

An In-depth Technical Guide on the Solubility and Stability of Z-D-Tyr(tBu)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-alpha-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA), a critical protected amino acid derivative used in peptide synthesis. This document consolidates available data on its physicochemical properties, outlines experimental protocols for its handling and use, and presents a workflow for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties and Solubility

This compound is a key building block in peptide synthesis, where the benzyloxycarbonyl (Z) group protects the N-terminus and the tert-butyl (tBu) group protects the tyrosine side chain. The dicyclohexylamine (DCHA) salt form enhances the compound's crystallinity and handling properties.

Quantitative Solubility Data: Specific quantitative solubility data (e.g., mg/mL or molarity at a given temperature) for this compound is not extensively published in peer-reviewed literature and is often considered proprietary information by chemical suppliers. However, qualitative solubility information and general guidelines are available.

Qualitative Solubility Profile: The compound is generally soluble in a range of polar aprotic and chlorinated organic solvents commonly used in peptide synthesis.

Solvent Class Specific Solvents Solubility Citation
ChlorinatedDichloromethane (DCM), ChloroformSoluble[1][2]
SulfoxideDimethyl sulfoxide (DMSO)Soluble[1][2]
AmideN,N-Dimethylformamide (DMF)Soluble[3]
KetoneAcetoneSoluble[1][2]
EsterEthyl AcetateSoluble[1][2]

For particularly difficult-to-dissolve protected peptides, strategies such as using stronger solvents like DMSO or incorporating chaotropic agents may be employed.[3][4]

Stability Profile

The stability of this compound is paramount for its successful storage and application in synthesis, ensuring the integrity of the protecting groups until their intended removal.

Parameter Data Conditions & Remarks Citation
Molecular Formula C₃₃H₄₈N₂O₅ (or C₂₁H₂₅NO₅·C₁₂H₂₃N)[5][6][7]
Molecular Weight 552.74 - 552.8 g/mol [5][6][7][8]
Appearance White to off-white powder[9]
Melting Point 152-157°C[10]
Storage Temperature 0-8°CRecommended to be stored in an inert atmosphere.[10]
Chemical Stability Z-group: Labile to strong acids and catalytic hydrogenation. tBu-group: Labile to moderate-to-strong acids (e.g., Trifluoroacetic acid - TFA).[9] DCHA salt: Dissociates in solution.The differential lability of the protecting groups is fundamental to its use in orthogonal peptide synthesis strategies like Fmoc/tBu and Boc/Bzl.[9]

The tert-butyl ether protecting the tyrosine side chain is stable to the mildly basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is cleaved during the final step with strong acids like TFA.[9][11]

Experimental Protocols

Detailed experimental procedures are crucial for the effective and reproducible use of this compound.

Protocol 1: General Solvent Screening for Solubility Determination

This protocol provides a systematic approach to identify a suitable solvent for a protected amino acid.[4]

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1.0 mg) of this compound into multiple microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMF, DCM, NMP, DMSO).

  • Dissolution: Vigorously vortex each tube for at least 2 minutes to facilitate dissolution.

  • Visual Inspection: Observe each tube for any remaining undissolved solid.

  • Quantification (if necessary): For tubes with undissolved solid, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes. The concentration of the dissolved peptide in the supernatant can then be determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, if a chromophore is present and a standard curve is available).[4]

  • Iteration: If the compound dissolves completely, add another measured aliquot of the solid and repeat the process until saturation is reached to determine the approximate solubility limit.

Protocol 2: Standard Coupling Procedure in Fmoc-SPPS

This protocol outlines a representative cycle for coupling this compound to a resin-bound peptide chain where the N-terminal Fmoc group has been removed.

  • Amino Acid Preparation (Activation):

    • Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.[9]

    • Add a tertiary base like N,N-Diisopropylethylamine (DIEA) (4-8 equivalents) to the mixture to activate the carboxylic acid.[9]

  • Resin Preparation:

    • Swell the peptide-resin in DMF.

    • Perform Fmoc-deprotection using a solution of 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • Add the activated amino acid solution from step 1 to the prepared peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[9]

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative test, such as the Kaiser test, which detects free primary amines.[9][11]

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.[9]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of utilizing this compound within the context of Solid-Phase Peptide Synthesis.

cluster_prep Activation Step cluster_spps SPPS Cycle on Resin AA This compound Activated_AA Activated Amino Acid (Active Ester) AA->Activated_AA Reagents Coupling Reagent (HBTU) + Base (DIEA) Reagents->Activated_AA Solvent Solvent (DMF) Solvent->Activated_AA Coupling Coupling Reaction Activated_AA->Coupling Start Resin with N-terminal Fmoc-deprotected peptide Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Kaiser Kaiser Test (Check for completion) Wash1->Kaiser Kaiser->Coupling Positive (Incomplete) Result Resin with elongated peptide (Z-D-Tyr(tBu) added) Kaiser->Result Negative (Complete)

Caption: Workflow for the activation and coupling of this compound in SPPS.

Start Start: Protected Peptide on Resin (e.g., ...-Tyr(tBu)-...-Resin) Cleavage Final Cleavage & Deprotection Start->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Cocktail Cleavage Cocktail (e.g., TFA + Scavengers) Cocktail->Cleavage Purification Purification (e.g., HPLC) Precipitation->Purification Final_Peptide Final Product: Pure, Deprotected Peptide Purification->Final_Peptide

References

A Deep Dive into Boc vs. Fmoc Chemistry for Tyrosine Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. The amino acid tyrosine, with its reactive phenolic hydroxyl group, presents a critical choice point in this process. The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, offer distinct approaches to protecting this reactive side chain. This in-depth technical guide provides a comprehensive comparison of these methodologies, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to inform the design and execution of successful peptide synthesis campaigns.

Core Principles: A Tale of Two Orthogonalities

The fundamental difference between Boc and Fmoc strategies lies in their orthogonality—the ability to selectively remove one type of protecting group in the presence of another.[1] This dictates the entire synthetic workflow, from the choice of resin to the final cleavage and deprotection steps.[1]

Boc Chemistry: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups, including that of tyrosine, are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[2][3] This is considered a semi-orthogonal strategy as both protecting groups are removed by acid, albeit of different strengths.[1]

Fmoc Chemistry: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[2] This group is readily cleaved by a secondary amine, most commonly piperidine.[2] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This represents a fully orthogonal system, a key advantage of the Fmoc approach.[1]

Tyrosine Side-Chain Protection: A Comparative Analysis

The choice of protecting group for the tyrosine side chain is critical to prevent undesired reactions, such as O-acylation, during peptide coupling.[4][5]

Boc Strategy Protections for Tyrosine

In Boc-based SPPS, the most common protecting group for the tyrosine side chain is the benzyl (Bzl) ether.[6] However, its use is not without challenges. The Bzl group is partially labile to the repetitive TFA treatments used for Nα-Boc removal, which can lead to side reactions.[6][7] A significant issue is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain, forming the undesired 3-benzyltyrosine isomer.[7][8]

To mitigate this, more acid-stable protecting groups have been developed, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, which offers enhanced stability to TFA.[7]

Fmoc Strategy Protection for Tyrosine

In Fmoc chemistry, the tert-butyl (tBu) ether is the most common and robust protecting group for the tyrosine side chain.[9][10] The tBu group is stable to the basic conditions of Fmoc deprotection (piperidine) and is efficiently removed during the final TFA cleavage step.[10][11] This high stability and clean deprotection make Fmoc-Tyr(tBu)-OH a widely used and reliable building block in modern SPPS.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Boc and Fmoc strategies for tyrosine protection.

Table 1: Comparison of Crude Peptide Purity with Different Tyrosine Protecting Groups in Fmoc-SPPS

Protecting Group StrategyModel Peptide SequenceDeprotection ConditionsCrude Peptide Purity (%)Reference
Fmoc/tBuFmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin65% TFA in DCM, 2h43%[9]
Fmoc/TrtFmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin1.1% TFA in DCM, 2h92%[9]

Note: This data, from a comparative study, suggests that for certain sequences, trityl-based protection with milder cleavage conditions can lead to significantly higher crude peptide purity compared to the standard tBu-based strategy.[9]

Table 2: Key Parameters for Fmoc Deprotection of Fmoc-Tyr(tBu)-OH

ParameterRecommended ConditionNotes
Piperidine Concentration20% (v/v) in DMFMost common and effective concentration.[10]
Reaction Time5-20 minutesOften a two-step process: a short initial treatment followed by a longer one.[10]
TemperatureRoom TemperatureStandard condition for the deprotection reaction.[10]

Table 3: Cleavage Cocktail for Boc-SPPS and Removal of Tyrosine Protecting Groups

ComponentVolumePurpose
Trifluoroacetic acid (TFA)9.0 mLCleavage from resin and removal of Boc and other acid-labile groups.[12]
Thioanisole0.5 mLScavenger to protect Tyr from re-attachment of cleaved groups.[12]
Ethanedithiol (EDT)0.25 mLScavenger to prevent side reactions.[12]
Anisole0.25 mLScavenger.[12]

Mandatory Visualizations

Boc-SPPS Cycle for Tyrosine Incorporation

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminal Tyr(Bzl)) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Elongated_Peptide Elongated Peptide-Resin Washing->Elongated_Peptide 5. Repeat Cycle

Caption: A single cycle of Boc solid-phase peptide synthesis (SPPS) for incorporating a tyrosine residue.

Fmoc-SPPS Cycle for Tyrosine Incorporation

Fmoc_SPPS_Cycle Resin Peptide-Resin (N-terminal Tyr(tBu)) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing_1 Washing (DMF) Deprotection->Washing_1 2. Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Washing_1->Coupling 3. Washing_2 Washing (DMF) Coupling->Washing_2 4. Elongated_Peptide Elongated Peptide-Resin Washing_2->Elongated_Peptide 5. Repeat Cycle

Caption: A single cycle in Fmoc solid-phase peptide synthesis (SPPS) for tyrosine incorporation.

Deprotection Mechanisms

Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Fmoc Fmoc Deprotection (Base-Catalyzed) Boc_Protected Boc-NH-Peptide Protonation Protonation (TFA) Boc_Protected->Protonation H+ Carbocation tert-Butyl Cation + H₂N-Peptide Protonation->Carbocation Elimination Fmoc_Protected Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Protected->Proton_Abstraction Base Elimination β-Elimination Proton_Abstraction->Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct + H₂N-Peptide Elimination->DBF_Adduct

Caption: Simplified mechanisms for the deprotection of Boc and Fmoc protecting groups.

Experimental Protocols

Protocol 1: Boc Deprotection of N-terminal Boc-Tyr(Bzl)-OH on Resin

Materials:

  • Peptide-resin with N-terminal Boc-Tyr(Bzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the reaction vessel.[2]

  • Pre-wash: Drain the DCM and wash the resin with a solution of 50% TFA in DCM for 5 minutes.[1]

  • Boc Deprotection: Treat the resin with a fresh solution of 25-50% TFA in DCM for 15-30 minutes with agitation.[1][13]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).[12]

  • Neutralization: Neutralize the resin-bound amine salt by washing with a solution of 5-10% DIEA in DCM or DMF (2 times, 5 minutes each).[12][13]

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next coupling step.[12]

Protocol 2: Fmoc Deprotection of N-terminal Fmoc-Tyr(tBu)-OH on Resin

Materials:

  • Peptide-resin with N-terminal Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[10]

  • Fmoc Deprotection (Step 1): Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes.[9]

  • Fmoc Deprotection (Step 2): Drain the solution and repeat the treatment with a fresh 20% piperidine in DMF solution for another 5-10 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9][14]

Protocol 3: Amino Acid Coupling (General for both Boc and Fmoc SPPS)

Materials:

  • Deprotected peptide-resin

  • Protected amino acid (Boc- or Fmoc-AA-OH) (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HCTU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vial, dissolve the protected amino acid and coupling reagent in DMF. Add DIEA and allow the mixture to pre-activate for 1-5 minutes.[9]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 30-60 minutes at room temperature.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).[9]

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test or Ninhydrin test) to confirm the completion of the coupling reaction.[10][14]

Protocol 4: Final Cleavage and Deprotection

Fmoc/tBu Strategy:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.[9]

  • Prepare a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5).[15] For peptides containing sensitive residues like tryptophan, methionine, or cysteine, scavengers such as thioanisole or 1,2-ethanedithiol (EDT) may be added.[15]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[9]

  • Dry the crude peptide under vacuum.[9]

Boc/Bzl Strategy:

  • Dry the peptide-resin under vacuum.

  • This procedure requires specialized equipment due to the use of highly corrosive and toxic anhydrous HF.[16]

  • The peptide-resin is treated with anhydrous HF, typically with scavengers like anisole or p-cresol, at 0°C for 1-2 hours.

  • After the reaction, the HF is removed by a stream of nitrogen, and the crude peptide is precipitated and washed with cold diethyl ether.

Conclusion: Choosing the Right Strategy

The choice between Boc and Fmoc chemistry for tyrosine protection is a critical decision in peptide synthesis. The Fmoc/tBu strategy has become the predominant method due to its milder reaction conditions, orthogonality, and amenability to automation.[1][16] The high stability of the tBu protecting group for the tyrosine side chain under the basic deprotection conditions of the Fmoc group ensures minimal side reactions during synthesis.

However, the Boc/Bzl strategy, while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and complex peptides that may be prone to aggregation.[1][2] In such cases, the acidic conditions of Boc deprotection can help to disrupt intermolecular hydrogen bonding.

Ultimately, the optimal strategy depends on the specific peptide sequence, the presence of other sensitive functional groups, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

In-Depth Technical Guide: Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or Z-D-Tyr(tBu)-OH.DCHA, is a protected amino acid derivative with the CAS number 198828-72-7. It serves as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing proteolytic stability, which can significantly increase the in vivo half-life of peptide-based therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the α-amino terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal protection scheme valuable in complex synthetic strategies.

This technical guide provides a comprehensive overview of the physicochemical properties, expected applications, and detailed experimental protocols relevant to the use of this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers.[1][2][3] For lot-specific data, users should refer to the Certificate of Analysis provided by their supplier.[3][4]

PropertyValueReferences
CAS Number 198828-72-7[1][2][3][4]
Synonyms Z-D-Tyr(tBu)-OH DCHA, Cbz-D-Tyr(tBu)-OH DCHA, N-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt[1][3][4]
Molecular Formula C₂₁H₂₅NO₅ · C₁₂H₂₃N (or C₃₃H₄₈N₂O₅)[3][4]
Molecular Weight 552.8 g/mol [1][3][4]
Appearance White to off-white powderN/A
Purity Typically ≥97%N/A
Storage Inert atmosphere, room temperature. Some suppliers recommend storage at temperatures not exceeding 5°C.N/A

Role and Strategy in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The choice of protecting groups dictates its strategic application:

  • D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can lead to peptides with longer biological half-lives.

  • Z (Cbz) Group (N-α Protection): The carbobenzyloxy group is a well-established amine protecting group. It is stable to the mildly acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or Boc-SPPS.

  • tBu Group (Side-Chain Protection): The tert-butyl ether protecting the phenolic hydroxyl group of tyrosine is stable to a wide range of reaction conditions, including catalytic hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid (TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu synthesis strategy.

  • DCHA Salt: The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling stability of the amino acid derivative. It is a common practice for Z-protected amino acids. The salt must be converted to the free acid form prior to the coupling reaction in SPPS.

Experimental Protocols

While no specific peer-reviewed protocols detailing the use of this compound were identified, the following procedures are based on established methodologies for Z-protected amino acids in solid-phase peptide synthesis.

Conversion of DCHA Salt to Free Acid

Prior to use in SPPS, the DCHA salt must be converted to the free acid.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 10% aqueous solution of potassium bisulfate (KHSO₄) or similar weak acid

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Suspend the this compound salt in ethyl acetate.

  • Transfer the suspension to a separatory funnel.

  • Wash the organic layer with the 10% KHSO₄ solution three times to remove the dicyclohexylamine.

  • Wash the organic layer with deionized water, followed by brine.

  • Dry the ethyl acetate layer over anhydrous MgSO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a foam or oil.

Incorporation into Peptide Sequence via SPPS (Fmoc/tBu Strategy)

This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a peptide-resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)

  • Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure the previous Fmoc deprotection step is complete, leaving a free amine.

  • Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the disappearance of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Z-Group Deprotection (On-Resin)

Selective removal of the N-terminal Z-group can be achieved via catalytic transfer hydrogenation.

Materials:

  • Z-peptide-resin

  • Palladium catalyst (e.g., 10% Pd/C)

  • Hydrogen donor (e.g., ammonium formate or cyclohexene)

  • Solvent: DMF or NMP

Procedure:

  • Swell the Z-peptide-resin in DMF.

  • Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.

  • Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

  • Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small cleaved sample).

  • Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the chemical structures and a generalized workflow for the application of this compound in peptide synthesis.

G cluster_structures Chemical Structures cluster_workflow SPPS Workflow struct1 Z-D-Tyr(tBu)-OH struct2 Dicyclohexylamine (DCHA) start This compound Salt free_acid 1. Conversion to Free Acid (e.g., EtOAc / aq. KHSO4) start->free_acid activation 2. Activation (e.g., HBTU/DIEA in DMF) free_acid->activation coupling 3. Coupling to Peptide-Resin activation->coupling wash 4. Washing (DMF, DCM) coupling->wash deprotection 5. N-Terminal Z-Group Deprotection (e.g., Catalytic Hydrogenation) wash->deprotection For chain elongation cleavage 6. Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) wash->cleavage For final peptide deprotection->coupling Next cycle peptide Purified Peptide containing D-Tyr cleavage->peptide G cluster_peptide_design Peptide Design Logic L_Peptide Native L-Peptide Protease Proteolytic Enzymes L_Peptide->Protease Degradation Rapid Degradation L_Peptide->Degradation Protease->Degradation D_Peptide Modified D-Peptide (contains D-Tyr) D_Peptide->Protease Resistant Stability Enhanced Stability D_Peptide->Stability Bioactivity Desired Biological Activity Stability->Bioactivity

References

A Technical Guide to the Molecular Weight of Z-D-Tyr(tBu)-OH.DCHA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular weight of Z-D-Tyr(tBu)-OH.DCHA, a protected amino acid derivative commonly used in peptide synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation: Molecular Weight

The molecular weight of this compound and its constituent components are summarized in the table below. The data is compiled from various chemical suppliers and databases.

CompoundChemical FormulaMolecular Weight ( g/mol )
Z-D-Tyr(tBu)-OHC₂₁H₂₅NO₅371.43
Dicyclohexylamine (DCHA)C₁₂H₂₃N181.32[1][2][3][4]
This compound C₃₃H₄₈N₂O₅ 552.74 - 552.8 [5][6][7][8][9][10]

Note: The molecular weight of Z-D-Tyr(tBu)-OH is calculated by subtracting the molecular weight of DCHA from the total molecular weight of the salt.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The definitive method for confirming the molecular weight of a synthesized compound like this compound is mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z), which can be used to determine the molecular mass.

Objective: To verify the molecular weight of this compound.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for this non-volatile, polar molecule.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volatile acid (e.g., formic acid) to facilitate protonation

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL in methanol).

    • Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

    • Add a small amount of formic acid (e.g., 0.1% v/v) to the final solution to promote the formation of protonated molecular ions [M+H]⁺.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., m/z 100-1000).

  • Data Acquisition:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The primary ion expected for the intact salt would be the protonated Z-D-Tyr(tBu)-OH molecule, [C₂₁H₂₅NO₅ + H]⁺, and the protonated dicyclohexylamine, [C₁₂H₂₃N + H]⁺.

  • Data Analysis:

    • Examine the resulting mass spectrum for the presence of the expected molecular ions.

    • The theoretical monoisotopic mass of the protonated Z-D-Tyr(tBu)-OH is approximately 372.18 g/mol .

    • The theoretical monoisotopic mass of the protonated DCHA is approximately 182.19 g/mol .

    • Compare the experimentally measured m/z value with the calculated theoretical value. High-resolution instruments should provide a mass accuracy within a few parts per million (ppm).

Visualization of Workflows

The following diagrams illustrate the logical workflow for the synthesis and verification of this compound, and the signaling pathway context in which such protected amino acids are utilized.

cluster_synthesis Synthesis & Purification cluster_verification Quality Control & Verification start Starting Materials (Z-D-Tyrosine, tBu source, DCHA) protect Protection of Functional Groups start->protect Step 1 react Salt Formation with DCHA protect->react Step 2 purify Purification (e.g., Recrystallization) react->purify Step 3 hplc Purity Analysis (HPLC) purify->hplc Analysis ms Molecular Weight Verification (MS) hplc->ms nmr Structural Confirmation (NMR, FT-IR) ms->nmr final Verified this compound nmr->final

Caption: Workflow for Synthesis and Verification of this compound.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_reagents Key Reagents resin Solid Support Resin deprotect1 Fmoc Deprotection (Piperidine) resin->deprotect1 couple Amino Acid Coupling (e.g., Z-D-Tyr(tBu)-OH) deprotect1->couple deprotect2 Repeat Deprotection couple->deprotect2 Cycle for each AA deprotect2->couple cleave Cleavage & Side-Chain Deprotection (TFA) deprotect2->cleave Final Cycle peptide Purified Peptide cleave->peptide aa Protected Amino Acid (e.g., Z-D-Tyr(tBu)-OH) aa->couple

Caption: Role of Protected Amino Acids in Peptide Synthesis Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for Z-D-Tyr(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Z-D-Tyr(tBu)-OH.DCHA is a protected D-amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of a D-Tyrosine residue. The use of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, thereby increasing their in-vivo half-life.

  • Nα-Z (Benzyloxycarbonyl) Protection: The Z-group (also known as Cbz) is a well-established, temporary protecting group for the α-amino function.[1] While less common in standard Fmoc-based SPPS, it offers orthogonal protection, meaning it can be removed under conditions that do not affect acid-labile side-chain protecting groups or the resin linkage.[1] Its removal is typically achieved through catalytic hydrogenation.

  • Side-Chain Tyr(tBu) Protection: The tert-butyl (tBu) ether is a robust, acid-labile protecting group for the phenolic hydroxyl side chain of tyrosine.[2] This protection is essential to prevent side reactions, such as O-acylation, during the coupling steps of peptide synthesis.[1][2] The tBu group is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[3]

  • DCHA Salt Formulation: This amino acid derivative is supplied as a dicyclohexylammonium (DCHA) salt. This formulation improves the stability, crystallinity, and handling of the compound, which might otherwise be an oil or difficult to purify.[4][5] A critical preparatory step before its use in SPPS is the liberation of the free carboxylic acid from the DCHA salt.[4][6]

The primary application of this compound is in specialized peptide synthesis projects where an orthogonal N-terminal protecting group is required, often in the synthesis of complex peptides or peptide fragments where selective deprotection is necessary.

Quantitative Data Summary

Coupling ReagentActivator TypeTypical Equivalents (Reagent:Amino Acid:Base)Coupling Time (hr)Expected EfficiencyNotes
HATU Uronium Salt2.9 : 3.0 : 6.02 - 4>95%Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[9]
HBTU/HOBt Uronium Salt1.5 : 1.5 : 2.02 - 490 - 98%A robust and widely used method for standard and somewhat hindered couplings.[10][11]
DIC/Oxyma Carbodiimide3.0 : 3.0 : -2 - 690 - 95%A modern, safer alternative to DIC/HOBt that effectively suppresses racemization.[9]
DIC/HOBt Carbodiimide3.0 : 3.0 : -2 - 685 - 95%Classic method; can be beneficial for minimizing racemization but may be slower.[11]

Experimental Protocols

This section provides detailed protocols for the use of this compound in SPPS, from initial preparation to the final coupling step.

Protocol 1: Liberation of the Free Amino Acid

This initial step is mandatory before the amino acid can be activated and coupled.[4][6]

  • Suspension: Suspend the this compound salt in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 5-10 mL per gram of salt).[4]

  • Acidification: Add a 10% aqueous solution of potassium bisulfate (KHSO₄) or a similar weak acid.[6] Stir the biphasic mixture vigorously until the solid dissolves completely. The pH of the aqueous layer should be approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase two more times with the acidic solution, followed by three washes with water until the pH of the aqueous wash is neutral (≥4).[4]

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, likely as a foam or oil.[4][6]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency, especially for a sterically demanding residue.[9]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes.[12] Drain the solvent.

  • Activation Mixture: In a separate vessel, dissolve the prepared Z-D-Tyr(tBu)-OH free acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[9] Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[9]

  • Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads.[13] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[9]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]

Protocol 3: On-Resin Z-Group Deprotection

This protocol describes the selective removal of the Nα-Z group on the solid support, a key step when using this orthogonal strategy.

  • Resin Preparation: Wash the Z-protected peptide-resin with DCM and then with the reaction solvent (e.g., THF or DMF).

  • Hydrogenolysis: Swell the resin in the reaction solvent. Add a palladium catalyst (e.g., 10% Pd/C, 0.2 equivalents by weight).

  • Hydrogen Source: Add a hydrogen donor such as cyclohexadiene (20 equivalents) or ammonium formate (10 equivalents). Alternatively, bubble hydrogen gas through the suspension.

  • Reaction: Agitate the mixture at room temperature for 2-12 hours, monitoring the reaction by HPLC-MS analysis of a cleaved resin sample.

  • Washing: Once deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with DMF, DCM, and methanol. The resin is now ready for the next coupling cycle.

Visualizations

Chemical Reaction Workflow

cluster_prep Step 1: Free Acid Liberation cluster_spps Step 2: SPPS Coupling Cycle cluster_deprotect Step 3: Z-Group Removal (Optional) dcha_salt This compound free_acid Z-D-Tyr(tBu)-OH (Free Acid) dcha_salt->free_acid  Aqueous Acid Wash   activated_aa Activated Z-D-Tyr(tBu)-O-Ester free_acid->activated_aa + HATU/DIPEA resin_amine Resin-Peptide-NH2 coupled_peptide Resin-Peptide-CO-NH-Tyr(tBu)-Z resin_amine->coupled_peptide + Activated AA next_cycle_amine Resin-Peptide-CO-NH-Tyr(tBu)-NH2 coupled_peptide->next_cycle_amine  Pd/C, H2 source  

Caption: Key chemical stages for using this compound in SPPS.

Experimental SPPS Workflow

start Start: N-Terminally Deprotected Peptide-Resin swell 1. Swell Resin in DMF start->swell coupling 3. Add Activated AA to Resin (Couple for 2-4h) swell->coupling prepare_aa 2. Prepare Activated Amino Acid (Z-D-Tyr(tBu)-OH + HATU + DIPEA) prepare_aa->coupling wash1 4. Wash Resin (DMF) coupling->wash1 kaiser 5. Kaiser Test wash1->kaiser wash2 7. Wash Resin (DMF, DCM) kaiser->wash2 Negative (Yellow) double_couple 6. Double Couple kaiser->double_couple Positive (Blue) next_cycle Ready for Next Cycle (Z-Deprotection or Cleavage) wash2->next_cycle double_couple->wash1

Caption: SPPS workflow for a single Z-D-Tyr(tBu)-OH coupling cycle.

References

Application Notes and Protocols for the Coupling of Z-D-Tyr(tBu)-OH.DCHA using DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of protected amino acids is a critical step, and the choice of coupling reagents can significantly impact the final yield and purity of the desired peptide. This document provides detailed application notes and protocols for the use of N,N'-Diisopropylcarbodiimide (DIC) in conjunction with Hydroxybenzotriazole (HOBt) for the coupling of N-α-Cbz-O-tert-butyl-D-tyrosine dicyclohexylamine salt (Z-D-Tyr(tBu)-OH.DCHA).

Z-D-Tyr(tBu)-OH is a commonly used building block in the synthesis of peptides for drug discovery and development. The bulky tert-butyl (tBu) group on the tyrosine side chain and the Cbz protecting group on the alpha-amino group necessitate robust coupling methodologies to ensure high efficiency. The DIC/HOBt reagent system is a well-established and cost-effective choice for peptide coupling, known for its ability to suppress racemization and facilitate amide bond formation.[1][2]

This document will cover the necessary prerequisite step of converting the dicyclohexylamine (DCHA) salt to the free acid, followed by a detailed protocol for the coupling reaction in the context of solid-phase peptide synthesis (SPPS).

Data Presentation

The selection of a coupling reagent is a balance of reactivity, cost, and potential for side reactions. For sterically hindered amino acids, a more potent activating agent may be preferred. Below is a comparative summary of common coupling reagents.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
HBTUAminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
HATUAminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
PyBOPPhosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Z-D-Tyr(tBu)-OH is not extensively available in a single source.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Conversion of this compound to the Free Acid

Prior to its use in peptide coupling, the dicyclohexylamine (DCHA) salt of Z-D-Tyr(tBu)-OH must be converted to the free carboxylic acid.[3]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Ice-cold 1M Potassium bisulfate (KHSO₄) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel.

  • Extract the organic layer three times with an equal volume of ice-cold 1M KHSO₄ solution to remove the dicyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid of Z-D-Tyr(tBu)-OH as a solid or oil.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-D-Tyr(tBu)-OH using DIC/HOBt

This protocol describes a standard procedure for coupling the free acid of Z-D-Tyr(tBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • Z-D-Tyr(tBu)-OH (free acid from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Inert gas (Nitrogen or Argon)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin (containing the peptide with a deprotected N-terminal amine) in DMF for 30-60 minutes in a suitable reaction vessel. Drain the DMF.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve 3-5 equivalents of Z-D-Tyr(tBu)-OH (relative to the resin loading) in DMF. In another vessel, dissolve 3-5.5 equivalents of HOBt in a minimal amount of DMF.[4]

  • Coupling Reaction Initiation: Add the Z-D-Tyr(tBu)-OH solution and the HOBt solution to the swollen resin.

  • Add 3-5.5 equivalents of DIC to the resin suspension.[4]

  • Agitate the mixture at room temperature under an inert gas atmosphere for 1-4 hours.[4]

  • Monitoring the Reaction: Monitor the progress of the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test remains positive after 4 hours, the coupling step can be repeated with a fresh solution of activated amino acid.[3]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[4]

Visualizations

experimental_workflow cluster_preparation Step 1: Free Acid Preparation cluster_coupling Step 2: SPPS Coupling start This compound dissolve Dissolve in DCM start->dissolve extract Extract with aq. KHSO4 (3x) dissolve->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate free_acid Z-D-Tyr(tBu)-OH (Free Acid) evaporate->free_acid coupling Add Free Acid, HOBt, and DIC free_acid->coupling resin_prep Swell Resin in DMF deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) resin_prep->deprotection wash1 Wash Resin deprotection->wash1 wash1->coupling reaction React for 1-4 hours coupling->reaction monitoring Monitor with Kaiser Test reaction->monitoring monitoring->coupling Positive wash2 Wash Resin monitoring->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle coupling_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase AA Z-D-Tyr(tBu)-OH O_acylisourea O-acylisourea (Reactive Intermediate) AA->O_acylisourea + DIC DIC DIC DIC->O_acylisourea HOBt HOBt OBt_ester OBt-ester (Active Ester) HOBt->OBt_ester O_acylisourea->OBt_ester + HOBt DIU Diisopropylurea (DIU) (Byproduct) Resin_NH2 Resin-Peptide-NH2 Peptide_bond Resin-Peptide-NH-CO-Tyr(tBu)-D-Z OBt_ester->Peptide_bond + Resin-Peptide-NH2 Resin_NH2->Peptide_bond

References

Application Notes and Protocols for the Deprotection of Z-D-Tyr(tBu)-OH.DCHA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of N-α-Benzyloxycarbonyl-D-tyrosine(O-tert-butyl) dicyclohexylammonium salt (Z-D-Tyr(tBu)-OH.DCHA), a common building block in peptide synthesis. This document details the necessary preparatory steps, protocols for various deprotection strategies, and a comparative analysis of these methods to ensure the successful synthesis of peptides containing D-tyrosine.

Introduction

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus and reactive side chains of amino acids. Z-D-Tyr(tBu)-OH utilizes the benzyloxycarbonyl (Z) group for N-α protection and the tert-butyl (tBu) group to protect the phenolic hydroxyl group of the D-tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances the stability and handling of this amino acid derivative.

The selection of a deprotection strategy is critical and depends on the overall synthetic scheme, particularly the desired orthogonality with other protecting groups in the peptide sequence. The Z and tBu groups can be removed sequentially using orthogonal methods or simultaneously under specific conditions.

Preparatory Step: Conversion of DCHA Salt to Free Acid

Prior to its use in peptide synthesis, the DCHA salt of Z-D-Tyr(tBu)-OH must be converted to the free acid to enable coupling reactions.

Protocol 1: Conversion of this compound to Free Acid

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid (H₃PO₄)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ or 10% H₃PO₄ solution.

  • Wash the organic layer with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, which is typically an oil or a foam.

Deprotection Strategies and Protocols

There are two primary strategies for the deprotection of Z-D-Tyr(tBu)-OH: orthogonal deprotection and simultaneous deprotection.

Orthogonal Deprotection Strategy

This strategy involves the selective removal of one protecting group while the other remains intact, offering greater control in complex syntheses.

1. Z-Group Deprotection via Catalytic Hydrogenation

This is the most common and mildest method for Z-group removal and is orthogonal to the acid-labile tBu group.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

Materials:

  • Peptide containing Z-D-Tyr(tBu) residue

  • Palladium on carbon (10% Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source or a hydrogen donor like formic acid or ammonium formate for transfer hydrogenation

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the peptide in MeOH or EtOH in a reaction vessel.

  • Carefully add 10% Pd/C catalyst (typically 10-20 mol% relative to the substrate).

  • For standard hydrogenation, flush the vessel with an inert gas, then introduce hydrogen gas (typically at 1 atm, balloon pressure).

  • For transfer hydrogenation, add formic acid or ammonium formate to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

  • Upon completion, purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the peptide with a free N-terminal amine and an intact Tyr(tBu) side chain.

2. tBu-Group Deprotection via Acidolysis

The tBu group is removed using strong acidic conditions, which are orthogonal to the hydrogenolysis-labile Z group.

Protocol 3: tBu-Group Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Peptide containing Z-D-Tyr(tBu) residue (after Z-group removal)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions like the re-alkylation of the deprotected tyrosine side chain.

  • Add the cleavage cocktail to the peptide.

  • Stir the mixture at room temperature for 2-4 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude peptide by adding the concentrated solution to a 10-fold excess of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under vacuum.

Simultaneous Deprotection Strategy

This approach removes both the Z and tBu groups in a single step using strong acidolysis. This method is less common due to the harsh conditions but can be efficient for certain synthetic routes.

Protocol 4: Simultaneous Z and tBu Deprotection with HBr in Acetic Acid

Materials:

  • Peptide containing Z-D-Tyr(tBu) residue

  • 33% Hydrogen Bromide (HBr) in acetic acid

  • Anisole (scavenger)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Dissolve the peptide in a minimal amount of glacial acetic acid.

  • Add anisole as a scavenger to trap both benzyl and tert-butyl cations.

  • Add the solution of 33% HBr in acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the peptide by adding the reaction mixture to cold diethyl ether.

  • Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Comparison of Deprotection Strategies

Deprotection StrategyMethodReagentsTypical ConditionsTypical YieldPurityKey Considerations
Orthogonal Z-Group Removal10% Pd/C, H₂ (or H-donor)RT, 1-4 h>95%HighMild conditions, preserves acid-labile groups. Catalyst can sometimes be difficult to remove completely.
tBu-Group RemovalTFA, TIS, H₂ORT, 2-4 h>90%Good to HighScavengers are crucial to prevent side reactions. TFA is corrosive and requires careful handling.
Simultaneous Z and tBu Removal33% HBr in Acetic Acid, AnisoleRT, 1-2 hVariableModerate to GoodHarsh conditions may not be suitable for sensitive peptides. Can be faster but may lead to more side products.

Note: Yields and purity are highly dependent on the specific peptide sequence and reaction scale. The data presented is a general guide based on typical outcomes.

Visualization of Deprotection Workflows

Deprotection_Workflows cluster_prep Preparatory Step cluster_orthogonal Orthogonal Deprotection cluster_simultaneous Simultaneous Deprotection DCHA_Salt This compound Free_Acid Z-D-Tyr(tBu)-OH (Free Acid) DCHA_Salt->Free_Acid Protocol 1: EtOAc, KHSO₄ Z_Deprotection Z-Group Removal (Protocol 2) Free_Acid->Z_Deprotection Catalytic Hydrogenation Simul_Deprotection Simultaneous Removal (Protocol 4) Free_Acid->Simul_Deprotection HBr in Acetic Acid Intermediate H-D-Tyr(tBu)-Peptide Z_Deprotection->Intermediate tBu_Deprotection tBu-Group Removal (Protocol 3) Final_Ortho Fully Deprotected Peptide tBu_Deprotection->Final_Ortho Intermediate->tBu_Deprotection TFA Cocktail Final_Simul Fully Deprotected Peptide Simul_Deprotection->Final_Simul

Caption: Experimental workflows for the deprotection of this compound.

Scavenger_Action TFA TFA Cleavage tBu_Cation tert-Butyl Cation (Reactive) TFA->tBu_Cation Generates Tyr_Ring Tyrosine Ring (Nucleophilic) tBu_Cation->Tyr_Ring Attacks Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Reacts with Side_Product Alkylated Side Product Tyr_Ring->Side_Product Forms Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Forms

Caption: The role of scavengers in preventing side reactions during TFA-mediated tBu deprotection.

Conclusion

The deprotection of this compound offers flexibility in peptide synthesis through both orthogonal and simultaneous strategies. The choice of method should be carefully considered based on the specific requirements of the target peptide. Orthogonal deprotection provides greater control and is generally milder, leading to higher purity, while simultaneous deprotection can offer a more streamlined workflow for robust sequences. For all acid-mediated deprotection steps, the use of appropriate scavengers is critical to minimize side reactions and maximize the yield of the desired peptide.

Application Notes and Protocols for TFA Cleavage of Peptides Containing Tyr(tBu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules. A critical step in SPPS is the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. For peptides containing the amino acid tyrosine, the side-chain hydroxyl group is commonly protected with a tert-butyl (tBu) group. Trifluoroacetic acid (TFA) is the reagent of choice for the cleavage and deprotection of peptides synthesized using the Fmoc/tBu strategy.

However, the acidic conditions of TFA cleavage generate highly reactive tert-butyl cations from the cleavage of the Tyr(tBu) protecting group. These carbocations can lead to undesired side reactions, primarily the re-alkylation of the deprotected tyrosine residue, resulting in the formation of tert-butylated tyrosine byproducts. This not only reduces the yield of the desired peptide but also complicates its purification. To mitigate these side reactions, a carefully formulated TFA "cleavage cocktail" containing scavengers is essential. This document provides detailed application notes and protocols for the efficient and clean cleavage of peptides containing Tyr(tBu).

The Chemistry of TFA Cleavage and the Role of Scavengers

The cleavage of the tert-butyl protecting group from tyrosine is an acid-catalyzed process. TFA protonates the ether oxygen of the Tyr(tBu) side chain, leading to the formation of a stable tert-butyl cation and the desired deprotected tyrosine residue.

Side Reaction: Tyrosine Alkylation

The liberated tert-butyl cation is a potent electrophile that can attack the electron-rich aromatic ring of the deprotected tyrosine, leading to the formation of a tert-butylated tyrosine side product. This side reaction is a significant concern as the byproduct can be difficult to separate from the desired peptide.

Scavengers: Quenching Reactive Cations

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap the reactive tert-butyl cations before they can react with the peptide.[1] By adding scavengers in excess, the equilibrium of the side reaction is shifted away from the formation of the alkylated byproduct. Common scavengers and their mechanisms of action are described in the table below.

Data Presentation: Comparison of Cleavage Cocktails

The choice and concentration of scavengers in the TFA cleavage cocktail significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While the data presented here is for a Cysteine-containing peptide, the principle of scavenging tert-butyl cations is directly applicable to protecting Tyrosine residues from alkylation.[2][3]

Cleavage Cocktail Composition (v/v/v)Scavenger(s)Desired Peptide (%)[3]t-Butylated Side Product (%)[3]Remarks
TFA/H₂O (95:5)Water--Prone to significant side product formation with sensitive residues.
TFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane, WaterHighLowA standard and generally effective cocktail for many peptides.[1]
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)TIS, Water, Dithiothreitol85.14.9DTT is particularly useful for peptides containing Cys, Met, or Trp.
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)TIS, Water, Thioanisole84.36.2Thioanisole helps prevent re-attachment of other protecting groups.[1]
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K)Phenol, Water, Thioanisole, EDTVery HighVery LowA robust cocktail for complex peptides with multiple sensitive residues.[1][4]

Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Tyr(tBu)-Containing Peptide

This protocol is suitable for the routine cleavage of peptides containing Tyr(tBu) and other standard acid-labile protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes (polypropylene)

  • Rotary evaporator or nitrogen stream

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 100-200 mg) in a suitable reaction vessel (e.g., a polypropylene syringe with a frit or a round-bottom flask).

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A commonly used and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1] For 10 mL of cocktail, carefully mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare the cocktail fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[2] The optimal time may vary depending on the peptide sequence and should be determined empirically (see Protocol 2).

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide from the resin into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to ensure complete recovery of the peptide and combine the filtrates.

  • Peptide Precipitation: In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate). Add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

Protocol 2: Optimization of Cleavage Time

To determine the optimal cleavage duration and minimize side reactions, a time-course experiment can be performed.

Procedure:

  • Initiate the cleavage reaction as described in Protocol 1.

  • At various time points (e.g., 1, 2, 3, and 4 hours), withdraw a small aliquot of the resin-TFA mixture.

  • For each aliquot, filter the TFA solution and precipitate the peptide with cold diethyl ether as described in Protocol 1.

  • Analyze the crude peptide from each time point by reverse-phase HPLC (see Protocol 3) to determine the percentage of the desired product and any side products.

  • Plot the percentage of the desired peptide against time to identify the optimal cleavage duration.

Protocol 3: Analysis of Crude Peptide by HPLC

Materials:

  • Crude peptide

  • HPLC-grade water with 0.1% TFA (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • Reverse-phase C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA.

  • HPLC Analysis: Inject the sample onto a C18 column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Detection: Monitor the elution profile at a suitable wavelength (typically 214 nm and 280 nm for peptides containing aromatic residues).

  • Data Analysis: Integrate the peak areas to determine the purity of the crude peptide and the relative abundance of any side products.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cleavage Cleavage and Work-up start Start: Dried Peptide-Resin prepare_cocktail Prepare TFA Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) cleavage Cleavage Reaction (2-4h, RT) prepare_cocktail->cleavage filtration Filter to Separate Resin and Filtrate cleavage->filtration precipitation Precipitate Peptide in Cold Diethyl Ether filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Diethyl Ether (x3) centrifugation->wash dry Dry Crude Peptide (N2 stream or vacuum) wash->dry analysis Analyze Crude Peptide (RP-HPLC, MS) dry->analysis end End: Purified Peptide analysis->end

Caption: Experimental workflow for TFA cleavage of Tyr(tBu)-containing peptides.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling

Peptides containing tyrosine residues are fundamental to many biological signaling pathways. A prominent example is the activation of Receptor Tyrosine Kinases (RTKs) by peptide ligands, which initiates intracellular signaling cascades controlling cell growth, differentiation, and metabolism.

rtk_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Peptide Ligand (with Tyr) rtk_inactive RTK (inactive monomers) ligand->rtk_inactive Binding rtk_dimer RTK Dimerization rtk_inactive->rtk_dimer rtk_active Autophosphorylation on Tyr residues (pY) rtk_dimer->rtk_active adaptor Adaptor Proteins (e.g., Grb2) rtk_active->adaptor Recruitment ras_pathway Ras/MAPK Pathway adaptor->ras_pathway pi3k_pathway PI3K/AKT Pathway adaptor->pi3k_pathway cellular_response Cellular Response (Growth, Proliferation, etc.) ras_pathway->cellular_response pi3k_pathway->cellular_response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Z-D-Tyr(tBu)-OH·DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents significant challenges in solid-phase peptide synthesis (SPPS).[1] Peptides rich in hydrophobic amino acids have a strong tendency to aggregate on the solid support, leading to incomplete coupling and deprotection steps, which ultimately results in low yields and difficult purification.[1][2] To address these issues, specialized reagents and protocols are necessary. This document provides detailed application notes and protocols for the use of Z-D-Tyr(tBu)-OH·DCHA, a protected D-tyrosine derivative, in the synthesis of hydrophobic peptides.

The use of a D-amino acid, such as D-Tyrosine, can be a strategic choice in drug development to increase peptide stability against enzymatic degradation. The Z (benzyloxycarbonyl) protecting group for the N-terminus and the tert-butyl (tBu) group for the tyrosine side chain offer an orthogonal protection strategy, particularly when used in conjunction with Fmoc chemistry for the rest of the peptide sequence. The dicyclohexylamine (DCHA) salt improves the handling and stability of the amino acid derivative.[3]

Physicochemical Properties of Z-D-Tyr(tBu)-OH·DCHA

PropertyValue
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-3-[4-(tert-butoxy)phenyl]-2-[(phenylmethoxy)carbonylamino]propanoic acid
Molecular Formula C₃₃H₄₈N₂O₅[4]
Molecular Weight 552.7 g/mol [4]
CAS Number 198828-72-7[5]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF and NMP

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

This protocol outlines the manual synthesis of a generic hydrophobic peptide on a Rink Amide resin using Fmoc chemistry, with the incorporation of Z-D-Tyr(tBu)-OH.

Materials:

  • Fmoc-Rink Amide resin

  • Z-D-Tyr(tBu)-OH·DCHA

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (1-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection agent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Fmoc-amino acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For hydrophobic sequences, using NMP as the solvent can improve solubility and coupling efficiency.[6]

    • Monitor the coupling completion using a qualitative method like the Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Z-D-Tyr(tBu)-OH:

    • Following the final Fmoc-deprotection step, wash the resin as described in step 2.

    • In a separate tube, dissolve Z-D-Tyr(tBu)-OH·DCHA (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Deprotection (if Z-group is terminal and needs removal on-resin):

    • This step is not standard in Fmoc synthesis and requires specific conditions for Z-group removal that are orthogonal to the tBu and resin linkage, such as catalytic transfer hydrogenation. This protocol assumes the Z-group remains on the final peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Analysis

Materials:

  • Crude synthetic peptide

  • Solvents for HPLC: Acetonitrile (ACN), Water, TFA

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions containing the desired peptide.

  • Analysis:

    • Analyze the purity of the collected fractions by analytical RP-HPLC. Purity is typically determined by the peak area of the main product relative to the total peak area at a specific wavelength (e.g., 214 nm or 280 nm).[5]

    • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[7]

Data Presentation

The success of hydrophobic peptide synthesis is evaluated by several quantitative parameters. The following table provides representative data for the synthesis of a model 10-mer hydrophobic peptide incorporating Z-D-Tyr(tBu)-OH.

ParameterTypical ValueMethod of Determination
Coupling Efficiency (per step) >98%Qualitative Kaiser test; Quantitative cleavage and HPLC analysis of a small resin sample
Crude Peptide Purity 65-80%Analytical RP-HPLC (214 nm)[8]
Final Purity (after purification) >95%Analytical RP-HPLC (214 nm)
Overall Yield 15-30%Calculated based on the initial resin loading[9]

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps of deprotection, washing, and coupling.

SPPS_Workflow Start Start: Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Z-D-Tyr(tBu)-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Continue Elongation FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Cycle Cycle->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) FinalDeprotection->Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification End Purified Peptide Purification->End Signaling_Pathway MDM2 MDM2 Ubiquitination p53 Ubiquitination & Degradation MDM2->Ubiquitination promotes p53 p53 p53->Ubiquitination Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis activates Peptide Hydrophobic Peptide (Z-D-Tyr(tBu)-OH based) Peptide->MDM2 inhibits Ubiquitination->p53 targets

References

Application Notes and Protocols for the Incorporation of Z-D-Tyr(tBu)-OH.DCHA in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based therapeutics and research, the strategic incorporation of unnatural amino acids, such as D-isomers, is a critical methodology for enhancing peptide stability and modulating biological activity. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The introduction of D-amino acids confers resistance to enzymatic cleavage, thereby increasing the in vivo half-life and bioavailability of the peptide.[1][2]

This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing Z-D-Tyr(tBu)-OH.DCHA. This compound is a derivative of D-tyrosine where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. The dicyclohexylamine (DCHA) salt form enhances the stability and handling of the amino acid derivative.[3] The protocols outlined herein are designed for a standard Fmoc/tBu orthogonal synthesis strategy, with a specific focus on the on-resin deprotection of the Z-group.

Physicochemical Properties and Reagent Overview

A thorough understanding of the physicochemical properties of this compound and the reagents used in the synthesis is crucial for successful peptide assembly.

Property Value Reference
IUPAC Name (2R)-2-(Benzyloxycarbonylamino)-3-(4-tert-butoxyphenyl)propanoic acid; N-cyclohexylcyclohexan-1-amineN/A
Molecular Formula C35H52N2O5N/A
Molecular Weight 580.8 g/mol N/A
Appearance White to off-white solid[3]
Solubility Soluble in DMF and NMP after conversion to the free acid.[4][5][4][5]
Reagent Purpose Notes
This compound D-Tyrosine building blockN-alpha Z-protection, side-chain tBu protection.
Fmoc-protected amino acids Standard amino acid building blocksFor peptide chain elongation.
Rink Amide or Wang Resin Solid support for peptide synthesisChoice depends on desired C-terminal functionality (amide or carboxylic acid).
DMF (N,N-Dimethylformamide) Primary solvent for SPPSShould be peptide synthesis grade and amine-free.[5]
NMP (N-Methyl-2-pyrrolidone) Alternative solvent for SPPSCan improve solubility and reduce aggregation.[4][5]
DCM (Dichloromethane) Solvent for resin swelling and washingGood for polystyrene-based resins.[6]
DIC (N,N'-Diisopropylcarbodiimide) Coupling reagentA common carbodiimide activator.
OxymaPure / HOBt Coupling additiveSuppresses racemization and improves coupling efficiency.
HATU / HBTU Coupling reagentHighly efficient uronium/aminium salt activators, especially for hindered couplings.[1][7][8]
DIPEA (N,N-Diisopropylethylamine) Base for coupling activationA non-nucleophilic base.
Piperidine Fmoc deprotection reagentTypically a 20% solution in DMF.
Palladium on Carbon (Pd/C) Catalyst for Z-group deprotectionFor catalytic transfer hydrogenation.
Ammonium Formate Hydrogen donor for Z-group deprotectionUsed in catalytic transfer hydrogenation.
TFA (Trifluoroacetic acid) Reagent for final cleavage and deprotectionUsed in a cocktail with scavengers.
TIS (Triisopropylsilane) ScavengerQuenches reactive cations during TFA cleavage.
Water ScavengerUsed in the final cleavage cocktail.

Experimental Protocols

Conversion of this compound to the Free Acid

Prior to its use in SPPS, the DCHA salt must be removed to liberate the free carboxylic acid.

Materials:

  • This compound

  • Ethyl acetate (EtOAc)

  • 10% Phosphoric acid (H3PO4) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend one part of this compound in 5-10 volumes of ethyl acetate in a separatory funnel.

  • Add 10% phosphoric acid solution while stirring until the solid completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.

  • Separate the lower aqueous phase.

  • Wash the organic phase once with 2 volumes of 10% phosphoric acid solution.

  • Wash the organic phase three times with 2 volumes of deionized water. The pH of the aqueous phase should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the solvent under reduced pressure to obtain the free acid, which may be an oil or a solid.

Manual Solid-Phase Peptide Synthesis Workflow

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

  • Place 0.1 mmol of the appropriate resin (e.g., Rink Amide or Wang resin) in a manual synthesis vessel.

  • Swell the resin in DMF for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

This cycle is repeated for each Fmoc-protected amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9-4.9 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Perform the Fmoc deprotection of the N-terminal amino acid of the growing peptide chain as described in section 2.2.1.

  • Coupling of Z-D-Tyr(tBu)-OH:

    • In a separate vial, dissolve the prepared Z-D-Tyr(tBu)-OH (free acid, 3 equivalents) and a suitable coupling reagent and additive (e.g., DIC/Oxyma or HATU) in DMF.

    • Add DIPEA if using an aminium/uronium salt activator.

    • Add the activated Z-D-Tyr(tBu)-OH solution to the resin.

    • Agitate for 2-4 hours, monitoring with a Kaiser test.

    • Wash the resin thoroughly with DMF and DCM.

This step is performed after the coupling of Z-D-Tyr(tBu)-OH to expose the N-terminal for further chain elongation. Catalytic transfer hydrogenation is a mild method compatible with most other protecting groups, including the tBu group.[3]

Materials:

  • Peptide-resin with N-terminal Z-D-Tyr(tBu)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (NH4HCO2)

  • DMF/Water solvent mixture

Procedure:

  • Swell the peptide-resin in a DMF/water mixture (e.g., 9:1 v/v).

  • In a separate flask, prepare a solution of ammonium formate (10 equivalents relative to resin loading) in the DMF/water mixture.

  • Carefully add the 10% Pd/C catalyst (0.2 equivalents by weight of the peptide-resin) to the resin slurry.

  • Add the ammonium formate solution to the resin and catalyst mixture.

  • Gently agitate the reaction mixture at room temperature. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample. The reaction is typically complete within 2-4 hours.

  • Once the deprotection is complete, filter the reaction mixture to remove the catalyst. It is crucial to ensure all the palladium catalyst is removed.

  • Wash the resin extensively with the DMF/water mixture, followed by DMF, and then DCM.

  • The resin is now ready for the next coupling step (using a standard Fmoc-amino acid) or for final cleavage if it is the N-terminal residue.

This protocol simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the fully synthesized peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • In a fume hood, prepare the fresh cleavage cocktail.

  • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the successful incorporation of Z-D-Tyr(tBu)-OH.

Reagent Stoichiometry for Coupling

Reagent/ComponentEquivalents (relative to resin loading)Purpose
Z-D-Tyr(tBu)-OH (free acid) 2 - 5Amino acid to be coupled
Coupling Reagents
HBTU/TBTU1.9 - 5Uronium/Aminium salt activator
HATU1.9 - 4.9Highly efficient activator for hindered couplings[1][8]
DIC3 - 5.5Carbodiimide activator
Additives
HOBt / OxymaPure3 - 5.5Reduces racemization and improves efficiency[8]
Bases
DIPEA4 - 10Tertiary amine base for activation
2,4,6-Collidine4 - 10Weaker base, recommended to minimize racemization

Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeCoupling EfficiencyRacemization RiskNotesReference
HBTU Aminium SaltHighLow-ModerateWidely used and reliable. Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[1][7][8]
COMU Uronium SaltVery HighVery LowExcellent efficiency with an improved safety profile (non-explosive) and high solubility.[1][8]
PyBOP Phosphonium SaltHighLowHigh efficiency with no guanidinylation side reaction. Byproducts can be difficult to remove.[1]
DIC/Oxyma Carbodiimide/AdditiveGood-HighLowCost-effective and reliable. The urea byproduct of DIC is soluble in DMF.[8]

Visualizations

Manual_Peptide_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_special_coupling Z-D-Tyr(tBu)-OH Incorporation cluster_cleavage Final Steps start Start dcha_deprotection Convert this compound to Free Acid resin_prep Swell Resin in DMF start->resin_prep fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection coupling Couple Fmoc-AA fmoc_deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 wash1->fmoc_deprotection Repeat for each Fmoc-AA z_coupling Couple Z-D-Tyr(tBu)-OH wash1->z_coupling After last Fmoc-AA final_cleavage Final Cleavage and Deprotection (TFA Cocktail) wash1->final_cleavage If no Z-AA z_deprotection On-Resin Z-Group Deprotection (Catalytic Transfer Hydrogenation) z_coupling->z_deprotection wash2 Wash z_deprotection->wash2 wash2->fmoc_deprotection For next Fmoc-AA wash2->final_cleavage If Z-AA is N-terminal purification Purification (RP-HPLC) final_cleavage->purification end End purification->end Orthogonal_Protection_Strategy cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Peptide Growing Peptide Chain on Resin N-terminus Side Chains C-terminus-Resin Linker Fmoc Fmoc Z Z (Benzyloxycarbonyl) tBu tBu (tert-Butyl) ResinLinker Acid-labile Linker Base Base (e.g., Piperidine) Fmoc->Base cleaved by Hydrogenolysis Catalytic Transfer Hydrogenation Z->Hydrogenolysis cleaved by Acid Strong Acid (e.g., TFA) tBu->Acid cleaved by ResinLinker->Acid cleaved by Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor recruits PI3K PI3K RTK->PI3K STAT STAT RTK->STAT Ligand Growth Factor (e.g., EGF, IGF) Ligand->RTK binds RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription translocates to AKT AKT PI3K->AKT CellularResponse Cellular Response (Growth, Proliferation, Differentiation) AKT->CellularResponse STAT->Transcription translocates to Transcription->CellularResponse

References

Application Notes and Protocols for Z-D-Tyr(tBu)-OH.DCHA in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Z-D-Tyr(tBu)-OH.DCHA (N-α-Benzyloxycarbonyl-O-tert-butyl-D-tyrosine dicyclohexylammonium salt) in automated solid-phase peptide synthesis (SPPS). This document details the necessary preparatory steps, coupling protocols, and considerations for the deprotection of the Z-group, alongside relevant quantitative data and a discussion of applications for D-tyrosine containing peptides.

Introduction

This compound is a protected amino acid derivative used for the incorporation of a D-tyrosine residue into a peptide sequence. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (tBu) group protects the phenolic hydroxyl group of the tyrosine side chain. The use of the D-enantiomer can significantly enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic peptide development.[1][2] The dicyclohexylammonium (DCHA) salt form enhances the stability and handleability of the amino acid derivative.

While automated peptide synthesis is dominated by Fmoc and Boc chemistries, the use of Z-protected amino acids offers an orthogonal protection strategy. However, the deprotection of the Z-group typically requires conditions not standard on most automated synthesizers, often necessitating a semi-automated or manual approach for this specific step.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₂₅NO₅ · C₁₂H₂₃N
Molecular Weight 552.74 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM
Storage 2-8°C, desiccated

Experimental Protocols

Conversion of DCHA Salt to Free Acid

Prior to use in an automated peptide synthesizer, the DCHA salt must be converted to the free acid. This is a critical offline step.

Materials:

  • This compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound salt in EtOAc or DCM.

  • Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% KHSO₄ or 10% phosphoric acid solution. The pH of the aqueous layer should be acidic (pH 2-3).

  • Wash the organic layer three times with deionized water to remove residual acid.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid, Z-D-Tyr(tBu)-OH, typically as a white solid or viscous oil.

Automated Peptide Synthesis Cycle

The following protocol is a general guideline for a standard automated peptide synthesizer and should be adapted based on the specific instrument, resin, and peptide sequence.

Resin Preparation:

  • Select a suitable resin (e.g., Rink Amide, Wang) based on the desired C-terminus of the peptide.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step.

Amino Acid Preparation:

  • Dissolve the prepared Z-D-Tyr(tBu)-OH (free acid) in DMF to the concentration recommended by the synthesizer manufacturer (typically 0.2 to 0.5 M).

Automated Coupling Cycle:

G cluster_cycle Automated Coupling Cycle deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc) wash1 DMF Wash deprotection->wash1 coupling Coupling: Z-D-Tyr(tBu)-OH + Activator (e.g., HBTU/DIEA) + Resin wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle

Caption: Automated coupling cycle for incorporating Z-D-Tyr(tBu)-OH.

Detailed Coupling Steps:

  • N-terminal Deprotection: If the preceding amino acid was Fmoc-protected, perform a standard deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual deprotection solution.

  • Coupling:

    • Transfer the Z-D-Tyr(tBu)-OH solution to the reaction vessel.

    • Add the activating agent (e.g., HBTU/HATU and DIEA, or DIC/Oxyma).

    • Allow the coupling reaction to proceed for the optimized time (typically 30-120 minutes). Monitoring for reaction completion can be performed using a Kaiser test on a small sample of resin beads.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Continue with the subsequent amino acids in the sequence using their respective protection schemes (e.g., Fmoc).

Z-Group Deprotection (Manual/Semi-Automated Step)

The removal of the N-terminal Z-group is typically not a standard, pre-programmed option on automated peptide synthesizers. The most common method is catalytic transfer hydrogenation, which requires manual intervention.

Materials:

  • Peptide-resin with N-terminal Z-group

  • Anhydrous, deoxygenated solvent (e.g., DMF or NMP)

  • Palladium catalyst (e.g., 10% Pd/C)

  • Hydrogen donor (e.g., ammonium formate, formic acid, or bubbling hydrogen gas)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst (typically 0.1-0.2 equivalents per equivalent of peptide).

  • Add the hydrogen donor (e.g., 10-20 equivalents of ammonium formate).

  • Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

  • Upon completion, carefully filter the resin to remove the catalyst. This is a critical step to avoid catalyst contamination.

  • Thoroughly wash the resin with DMF and DCM.

  • The deprotected N-terminus is now ready for the next coupling step in the automated synthesizer.

Final Cleavage and Deprotection of Side Chains

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Cleavage Cocktail for Tyr(tBu): A common issue during the final cleavage is the re-attachment of the tert-butyl cation to the deprotected tyrosine side chain. To prevent this, a scavenger cocktail is essential.

  • Standard Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • For peptides with other sensitive residues (Trp, Cys, Met): Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).

Procedure:

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Data Presentation

Quantitative data for the coupling efficiency of Z-D-Tyr(tBu)-OH in automated synthesis is not extensively published. However, performance is expected to be comparable to other protected tyrosine derivatives with appropriate optimization of coupling reagents and reaction times. Below is a table of typical coupling performance for Boc- and Fmoc-Tyr(tBu)-OH, which can serve as a benchmark.

Protected Amino AcidCoupling ReagentCoupling Time (min)Expected Coupling Efficiency
Z-D-Tyr(tBu)-OH HBTU/DIEA 30 - 90 >99% (estimated)
Z-D-Tyr(tBu)-OH DIC/Oxyma 60 - 180 >98% (estimated)
Fmoc-Tyr(tBu)-OHHBTU/DIEA30 - 60>99%
Boc-Tyr(tBu)-OHHBTU/DIEA30 - 60>99%

Applications and Signaling Pathways

The incorporation of D-amino acids, such as D-tyrosine, is a key strategy to increase the stability of peptides against enzymatic degradation.[1][2] This is particularly relevant for the development of peptide-based therapeutics, such as analogs of neuropeptides, which often have short half-lives in vivo.

Neuropeptide Signaling: Many neuropeptides, such as Neuropeptide Y (NPY), are involved in a wide range of physiological processes, including appetite regulation, anxiety, and circadian rhythms.[3][4][5] These peptides act by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades. A significant challenge in developing neuropeptide-based drugs is their rapid degradation by proteases. Substituting a key L-amino acid with its D-enantiomer can block protease recognition and prolong the peptide's activity.

The following diagram illustrates a simplified workflow for investigating the effect of a D-tyrosine substituted NPY analog on a target cell.

G cluster_synthesis Peptide Synthesis & Preparation cluster_assay Cell-Based Assay cluster_outcome Data Analysis & Outcome synthesis Automated Synthesis of NPY and D-Tyr-NPY Analog purification HPLC Purification synthesis->purification characterization Mass Spec Analysis purification->characterization treatment Treat Cells with NPY or D-Tyr-NPY characterization->treatment cell_culture Culture NPY Receptor- Expressing Cells cell_culture->treatment downstream_analysis Measure Downstream Signaling (e.g., cAMP levels) treatment->downstream_analysis comparison Compare Potency and Duration of Action downstream_analysis->comparison conclusion Determine Effect of D-Tyr Substitution comparison->conclusion

Caption: Workflow for evaluating a D-Tyr substituted neuropeptide analog.

By following these protocols and considerations, researchers can successfully incorporate this compound into peptide sequences using automated synthesizers, enabling the development of novel and more stable peptide-based tools and therapeutics.

References

Application Notes and Protocols: On-Resin Deprotection of the Z-Group in Orthogonal Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), orthogonal protection strategies are paramount for the synthesis of complex peptides and proteins. An orthogonal strategy employs protecting groups that can be selectively removed under specific conditions without affecting other protecting groups on the peptide chain. The benzyloxycarbonyl (Z or Cbz) group, a well-established amine protecting group, offers a valuable dimension of orthogonality when used as a side-chain protecting group, particularly in Fmoc-based SPPS. While traditionally more prevalent in solution-phase synthesis, the on-resin removal of the Z-group provides a powerful tool for site-specific modifications of peptides while they are still attached to the solid support.

This document provides detailed application notes and protocols for the on-resin deprotection of the Z-group, primarily focusing on palladium-catalyzed hydrogenolysis and catalytic transfer hydrogenation. These methods offer mild and efficient cleavage of the Z-group, preserving the integrity of the peptide and other protecting groups.

Principles of Orthogonal Protection with the Z-Group

The utility of the Z-group in an orthogonal SPPS strategy lies in its unique removal conditions. In a typical Fmoc-based SPPS, the temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. The Z-group, being stable to both mild base and strong acid, can be selectively removed on-resin using catalytic hydrogenation or transfer hydrogenation. This allows for the unmasking of a specific functional group (e.g., the ε-amino group of lysine) for further modification, such as branching, cyclization, or labeling.

Experimental Protocols

Herein, we provide detailed protocols for the on-resin deprotection of the Z-group using two common methods: catalytic transfer hydrogenation and direct hydrogenolysis.

Protocol 1: On-Resin Z-Group Deprotection by Catalytic Transfer Hydrogenation

This is the most common and convenient method for on-resin Z-group removal as it does not require specialized high-pressure hydrogenation apparatus.

Materials:

  • Z-protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Hydrogen donor: Ammonium formate, formic acid, or 1,4-cyclohexadiene

  • Solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel with a frit and a means of agitation (e.g., shaker or bubbler)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Z-protected peptide-resin (1 equivalent) in DMF or THF for at least 30 minutes in the reaction vessel.

  • Reagent Preparation: Prepare a solution of the hydrogen donor in the reaction solvent. For example, a 10-fold molar excess of ammonium formate relative to the Z-group.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.

  • Deprotection Reaction: Add the hydrogen donor solution to the resin slurry.

  • Agitation: Agitate the reaction mixture gently at room temperature. The reaction progress can be monitored by taking small resin samples and performing a Kaiser test or by cleaving a small portion of the resin for LC-MS analysis.[1] Reaction times can vary from 1 to 24 hours depending on the peptide sequence and the chosen hydrogen donor.

  • Washing: Once the deprotection is complete, filter the reaction mixture and wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence is:

    • DMF (3 x resin volume)

    • DCM (3 x resin volume)

    • MeOH (3 x resin volume)

    • DCM (3 x resin volume)

  • Drying: Dry the resin under vacuum. The deprotected site is now ready for the next synthetic step.

Protocol 2: On-Resin Z-Group Deprotection by Catalytic Hydrogenolysis

This method uses hydrogen gas directly and is highly efficient, but it requires a hydrogenation apparatus.

Materials:

  • Z-protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Solvent: DMF or THF

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Washing solvents: DMF, DCM, MeOH

Procedure:

  • Resin Swelling: Swell the Z-protected peptide-resin (1 equivalent) in the reaction solvent in the hydrogenation vessel.

  • Catalyst Addition: Add the Pd/C catalyst (0.1-0.2 equivalents by weight relative to the resin) to the swollen resin.

  • Hydrogenation: Seal the reaction vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm).

  • Reaction: Agitate the reaction mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analyzing small resin samples.

  • Venting and Purging: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Washing: Filter the resin and wash it thoroughly as described in Protocol 1.

  • Drying: Dry the resin under vacuum.

Data Presentation

The efficiency of on-resin Z-group deprotection can be influenced by several factors, including the choice of catalyst, hydrogen donor, solvent, temperature, and reaction time. The following table summarizes representative conditions and reported efficiencies for the deprotection of Z-groups, primarily based on solution-phase studies and analogous on-resin deprotections of similar protecting groups due to a lack of direct comparative studies for on-resin Z-deprotection in the literature.

MethodCatalyst (eq)Hydrogen Donor (eq)SolventTemperature (°C)Time (h)Deprotection Efficiency (%)Notes
Catalytic Transfer Hydrogenation10% Pd/C (0.1)Ammonium Formate (10)DMF252-8>95A commonly used, mild, and efficient method. Reaction time can be sequence-dependent.
Catalytic Transfer Hydrogenation10% Pd/C (0.1)Formic Acid (10)THF/MeOH254-12>90Formic acid can be a good solvent for peptides. The reaction may be slower than with ammonium formate.[2]
Catalytic Transfer Hydrogenation10% Pd/C (0.1)1,4-Cyclohexadiene (20)DMF25-406-24>90May require slightly elevated temperatures for optimal performance.
Catalytic Hydrogenolysis10% Pd/C (0.1)H₂ (1-4 atm)DMF251-4>98Highly efficient but requires specialized equipment. Reaction times are generally shorter.
Catalytic Transfer HydrogenationPd(PPh₃)₄ (0.2)Phenylsilane (20)DCM252-6>95An alternative palladium source and hydrogen donor that can be effective for on-resin deprotections.[3]

Disclaimer: The quantitative data presented in this table are compiled from various sources, including solution-phase deprotection studies and on-resin deprotection of analogous protecting groups. The actual efficiency on a solid support may vary depending on the specific peptide sequence, resin type, and reaction conditions. It is highly recommended to optimize the deprotection conditions for each specific application and to monitor the reaction progress closely.

Mandatory Visualization

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Orthogonal_Deprotection Orthogonal Deprotection & Modification Start Amino Acid 1 (Fmoc-AA-Resin) Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Coupling (Fmoc-AA-OH) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine) Coupling1->Deprotection2 Coupling2 Coupling (Fmoc-Lys(Z)-OH) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine) Coupling2->Deprotection3 Coupling3 Coupling (Fmoc-AA-OH) Deprotection3->Coupling3 Peptide Protected Peptide on Resin (Fmoc-AA-Lys(Z)-AA-Resin) Coupling3->Peptide Z_Deprotection On-Resin Z-Deprotection (Pd/C, H₂ source) Peptide->Z_Deprotection Modification Site-Specific Modification (e.g., Labeling, Branching) Z_Deprotection->Modification Modified_Peptide Modified Peptide on Resin Modification->Modified_Peptide Final_Cleavage Final Cleavage (TFA Cocktail) Modified_Peptide->Final_Cleavage Final_Peptide Purified Modified Peptide Final_Cleavage->Final_Peptide

Caption: Logical workflow of an orthogonal SPPS strategy employing on-resin Z-group deprotection.

Experimental_Workflow Start Start: Z-Protected Peptide-Resin Swell 1. Resin Swelling (DMF or THF) Start->Swell Inert 2. Inert Atmosphere (Argon or Nitrogen) Swell->Inert Add_Catalyst 3. Add Pd/C Catalyst Inert->Add_Catalyst Add_H_Donor 4. Add Hydrogen Donor Solution (e.g., Ammonium Formate in DMF) Add_Catalyst->Add_H_Donor React 5. Agitate at Room Temperature (Monitor Reaction) Add_H_Donor->React Filter_Wash 6. Filter and Wash Resin (DMF, DCM, MeOH) React->Filter_Wash Dry 7. Dry Resin Under Vacuum Filter_Wash->Dry End End: Deprotected Peptide-Resin Dry->End

Caption: Experimental workflow for on-resin Z-group deprotection via catalytic transfer hydrogenation.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the Kaiser test or LC-MS analysis indicates incomplete removal of the Z-group, the reaction time can be extended, the temperature slightly increased (e.g., to 40°C), or fresh catalyst and/or hydrogen donor can be added.

  • Catalyst Poisoning: Certain amino acid residues, particularly those containing sulfur (cysteine and methionine), can poison the palladium catalyst, reducing its activity. In such cases, a higher catalyst loading or the use of a more robust catalyst may be necessary.

  • Monitoring the Reaction: The progress of the deprotection should be carefully monitored to avoid over-exposure of the peptide to the reaction conditions, which could lead to side reactions. The Kaiser test is a simple and effective qualitative method for detecting the presence of free primary amines.[1] For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC or LC-MS.

  • Safety: Palladium on carbon is flammable when dry and should be handled with care, preferably in a wet state. Hydrogen gas is explosive and should be used in a well-ventilated fume hood with appropriate safety precautions.

Conclusion

The on-resin deprotection of the Z-group provides a valuable orthogonal tool in solid-phase peptide synthesis, enabling the synthesis of complex and modified peptides. The catalytic transfer hydrogenation and direct hydrogenolysis methods described in these application notes offer efficient and mild conditions for the selective removal of the Z-group. By carefully selecting the reaction conditions and monitoring the progress of the deprotection, researchers can successfully incorporate this strategy into their synthetic workflows to access a wider range of peptide-based molecules for research and drug development.

References

Application Notes and Protocols for the Synthesis of Phosphopeptides Using Protected Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell growth, and metabolism.[1][2] Tyrosine phosphorylation, mediated by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), is particularly crucial in cellular communication and is often dysregulated in diseases such as cancer.[1] Synthetic phosphopeptides are invaluable tools for studying these complex biological systems, enabling researchers to investigate enzyme-substrate specificity, develop kinase inhibitors, and generate specific antibodies.[1] This document provides detailed application notes and protocols for the chemical synthesis of phosphotyrosine-containing peptides, with a focus on the "building block" approach using protected tyrosine derivatives in solid-phase peptide synthesis (SPPS).

Strategies for Phosphopeptide Synthesis

Two primary strategies are employed for the solid-phase synthesis of phosphopeptides:

  • The Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative into the peptide chain during synthesis.[3][4][5] This approach offers precise control over the location of the phosphate group and is generally the preferred method.

  • The Global (Post-Synthetic) Phosphorylation Approach: In this strategy, the peptide is first assembled with an unprotected hydroxyl-containing amino acid (e.g., tyrosine). The phosphorylation is then carried out on the resin-bound peptide.[4][5] This method can be useful but may lead to side reactions and incomplete phosphorylation.

This document will focus on the more robust and widely used "building block" approach.

Application of Protected Tyrosine Derivatives in Phosphopeptide Synthesis

The success of the building block approach relies on the use of appropriately protected phosphotyrosine derivatives. The choice of protecting groups is critical for ensuring compatibility with the overall SPPS strategy (most commonly Fmoc/tBu or Boc/Bzl).

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most common approach in modern SPPS.[6] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile tert-butyl (tBu) or similar groups for permanent protection of the amino acid side chains.[6]

  • Fmoc-D-Tyr(tBu)-OH: While not a pre-phosphorylated building block, Fmoc-D-Tyr(tBu)-OH is a commonly used derivative for incorporating D-tyrosine into a peptide chain. The tert-butyl ether protects the phenolic hydroxyl group of tyrosine and is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[6] For the synthesis of a phosphopeptide using the global phosphorylation approach, this protecting group would need to be selectively removed to allow for phosphorylation of the tyrosine side chain.

Synthesis with Pre-phosphorylated Building Blocks

For direct incorporation, a phosphotyrosine derivative with a protected phosphate group is used.

  • Fmoc-Tyr(PO(OBzl)OH)-OH: Monobenzyl-protected derivatives are often preferred for the synthesis of phosphoserine and phosphothreonine-containing peptides to minimize β-elimination during Fmoc deprotection.[5] A similar strategy can be applied to phosphotyrosine.

  • Fmoc-Tyr(PO(OtBu)2)-OH: This derivative utilizes tert-butyl groups to protect the phosphate moiety. These protecting groups are removed during the final acid-mediated cleavage step.

Boc/Bzl Strategy

The Boc/Bzl strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection.

  • Boc-Tyr(PO3Bzl2)-OH: In this building block, the phosphate group is protected by two benzyl groups, which are stable to the mild acid used for Boc removal but are cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the final step.[7]

Potential Application of Z-D-Tyr(tBu)-OH.DCHA

While less common in standard Fmoc or Boc SPPS, a Z-protected (benzyloxycarbonyl) amino acid derivative like this compound could be employed in more complex syntheses requiring an orthogonal protecting group strategy. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative.[8]

  • Orthogonal Strategy: The Z-group is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. It is typically removed by catalytic transfer hydrogenation. This would allow for the selective deprotection of a specific amino acid side-chain on the solid support for further modification, such as cyclization or branching, while the rest of the peptide remains protected.

Data Presentation

Table 1: Physicochemical Properties of a Representative Protected Tyrosine Derivative

PropertyValue
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Common Name Fmoc-D-Tyr(tBu)-OH
Molecular Formula C₂₈H₂₉NO₅[9]
Molecular Weight 459.53 g/mol [9]
CAS Number 118488-18-9[10]
Appearance White to off-white powder[9]
Solubility Soluble in DMF and DCM

Table 2: Kinetic Parameters of Synthetic Phosphopeptides as PTPase Substrates

Phosphopeptide LengthEnzymeK_m (μM)k_cat/K_m (s⁻¹M⁻¹)
4 residuesRat Brain PTPase68 ± 94.9 x 10⁵
10 residuesRat Brain PTPase42 ± 116.9 x 10⁵

Data extracted from a study on synthetic phosphopeptides corresponding to the tyrosine phosphorylation site of adipocyte lipid binding protein.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphotyrosine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a phosphopeptide using a pre-phosphorylated tyrosine building block (e.g., Fmoc-Tyr(PO(OtBu)2)-OH) on a Rink Amide resin, following an Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO(OtBu)2)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Initial Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.[5]

    • For coupling of the phosphotyrosine building block, the coupling time may need to be extended.[11]

  • Washing:

    • After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Iterative Synthesis:

    • Repeat the deprotection (step 1, piperidine treatment) and coupling (step 2) cycles for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 1.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the freshly prepared, ice-cold cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.[5]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., FABMS or ESI-MS) and amino acid analysis.[4]

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (HATU/DIEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, AAA) Purification->Analysis

Caption: General workflow for solid-phase phosphopeptide synthesis.

Signaling_Pathway Receptor Receptor Tyrosine Kinase PTK Protein Tyrosine Kinase (PTK) Receptor->PTK Activates Ligand Growth Factor Ligand->Receptor Binds Substrate Substrate Protein (Inactive) PTK->Substrate Phosphorylates (Tyr) pSubstrate Phosphorylated Substrate (Active) SH2 SH2 Domain Protein pSubstrate->SH2 Recruits PTP Protein Tyrosine Phosphatase (PTP) pSubstrate->PTP Dephosphorylates Downstream Downstream Signaling SH2->Downstream Initiates

Caption: Simplified signaling pathway involving tyrosine phosphorylation.

The chemical synthesis of phosphopeptides, particularly through the building block approach in SPPS, provides researchers with essential tools to explore the roles of protein phosphorylation in health and disease. The use of well-defined, protected phosphotyrosine derivatives allows for the precise and efficient synthesis of these important molecules. The protocols and strategies outlined in this document serve as a guide for the successful production and application of synthetic phosphopeptides in a variety of research and drug development settings.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the O-acylation of tyrosine side chains during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Tyrosine O-Acylation and Related Side Reactions

Problem 1: My final peptide product shows a mass addition of +X Daltons on Tyrosine residues, and the HPLC profile shows an unexpected peak.

Likely Cause: This is a classic sign of O-acylation of the tyrosine side chain's hydroxyl group.[1] The nucleophilic hydroxyl group can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of a branched peptide.[2][3] The mass addition corresponds to the mass of the acylating amino acid.

Solution:

  • Primary Recommendation: Use a side-chain protecting group for tyrosine. The most effective way to prevent O-acylation is to protect the hydroxyl group of tyrosine.[1] For Fmoc-based SPPS, Fmoc-Tyr(tBu)-OH is the industry standard.[2][4] The tert-butyl (tBu) group is robust and stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but is readily removed during the final acidic cleavage (e.g., with TFA).[4][5]

  • Alternative Protecting Groups: Depending on your synthetic strategy, other protecting groups can be considered. For instance, the 2-chlorotrityl (2-Cl-Trt) group is highly acid-labile and useful for synthesizing protected peptide fragments.[2]

Problem 2: After cleavage, my mass spectrometry results show a mass addition of +56 Da on tyrosine residues, and my HPLC shows a new, more hydrophobic peak.

Likely Cause: This indicates tert-butylation of the tyrosine aromatic ring, a potential side reaction when using Fmoc-Tyr(tBu)-OH.[6] During the final TFA-mediated cleavage, the tBu protecting group is removed, generating reactive tert-butyl cations.[6] These cations can then re-attach to the electron-rich aromatic ring of tyrosine.[6]

Solution:

  • Use of Scavengers: To prevent this side reaction, it is crucial to include "scavengers" in your cleavage cocktail.[6] Scavengers are nucleophilic agents that trap the reactive carbocations. A standard and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[6]

Problem 3: The yield of my desired peptide is low, and I observe multiple side products.

Likely Cause: Low yield can be a consequence of incomplete cleavage from the resin or significant side-product formation due to inadequate protection or scavenging strategies.[6]

Solution:

  • Optimize Cleavage Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration (typically 2-3 hours) to ensure complete removal of the peptide from the resin and deprotection of the side chains.[6]

  • Optimize Scavenger Cocktail: The choice and concentration of scavengers can significantly impact the purity and yield of the final peptide. Refer to the quantitative data below for the effectiveness of different scavenger cocktails.[6]

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the tyrosine side chain in SPPS?

A1: While for very short peptides it might be possible to proceed without protection, it is highly recommended to use a protecting group for tyrosine in most applications.[4] The unprotected hydroxyl group is nucleophilic and can lead to O-acylation, resulting in reduced yield and difficult-to-remove impurities.[1] Using a protected tyrosine derivative like Fmoc-Tyr(tBu)-OH leads to a more efficient and cleaner synthesis.[1]

Q2: What is an "orthogonal" protection strategy, and why is it important for tyrosine?

A2: An orthogonal protection strategy utilizes protecting groups that can be removed under different chemical conditions.[7] In Fmoc-SPPS, the Nα-Fmoc group is base-labile (removed by piperidine), while the tBu group on the tyrosine side chain is acid-labile (removed by TFA).[5] This orthogonality is critical because it allows for the selective removal of the Fmoc group at each coupling step without affecting the tyrosine side-chain protection, which remains intact until the final cleavage.[2][5]

Q3: What are the most common side reactions associated with Tyr(tBu) and how can I minimize them?

A3: The primary side reaction occurs during the final TFA cleavage, where the released tert-butyl cation can alkylate the aromatic ring of deprotected tyrosine.[6] This can be effectively minimized by using a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), which quenches the reactive cations.[6]

Q4: Can I use other protecting groups for tyrosine besides tBu?

A4: Yes, several other protecting groups are available for tyrosine. The choice depends on the specific requirements of your synthesis. For example, the 2-chlorotrityl (2-Cl-Trt) group is highly acid-labile and can be removed under very mild acidic conditions, making it suitable for the synthesis of protected peptide fragments.[2] Methyl (Me) ethers are more permanent and require harsher conditions for removal.[2]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Tyrosine in Fmoc-SPPS

Protecting GroupChemical StructureDeprotection ConditionsKey Features & ApplicationsPotential Side Reactions
tert-Butyl (tBu) O-tBuStrong acids (e.g., 95% TFA)[2][4]Standard for Fmoc-SPPS; Orthogonal to Fmoc group; Good stability.[4][5]Alkylation of the tyrosine ring by tBu cations during deprotection (minimized with scavengers).[6]
2-Chlorotrityl (2-Cl-Trt) O-C(Ph)₂ClVery mild acids (e.g., 1% TFA in DCM)[2]Highly acid-labile; Ideal for synthesis of protected peptide fragments.[2]Premature deprotection if exposed to even mild acidic conditions.
Methyl (Me) O-MeStrong acids (e.g., HBr, BBr₃)[2]Permanent protecting group, stable to standard TFA cleavage.[2]Requires harsh cleavage conditions that may not be compatible with all peptides.

Table 2: Efficacy of Different Scavenger Cocktails in Minimizing t-Butylated Side Products

Scavenger Cocktail (v/v/v)Desired Peptide (%)t-Butylated Side Product (%)
TFA/TIS/H₂O (95:2.5:2.5)81.418.6
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)90.29.8
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)88.511.5
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)92.17.9
TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5)94.35.7

Data adapted from a study on a model Cys-containing peptidyl resin. The principle of scavenging tBu cations is directly applicable to protecting Tyr residues.[6] Percentages are relative area determined by HPLC.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Tyr(tBu)-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[2]

  • Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[2]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Tyr(tBu)

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it completely under a vacuum.[6]

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.[6]

  • Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[6]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

O_Acylation_Mechanism cluster_reactants Reactants cluster_reaction Undesired Side Reaction cluster_products Products Unprotected_Tyr Unprotected Tyrosine (on resin) O_Acylation O-Acylation Unprotected_Tyr->O_Acylation Nucleophilic Attack by OH group Activated_AA Activated Amino Acid (R-COOH*) Activated_AA->O_Acylation Branched_Peptide Branched Peptide (Side Product) O_Acylation->Branched_Peptide Reduced_Yield Reduced Yield of Target Peptide O_Acylation->Reduced_Yield

Caption: Mechanism of undesired O-acylation of unprotected tyrosine in SPPS.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-OH (e.g., Fmoc-Tyr(tBu)-OH) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA/Scavengers) Washing2->Final_Cleavage Final Cycle Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Peptide Final Purified Peptide Analysis->Final_Peptide

Caption: General workflow of a Solid-Phase Peptide Synthesis (SPPS) cycle.

Protection_Strategy cluster_deprotection Fmoc Deprotection cluster_cleavage Final Cleavage Fmoc_Tyr_tBu_Resin Fmoc-Tyr(tBu)-Peptide-Resin Piperidine 20% Piperidine in DMF Fmoc_Tyr_tBu_Resin->Piperidine H_Tyr_tBu_Resin H₂N-Tyr(tBu)-Peptide-Resin (tBu group remains) Piperidine->H_Tyr_tBu_Resin Removes Fmoc Coupling Couple next AA H_Tyr_tBu_Resin->Coupling Ready for next coupling TFA 95% TFA / Scavengers Final_Peptide_Tyr H₂N-...-Tyr(OH)-...-COOH (Free Peptide) TFA->Final_Peptide_Tyr Removes tBu & cleaves from resin Fmoc_AA_Tyr_tBu_Resin Fmoc-AA-Tyr(tBu)-Peptide-Resin Coupling->Fmoc_AA_Tyr_tBu_Resin Forms new peptide bond Fmoc_AA_Tyr_tBu_Resin->TFA

Caption: Orthogonal protection strategy using Fmoc-Tyr(tBu)-OH in SPPS.

References

minimizing racemization during Z-D-Tyr(tBu)-OH.DCHA coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize racemization during the coupling of Z-D-Tyr(tBu)-OH.DCHA in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the D-Tyrosine derivative during the peptide bond formation. This results in the incorporation of the undesired L-Tyrosine enantiomer into the peptide sequence, leading to diastereomeric impurities that can be difficult to separate and can significantly impact the peptide's biological activity.[1]

Q2: What are the primary causes of racemization during the coupling of this amino acid derivative?

A2: The primary cause of racemization during peptide coupling is the formation of a planar intermediate, most commonly a 5(4H)-oxazolone (or azlactone).[2] This intermediate is formed from the activated carboxylic acid of Z-D-Tyr(tBu)-OH. The planarity of the oxazolone ring allows for the loss of the stereocenter at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid.[2]

Q3: Which factors can increase the risk of racemization?

A3: Several factors can exacerbate racemization, including:

  • Choice of Coupling Reagent: Highly reactive coupling reagents, especially carbodiimides like DCC and DIC when used alone, can increase the rate of oxazolone formation.[1][3]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1]

  • Type and Concentration of Base: Strong and sterically unhindered bases, such as diisopropylethylamine (DIPEA), can readily abstract the alpha-proton, promoting racemization.[4]

  • Prolonged Activation Times: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[1]

  • Solvent Polarity: More polar solvents can sometimes favor the racemization side reaction.[2]

Q4: Do I need to convert the this compound salt to the free acid before coupling?

A4: Yes, for carbodiimide-mediated coupling reactions, the dicyclohexylammonium (DCHA) salt must be converted to the free acid. This is typically achieved by dissolving the salt in an organic solvent and extracting it with a mild aqueous acid, such as a potassium hydrogen sulfate solution.[5]

Troubleshooting Guide

Issue: High levels of the L-isomer detected in the final peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem:

Troubleshooting Step Explanation Recommended Action
1. Review Coupling Reagents and Additives The choice of coupling reagent and the use of additives are critical for suppressing racemization.[6]If using a carbodiimide (e.g., DIC, DCC): Always use it in conjunction with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[7][8] HOAt and OxymaPure are generally more effective than HOBt.[8] • Consider alternative reagents: For particularly sensitive couplings, consider using phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium-based reagents (e.g., HBTU, HATU), which are often associated with lower racemization levels when used correctly.[8][9] DEPBT is reported to be particularly effective for racemization-prone amino acids like histidine and may be a good option to consider.[9]
2. Evaluate Reaction Temperature Higher temperatures increase the rate of racemization.[10]• Perform the coupling reaction at a lower temperature, for example, 0°C.[3] This will reduce the rate of the side reaction.
3. Assess the Base Used The strength and steric hindrance of the base play a significant role in racemization.[4]Avoid strong, non-hindered bases: If possible, substitute stronger bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] • Use the minimum necessary amount: Ensure that the base is used in the lowest effective concentration.
4. Optimize Activation Time Prolonged pre-activation of the amino acid can lead to increased oxazolone formation.[1]• Minimize the pre-activation time. Ideally, the activated amino acid should be added to the amine component immediately after it is formed.
5. Check the Solvent The polarity of the solvent can influence the rate of racemization.• If the solubility of your reagents allows, consider using a less polar solvent to help reduce racemization.[3]

Quantitative Data Summary

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of the impact of different coupling conditions on racemization levels.

Coupling Reagent Additive Base Typical Racemization
DCC/DICNoneDIPEAHigh[9]
DCC/DICHOBtNMMLow[9]
HBTUHOBtDIPEALow[9]
HATUHOAtNMMVery Low[9]
PyAOPNoneCollidineVery Low[9]
DEPBTN/ADIPEAVery Low[6]

Experimental Protocols

Protocol 1: Conversion of this compound to the Free Acid

This protocol is a necessary first step before using the amino acid in a coupling reaction.[5]

  • Dissolution: Dissolve the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous potassium hydrogen sulfate (KHSO₄) solution.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporation: Filter the solution and evaporate the solvent under reduced pressure to obtain the Z-D-Tyr(tBu)-OH free acid.

Protocol 2: Low-Racemization Coupling using DIC/HOAt

This protocol is a standard method for minimizing racemization during the coupling of Z-D-Tyr(tBu)-OH.

  • Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Preparation: In a separate vessel, dissolve Z-D-Tyr(tBu)-OH (free acid, 3 equivalents) and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOAt solution to the resin. Then, add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction mixture.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours or at 0°C for longer durations.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) Activated_AA Activated Z-D-Tyr(tBu)-OH Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemized_Product D/L-Peptide Mixture Oxazolone->Racemized_Product Amine Attack Activated_AA_2 Activated Z-D-Tyr(tBu)-OH Enolate Planar Enolate Intermediate Activated_AA_2->Enolate Base Abstraction of α-H Racemized_Product_2 D/L-Peptide Mixture Enolate->Racemized_Product_2 Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected Step1 Review Coupling Reagents & Additives Start->Step1 Step2 Evaluate Reaction Temperature Step1->Step2 If issue persists Step3 Assess Base Step2->Step3 If issue persists Step4 Optimize Activation Time Step3->Step4 If issue persists Step5 Consider Solvent Polarity Step4->Step5 If issue persists End Racemization Minimized Step5->End Problem Resolved

Caption: Troubleshooting workflow for minimizing racemization.

References

Technical Support Center: Z-D-Tyr(tBu)-OH.DCHA Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting incomplete coupling of Z-D-Tyr(tBu)-OH.DCHA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the DCHA salt used?

This compound is the dicyclohexylammonium (DCHA) salt of Z-D-Tyr(tBu)-OH. The Z (benzyloxycarbonyl) group protects the N-terminus of the D-tyrosine amino acid, while the tBu (tert-butyl) group protects the phenolic hydroxyl group of the tyrosine side chain.[1][2] The DCHA salt form enhances the stability and improves the handling characteristics of the amino acid derivative.[3] However, it is crucial to convert it to the free acid form before use in peptide coupling reactions.[3][4]

Q2: What are the primary reasons for incomplete coupling of Z-D-Tyr(tBu)-OH?

Incomplete coupling of Z-D-Tyr(tBu)-OH can stem from several factors:

  • Steric Hindrance: The bulky Z and tBu protecting groups, combined with the inherent bulk of the tyrosine side chain, can physically obstruct the formation of the peptide bond.[5][6][7]

  • Secondary Structure Formation: The growing peptide chain on the resin can fold into secondary structures like β-sheets, leading to aggregation and making the N-terminus inaccessible.[6][8][9]

  • Suboptimal Activation: Inefficient activation of the carboxylic acid group of Z-D-Tyr(tBu)-OH can lead to slow or incomplete reactions.[10]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc or Boc) of the preceding amino acid will prevent the coupling reaction.[11]

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the reactive sites.[6]

Q3: How can I monitor the progress of the coupling reaction?

Several qualitative and quantitative methods can be used to monitor the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin.[6][12] A positive result (blue/purple color) indicates incomplete coupling.

  • Trinitrobenzenesulfonic Acid (TNBS) Test: An alternative colorimetric test that is also effective for detecting primary amines.[13]

  • High-Performance Liquid Chromatography (HPLC): A small sample of the resin can be cleaved, and the resulting peptide analyzed by RP-HPLC to assess the purity and identify any deletion sequences resulting from incomplete coupling.[14]

  • Mass Spectrometry (MS): Following cleavage, MS can be used to confirm the molecular weight of the desired peptide and identify any byproducts.[14]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with incomplete coupling of Z-D-Tyr(tBu)-OH.

Issue: Positive Kaiser test after coupling with Z-D-Tyr(tBu)-OH.

This indicates the presence of unreacted N-terminal amines on the peptide-resin, signifying an incomplete coupling reaction.

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TroubleshootingWorkflow start Positive Kaiser Test check_dcha Was the DCHA salt converted to the free acid? start->check_dcha convert_dcha Convert DCHA salt to free acid and repeat coupling. check_dcha->convert_dcha No check_reagents Are coupling reagents and solvents fresh and anhydrous? check_dcha->check_reagents Yes convert_dcha->start replace_reagents Use fresh, high-quality reagents and anhydrous solvents. check_reagents->replace_reagents No check_coupling_conditions Review coupling protocol (reagent choice, equivalents, time). check_reagents->check_coupling_conditions Yes replace_reagents->start optimize_coupling Optimize Coupling Strategy check_coupling_conditions->optimize_coupling double_couple Perform a double coupling. optimize_coupling->double_couple change_reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU). optimize_coupling->change_reagent increase_equivalents Increase equivalents of amino acid and coupling reagents. optimize_coupling->increase_equivalents increase_time_temp Increase reaction time and/or temperature. optimize_coupling->increase_time_temp check_aggregation Is peptide aggregation suspected? double_couple->check_aggregation change_reagent->check_aggregation increase_equivalents->check_aggregation increase_time_temp->check_aggregation address_aggregation Address Aggregation check_aggregation->address_aggregation Yes capping Cap unreacted amines with acetic anhydride. check_aggregation->capping No, coupling still incomplete proceed Proceed to next deprotection step. check_aggregation->proceed No, coupling now complete change_solvent Change solvent (e.g., to NMP or add chaotropic salts). address_aggregation->change_solvent change_solvent->start capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Data Summary

The following tables provide recommended quantitative data for optimizing the coupling of Z-D-Tyr(tBu)-OH.

Table 1: Reagent Equivalents for Coupling Reactions

Reagent/ComponentStandard Coupling (Equivalents)Difficult Coupling (Equivalents)
Z-D-Tyr(tBu)-OH2 - 33 - 5
Coupling Reagent1.9 - 32.9 - 5
Additive (e.g., HOBt, Oxyma)2 - 33 - 5.5
Base (e.g., DIPEA, NMM)4 - 66 - 10

Table 2: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentCategoryRelative EfficiencyKey Considerations
DIC/HOBtCarbodiimideGoodCost-effective, but generally slower activation.[10][15]
HBTU/HCTUAminium/Uronium SaltVery GoodReliable and widely used for routine and challenging couplings.[5][16][17]
HATUAminium/Uronium SaltExcellentHighly efficient and fast, recommended for sterically hindered couplings.[5][7][15][17] Based on the potentially explosive HOAt.[5]
COMUAminium/Uronium SaltExcellentComparable efficiency to HATU but based on the non-explosive OxymaPure.[5][18]
PyBOPPhosphonium SaltVery GoodEfficient and avoids guanidinylation side reactions.[5][17]

Experimental Protocols

Protocol 1: Conversion of this compound to the Free Acid

This step is mandatory before the coupling reaction.

  • Dissolve the this compound salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the Z-D-Tyr(tBu)-OH free acid.

Protocol 2: Standard Coupling using HBTU/DIPEA

This protocol is a robust method for most coupling reactions.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, perform the deprotection of the N-terminal protecting group of the last coupled amino acid and wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[19]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Capping of Unreacted Amines

If the coupling remains incomplete after troubleshooting, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.

  • After the coupling reaction and washing with DMF, add a capping solution (e.g., a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF) to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[6]

  • Wash the resin thoroughly with DMF to remove the capping reagents.

Signaling Pathways and Workflows

.dot

PeptideCoupling cluster_activation Activation cluster_coupling Coupling Z_AA Z-D-Tyr(tBu)-OH Activated_AA Activated Amino Acid (Active Ester) Z_AA->Activated_AA CouplingReagent Coupling Reagent (e.g., HBTU) CouplingReagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA CoupledPeptide Z-D-Tyr(tBu)-NH-Peptide-Resin Activated_AA->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General workflow of a peptide coupling reaction.

References

Technical Support Center: Troubleshooting Side Reactions of Tyr(tBu) During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing side reactions associated with the trifluoroacetic acid (TFA) cleavage of the tert-butyl (tBu) protecting group from tyrosine (Tyr) residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction during the TFA-mediated cleavage of peptides containing Tyr(tBu)?

A1: The main issue during the TFA cleavage of peptides with Tyr(tBu) is the formation of a reactive tert-butyl cation (tBu⁺). This electrophilic carbocation can re-attach to the nucleophilic phenolic ring of the deprotected tyrosine, resulting in the formation of unwanted tert-butylated tyrosine byproducts. This side reaction lowers the yield of the desired peptide and complicates the purification process.

Q2: How do scavengers prevent these side reactions?

A2: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to trap or "quench" the reactive tert-butyl cations. By reacting with the tBu⁺ cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues like tyrosine, tryptophan, methionine, and cysteine.

Q3: Which scavengers are most effective for protecting Tyr(tBu) residues?

A3: A combination of scavengers is often more effective. Commonly used and effective scavengers for protecting tyrosine residues include:

  • Triisopropylsilane (TIS): A very efficient scavenger for tBu⁺ cations.

  • Water (H₂O): Acts as a scavenger by hydrating the tBu⁺ cation.

  • Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.

  • Phenol: The aromatic ring of phenol can be alkylated by tBu⁺ cations, thus protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.

  • 1,2-Ethanedithiol (EDT): A good scavenger for tert-butyl cations, particularly useful when cysteine is also present in the peptide sequence.

Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?

A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio. For more complex peptides or those with multiple sensitive residues, a more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Presence of unexpected peaks in HPLC/MS, often with a +56 Da mass shift. Alkylation of the tyrosine side chain by the tert-butyl cation.- Incorporate an effective scavenger cocktail into the cleavage mixture (e.g., TFA/TIS/H₂O at 95:2.5:2.5). - For peptides with multiple sensitive residues, consider using a more comprehensive scavenger cocktail like Reagent K.
Low yield of the desired peptide. - Incomplete cleavage from the resin. - Significant side-product formation. - Re-attachment of the peptide to the resin.- Extend the cleavage reaction time to 3-4 hours and monitor the progress. - Optimize the scavenger cocktail to minimize side reactions. - Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.
Incomplete removal of the tBu protecting group. - Insufficient TFA concentration. - Short reaction time.- Increase the TFA concentration in the cleavage cocktail to 95%. - Ensure the cleavage reaction proceeds for at least 2-3 hours at room temperature.

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in minimizing the formation of t-butylated side products for a model peptide. While the original data pertains to a Cys-containing peptide, the principle of scavenging tBu⁺ cations is directly applicable to protecting Tyr residues.

Scavenger Cocktail (v/v/v)Desired Peptide (%)t-Butylated Side Product (%)
TFA/TIS/H₂O (95:2.5:2.5)81.418.6
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)90.29.8
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)88.511.5
TFA/TIS/H₂O/DTT (90:2.5:2.5:5)92.17.9
TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:2.5:5:5)94.35.7

Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.

Technical Support Center: Prevention of Tyrosine tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of tyrosine tert-butylation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is tert-butylation of tyrosine and why is it a problem during peptide synthesis?

A1: During the final cleavage step in solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to remove tert-butyl (tBu) based protecting groups from amino acid side chains, such as Tyr(tBu). This process generates highly reactive tert-butyl cations as byproducts.[1][2][3] These electrophilic carbocations can then attack the electron-rich phenolic ring of a deprotected tyrosine residue in an undesired side reaction called tert-butylation.[1][2] This modification results in a peptide impurity that is difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the synthesis.[1][4]

Q2: What is the role of a scavenger in preventing this side reaction?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail (the TFA solution).[1][3][4] Their function is to "trap" or "quench" the reactive tert-butyl cations at a much faster rate than they can react with sensitive amino acid residues like tyrosine.[1][3] By neutralizing these carbocations, scavengers effectively prevent the unwanted alkylation of the peptide.[4]

Q3: Which scavengers are most effective for protecting tyrosine residues?

A3: A combination of scavengers is generally more effective than a single one.[1] Commonly used and highly effective scavengers for preventing tyrosine tert-butylation include:

  • Triisopropylsilane (TIS): A very efficient scavenger for tert-butyl cations.[1][2]

  • Water (H₂O): Acts as a scavenger by hydrating the cation. It is typically used at concentrations of 2.5-5%.[1][4]

  • Thioanisole: Protects against re-attachment of the carbocation and can assist in the removal of other protecting groups.[1][4]

  • 1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations, particularly useful when other sensitive residues like cysteine are present.[1][4]

  • Phenol: The aromatic ring of phenol can be alkylated by the tBu cations, thus protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1][4]

Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?

A4: A widely used and effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio .[1][3] For more complex peptides or those with multiple sensitive residues like arginine, tryptophan, or cysteine, a more potent mixture such as Reagent K (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][4]

Q5: Can I use water as the only scavenger?

A5: While water is a common component of scavenger cocktails and does help trap some carbocations, it is generally not sufficient on its own to prevent all side reactions, especially with highly sensitive residues or complex peptides.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Presence of t-butylated tyrosine side product detected by HPLC/MS. 1. Ineffective or absent scavenger cocktail. The generated tert-butyl cations are reacting with the deprotected tyrosine.[2]1. Always use an effective scavenger cocktail. For routine peptides, use TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple sensitive residues, consider a more robust cocktail like Reagent K.[1][4]
2. Insufficient scavenger concentration. The amount of scavenger is not enough to trap all the generated carbocations.2. Ensure the correct ratios are used. The total volume of the cleavage cocktail should be adequate for the amount of resin (e.g., 2 mL per 100 mg of resin).[4]
Incomplete removal of the Tyr(tBu) protecting group. 1. Insufficient TFA concentration. The acid is not strong enough to completely cleave the tBu group.[1]1. Increase the TFA concentration in the cleavage cocktail to 95%. [1]
2. Short reaction time. The cleavage reaction did not proceed to completion.[1]2. Extend the cleavage duration to 2-3 hours at room temperature, monitoring the reaction periodically by HPLC if possible.[1][4]
3. Steric hindrance. The peptide sequence around the tyrosine residue may be sterically hindered.3. If the problem persists after extending the reaction time, isolate the peptide and subject it to a second cleavage treatment.[1]

Scavenger Cocktail Effectiveness

The selection of a scavenger cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes the effectiveness of different cocktails in minimizing tert-butylated side products. While the data is for a model Cys-containing peptide, the principle of scavenging tBu cations is directly applicable to protecting tyrosine residues.

Scavenger Cocktail (TFA is the balance)Target Peptide (%)S-tert-butylated Side Product (%)
5% H₂O / 5% TIS94.21.8
5% H₂O / 5% Phenol92.13.5
5% H₂O / 5% EDT96.50.5
Reagent K (5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)97.8<0.1
Data adapted from a study on a model Cys-containing peptidyl resin. Percentages are relative area determined by HPLC.

Experimental Protocols

Standard Protocol for TFA Cleavage and Deprotection

This protocol is suitable for most routine peptides containing Tyr(tBu) and other standard protected amino acids.[1][4][5]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O at 95:2.5:2.5 v/v/v). Add the cocktail to the resin (e.g., 2 mL per 100 mg of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide.

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Chemical Pathway

G cluster_0 TFA-Mediated Deprotection cluster_1 Generated Species cluster_2 Potential Reactions Tyr_tBu Tyr(tBu)-Peptide Deprotection Deprotection Tyr_tBu->Deprotection TFA TFA (Acid) TFA->Deprotection Tyr_Peptide Tyr-Peptide (Deprotected) Deprotection->Tyr_Peptide tBu_cation tert-Butyl Cation (Reactive) Deprotection->tBu_cation Side_Reaction tert-Butylation (Side Reaction) Tyr_Peptide->Side_Reaction tBu_cation->Side_Reaction Attacks Tyrosine Ring Scavenging Scavenging (Desired Reaction) tBu_cation->Scavenging Trapped By tBu_Tyr_Peptide tBu-Tyr-Peptide (Undesired Product) Side_Reaction->tBu_Tyr_Peptide Forms Neutralized_Product Neutralized Product Scavenging->Neutralized_Product Forms Scavengers Scavengers (TIS, H2O, EDT, etc.) Scavengers->Scavenging

Caption: Mechanism of tert-butylation and the protective role of scavengers.

Experimental Workflow

G start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA + Scavengers) start->add_cocktail incubate Incubate at RT (2-3 hours) add_cocktail->incubate filter Filter to Separate Resin incubate->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash Wash Pellet with Ether (2x) precipitate->wash dry Dry Peptide Pellet wash->dry end End: Purified Peptide dry->end

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Troubleshooting Logic

G start Analyze Crude Peptide (HPLC/MS) check_purity Is Target Peptide the Major Product? start->check_purity success Proceed to Purification check_purity->success Yes check_side_product Identify Major Impurity: Mass = Target + 56 Da? check_purity->check_side_product No tbutylated Problem: tert-Butylation check_side_product->tbutylated Yes check_incomplete Identify Major Impurity: Mass = Target + 56 Da (tBu)? check_side_product->check_incomplete No solution_tbutylated Solution: 1. Use a more effective scavenger cocktail (e.g., Reagent K). 2. Ensure correct scavenger ratios. tbutylated->solution_tbutylated incomplete Problem: Incomplete Deprotection check_incomplete->incomplete Yes other_issue Other Synthesis Issue (e.g., deletion, modification) check_incomplete->other_issue No solution_incomplete Solution: 1. Increase TFA concentration to 95%. 2. Extend cleavage time to 3 hours. 3. Re-cleave the isolated peptide. incomplete->solution_incomplete

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References

Technical Support Center: Optimizing Coupling Time for Sterically Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "sterically hindered" and why is it difficult to couple?

Sterically hindered amino acids possess bulky side chains (e.g., Valine, Isoleucine), are α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib), or have N-methylated backbones.[1] This bulkiness physically obstructs the formation of the peptide bond, slowing down reaction kinetics and leading to incomplete couplings.[1][2] This can result in low yields and the formation of deletion sequences in the final peptide.[2][3]

Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?

Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[4][5] It is highly recommended to switch to more powerful in-situ activating reagents.[4] Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6]

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[3] HATU and PyAOP are considered among the most efficient because they form OAt esters.[3][6] COMU, an Oxyma-based reagent, also shows high efficiency and is a safer alternative to reagents based on the potentially explosive HOAt.[1][7] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][8]

Q4: What is "double coupling" and when is it necessary?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent.[2] This technique is used when a single coupling reaction is incomplete, which can be indicated by a positive ninhydrin test.[2][5] It is a common and effective strategy for driving difficult couplings involving sterically hindered amino acids to completion.[2]

Q5: Can the choice of solvent impact the coupling efficiency?

Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4][5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4][9]

Q6: How can I minimize racemization during the coupling of sterically hindered amino acids?

Racemization, the loss of stereochemical integrity at the chiral center, can be a significant side reaction.[10] To minimize it, consider the following:

  • Choice of Reagent: Use coupling reagents known for low racemization levels, such as those based on OxymaPure (like COMU) or phosphonium salts like PyBOP.[1][5]

  • Additives: Employ additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[5]

  • Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of a strong base like DIPEA.[5]

  • Temperature: Avoid prolonged reaction times at elevated temperatures.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Coupling Yield Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) are often too weak.[4][5]Switch to a more potent aminium/uronium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salt-based reagent.[4][6] For extremely hindered cases, consider acyl fluoride formation.[4][7]
Insufficient Reaction Time: Steric hindrance slows down the reaction rate significantly.[4]Increase the coupling reaction time, potentially from 1-2 hours to overnight.[4] Perform a double coupling.[2]
Suboptimal Temperature: The activation energy for the reaction may not be overcome at room temperature.Gently increase the reaction temperature (e.g., to 40°C), but monitor closely for potential racemization. Microwave-assisted peptide synthesis (MASPS) can also be highly effective.[4]
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites.[5][11]Use a solvent with better solvating properties like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[4]
Incomplete Coupling (Positive Ninhydrin Test) Steric Hindrance: The bulky side chain of the amino acid is preventing the reaction from going to completion.Perform a second coupling (double coupling) with fresh reagents.[2] If the issue persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3]
Poor Solvation: The peptide-resin is not well-solvated, limiting reagent access.Switch to NMP or a solvent mixture.[4]
Presence of Deletion Sequences in Final Product Incomplete Coupling: Unreacted N-terminal amines from a previous cycle react in a subsequent coupling step.[3]Optimize coupling conditions for the hindered residue (stronger reagent, longer time, double coupling).[2][4] Implement a capping step with acetic anhydride after the coupling of the hindered amino acid to block unreacted amines.[3]
Racemization Detected in the Final Peptide Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents can lead to racemization.[5]Reduce the pre-activation time before adding the amine component.[5]
Strong Base: The use of a strong base can promote racemization.[5]Use a weaker base such as N-methylmorpholine (NMM).[5]
Inappropriate Reagent/Additive Combination: Some reagents are more prone to causing racemization.Use additives known to suppress racemization like HOAt or Oxyma Pure.[5] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[5]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amino acid incorporation. Note that reaction conditions can vary between studies.

Coupling ReagentReagent TypeYieldReaction TimeRacemizationKey Advantages & Disadvantages
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings.[1] Based on potentially explosive HOAt.[1] Can cause guanidinylation of the N-terminal amine.[1]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency comparable to HATU.[1] Safer as it is based on OxymaPure and is non-explosive.[1] Reduced allergenic potential.[1]
HBTU Aminium/Uronium SaltSignificant YieldsRoom TempLowHighly efficient and popular reagent.[1] Byproducts are generally soluble.[1] Can have allergenic potential.[1]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowEfficient and avoids guanidinylation side reactions.[1] Avoids the carcinogenic byproduct HMPA associated with BOP.[1] Generally less reactive than HATU.[1]
T3P® Phosphonic AnhydrideHighVariesMinimalExcellent for substrates prone to epimerization.[1] Byproducts are non-hazardous and water-soluble.[1] Considered a green and safe reagent.[1]

Experimental Protocols

Protocol 1: Standard Double Coupling for a Sterically Hindered Amino Acid (using HATU)
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Activation Mixture Preparation (First Coupling): In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[4]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[4]

  • Washing: Wash the resin with DMF.[4]

  • Monitoring: Perform a ninhydrin test to check for reaction completion. If the test is positive (indicating free amines), proceed with a second coupling.[5]

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.[4]

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[4]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[4][7]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]

  • Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]

Visualizations

Peptide_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring & Troubleshooting Start Start with Resin-Bound Peptide Deprotection N-terminal Fmoc Deprotection Start->Deprotection Washing1 Wash Resin (DMF) Deprotection->Washing1 Preactivation Pre-activate Amino Acid (Coupling Reagent + Base) Washing1->Preactivation Coupling Add to Resin (Coupling Reaction) Preactivation->Coupling Washing2 Wash Resin (DMF) Coupling->Washing2 Monitoring Ninhydrin Test Washing2->Monitoring Complete Coupling Complete Monitoring->Complete Negative Incomplete Incomplete Coupling Monitoring->Incomplete Positive Next_Cycle Next_Cycle Complete->Next_Cycle Proceed to Next Amino Acid Double_Coupling Perform Double Coupling Incomplete->Double_Coupling Double_Coupling->Coupling

Caption: Workflow for coupling sterically hindered amino acids.

Troubleshooting_Low_Yield cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_solvent Solvent Optimization Start Low Coupling Yield for Sterically Hindered Amino Acid Reagent_Check Using DCC/DIC? Start->Reagent_Check Switch_Reagent Switch to HATU, COMU, or PyBOP Reagent_Check->Switch_Reagent Yes Time_Check Increase Reaction Time? Reagent_Check->Time_Check No Switch_Reagent->Time_Check Double_Couple Perform Double Coupling Time_Check->Double_Couple Temp_Check Increase Temperature? Double_Couple->Temp_Check Heat Apply Gentle Heat (e.g., 40°C) or use Microwave Synthesis Temp_Check->Heat Solvent_Check Using DMF? Temp_Check->Solvent_Check Heat->Solvent_Check Switch_Solvent Switch to NMP or DCM/DMF/NMP mixture Solvent_Check->Switch_Solvent Yes End Re-evaluate Results Solvent_Check->End No Switch_Solvent->End

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Activation AA_COOH Amino Acid (R-COOH) Activated_Ester Highly Reactive Activated Ester AA_COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond Peptide_NH2 Peptide on Resin (R'-NH2) Peptide_NH2->Peptide_Bond

Caption: Mechanism of peptide bond formation via activated ester.

References

impact of peptide aggregation on Z-D-Tyr(tBu)-OH.DCHA incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers encountering issues related to peptide aggregation during the incorporation of Z-D-Tyr(tBu)-OH.DCHA in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be difficult to incorporate?

This compound is the dicyclohexylamine (DCHA) salt of Z-D-Tyrosine(tBu)-OH. The Z (benzyloxycarbonyl) group protects the N-terminus, while the tert-butyl (tBu) group protects the tyrosine side-chain hydroxyl. These bulky, hydrophobic protecting groups, particularly the Z and tBu groups, can promote intermolecular interactions between peptide chains. This leads to on-resin aggregation, making the N-terminus of the growing peptide inaccessible for subsequent coupling reactions.

Q2: What are the primary signs of peptide aggregation during synthesis?

Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after the coupling step indicates unreacted free amines.[1] Deprotection steps may also be slow or incomplete.

  • Physical Clumping: The resin may become sticky or form visible clumps.[2]

  • Low Final Peptide Yield: A significant reduction in the expected yield of the cleaved peptide often points to aggregation issues during synthesis.[2]

Q3: Can the choice of solvent impact the incorporation of this compound?

Yes, the solvent plays a critical role in solvating the growing peptide chain and preventing aggregation. While N,N-Dimethylformamide (DMF) is common, switching to or incorporating other solvents can be beneficial. N-Methyl-2-pyrrolidone (NMP) is a more polar alternative that can improve solvation and coupling yields.[3][4] Adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF can also help disrupt hydrogen bonds that lead to aggregation.[5]

Q4: How do coupling reagents affect the incorporation of this bulky amino acid?

The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound. Standard carbodiimide reagents like DIC may be insufficient. More potent uronium/aminium salt-based reagents are recommended.

Coupling Reagent ClassExamplesEfficiency for Hindered ResiduesKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighFast reaction times and high yields, effective for hindered amino acids.[6] Can be more expensive.
Phosphonium Salts PyBOP, PyAOPHighRapid reactions and good yields. Generally effective, but may be less so than HATU for extremely difficult couplings.[6]
Carbodiimides DIC, DCCModerateCost-effective but often require additives like OxymaPure® or HOBt to improve efficiency and reduce side reactions.[6]

Q5: Can post-synthesis aggregation of peptides containing Tyr(tBu) occur?

Yes, even after successful synthesis and cleavage from the resin, peptides containing hydrophobic residues like Tyr(tBu) can aggregate in solution.[2] This is due to the hydrophobic nature of the protecting group, which can lead to poor solubility in aqueous buffers.

Troubleshooting Guide for Poor this compound Incorporation

If you are experiencing incomplete coupling, low yields, or other signs of aggregation after incorporating this compound, consult the following troubleshooting workflow and table.

G cluster_0 Troubleshooting Workflow start Problem: Incomplete Coupling (Positive Kaiser Test) strategy Select Mitigation Strategy start->strategy solvent Optimize Solvents (e.g., NMP, DMSO) strategy->solvent Solvent-based reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) strategy->reagent Reagent-based temp Increase Reaction Temperature (e.g., Microwave) strategy->temp Process-based additives Incorporate Additives (e.g., Chaotropic Salts) strategy->additives Additive-based double_couple Perform Double Coupling strategy->double_couple Protocol-based check Re-evaluate Coupling (Kaiser Test) solvent->check reagent->check temp->check additives->check double_couple->check success Proceed with Synthesis check->success Negative fail Combine Strategies or Re-design Synthesis check->fail Positive

Caption: Troubleshooting workflow for incomplete peptide coupling.

Issue SymptomPotential CauseRecommended SolutionDetailed Action
Positive Kaiser test after coupling Peptide Aggregation Solvent Optimization Switch the primary synthesis solvent from DMF to NMP. Alternatively, add up to 25% DMSO to your DMF solvent to disrupt secondary structures.[5]
Use Stronger Coupling Reagents Employ a uronium/aminium-based coupling reagent such as HATU or HCTU, which are more effective for hindered amino acids.[7]
Increase Reaction Temperature Perform the coupling step at an elevated temperature (e.g., 40-50°C) or use a microwave peptide synthesizer to provide energy to break up aggregates.[1][7]
Double Coupling If the initial coupling is incomplete, perform a second coupling step with a fresh solution of the activated amino acid.[8]
Resin shrinking or clumping Poor Solvation & Aggregation Incorporate Chaotropic Salts Wash the resin with or add chaotropic salts like LiCl (up to 0.4 M) to the coupling solution to disrupt hydrogen bonding.[5][7]
Use Low-Loading Resin Start the synthesis with a resin that has a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains.[7]
Low yield of final peptide Cumulative Incomplete Couplings Proactive Backbone Protection For very difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a nearby residue to prevent hydrogen bonding.[9][10]
Use Pseudoproline Dipeptides If the sequence allows, inserting a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[5][9]

Key Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency, especially when aggregation is anticipated.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Kaiser test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in a minimal volume of NMP.

  • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Drain the NMP from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture for 1-2 hours at room temperature. For microwave synthesis, a typical method would be 5 minutes at 75°C.[1]

  • Wash the resin thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).

  • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a successful coupling.

  • If the Kaiser test is positive, a second coupling (double coupling) is recommended before proceeding to the next Fmoc-deprotection step.

Protocol 2: Post-Cleavage Solubilization of Hydrophobic Peptides

This protocol is for solubilizing a cleaved and purified peptide containing Tyr(tBu) that shows poor solubility in aqueous buffers.

Materials:

  • Lyophilized peptide powder

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Purified Water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Attempt to dissolve the peptide in the desired aqueous buffer first. If it does not dissolve, proceed to the next step.

  • Add a minimal amount of an organic solvent like DMSO to the lyophilized peptide to create a concentrated stock solution. Vortex or sonicate briefly to aid dissolution.[7]

  • Slowly add the concentrated peptide solution dropwise into the vigorously stirring aqueous buffer.

  • Monitor the solution for any signs of precipitation. If cloudiness appears, stop the addition and add more buffer or consider a higher ratio of organic co-solvent if compatible with your experiment.

  • Once the desired concentration is reached and the solution remains clear, it is ready for use. Note the final percentage of the organic solvent.

G cluster_1 Factors Influencing this compound Incorporation Aggregation Peptide Aggregation IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling LowYield Low Yield / Purity Aggregation->LowYield ProtectingGroups Bulky/Hydrophobic Protecting Groups (Z, tBu) ProtectingGroups->Aggregation Sequence Hydrophobic Sequence Sequence->Aggregation ResinLoading High Resin Loading ResinLoading->Aggregation Solvents Solvent Choice (NMP, DMSO) Solvents->Aggregation Reagents Coupling Reagents (HATU, PyBOP) Reagents->IncompleteCoupling Process Process Conditions (Temp, Microwave) Process->Aggregation Additives Additives (Chaotropic Salts) Additives->Aggregation

Caption: Factors contributing to and mitigating peptide aggregation.

References

Technical Support Center: Improving Yield in Peptide Synthesis with Protected Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve yields during the synthesis of peptides containing protected tyrosine residues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the overall yield of my tyrosine-containing peptide unexpectedly low?

Low peptide yield can stem from various stages of solid-phase peptide synthesis (SPPS). A systematic approach is essential to pinpoint the cause.[1] Potential issues range from inefficient synthesis on the resin to problems during the final cleavage and work-up.[1]

Initial Diagnosis: First, determine if the low yield is due to poor synthesis efficiency or a problematic final cleavage.[1]

  • Qualitative Analysis : Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product by mass spectrometry (MS).[1] The presence of the target peptide's mass confirms that the synthesis was at least partially successful.[1]

  • Quantitative Analysis : Determine the peptide loading on the resin by cleaving a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

If the test cleavage confirms the peptide was synthesized, the issue may lie with the cleavage or work-up. If not, the problem occurred during the synthesis cycles.

Low_Yield_Troubleshooting start Low Peptide Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage target_mass Target Mass Detected? test_cleavage->target_mass cleavage_issue Investigate Cleavage & Work-up Issues: - Incomplete Deprotection - Suboptimal Scavengers - Precipitation Problems target_mass->cleavage_issue Yes synthesis_issue Investigate Synthesis Issues: - Incomplete Coupling - Incomplete Deprotection - Peptide Aggregation - Side Reactions target_mass->synthesis_issue No solution Implement Corrective Actions cleavage_issue->solution synthesis_issue->solution Scavenger_Mechanism cluster_cleavage TFA Cleavage Cocktail TFA TFA tBu_cation t-Butyl Cation (Reactive) TFA->tBu_cation cleaves tBu group Tyr_tBu Peptide-Tyr(tBu) Tyr_tBu->tBu_cation Deprotected_Tyr Deprotected Peptide-Tyr Tyr_tBu->Deprotected_Tyr Scavenger Scavenger (e.g., TIS, H₂O) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Alkylated_Side_Product Alkylated Side Product (Reduced Yield) tBu_cation->Alkylated_Side_Product Undesired Reaction tBu_cation->Trapped_Cation traps Deprotected_Tyr->Alkylated_Side_Product Orthogonal_Protection cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy Fmoc Nα-Fmoc Group Base Base (Piperidine) Fmoc->Base Removed by tBu Side-Chain tBu Group (e.g., on Tyr, Ser, Asp) Acid Strong Acid (TFA) tBu->Acid Removed by Boc Nα-Boc Group MildAcid Mild Acid (TFA) Boc->MildAcid Removed by Bzl Side-Chain Bzl Group (e.g., on Tyr, Ser, Asp) StrongAcid Strong Acid (HF) Bzl->StrongAcid Removed by

References

choosing the right scavenger cocktail for Tyr(tBu) deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of tert-butyl protected tyrosine (Tyr(tBu)) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the cleavage of peptides containing Tyr(tBu)?

A1: The main issue during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with Tyr(tBu) is the formation of reactive tert-butyl (tBu) cations.[1][2] These electrophilic carbocations can re-attach to nucleophilic residues within the peptide chain, especially the phenolic ring of the deprotected tyrosine. This results in the formation of unwanted t-butylated byproducts, which reduces the yield of the target peptide and complicates its purification.[1][3]

Q2: How do scavengers prevent side reactions during Tyr(tBu) deprotection?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail that "trap" or "quench" the reactive tert-butyl cations generated during the deprotection process.[1][2] By reacting with the tBu cations more rapidly than the amino acid side chains, they prevent the alkylation of sensitive residues such as tyrosine, tryptophan, methionine, and cysteine.[1][2]

Q3: What are the most effective scavengers for peptides containing Tyr(tBu)?

A3: A combination of scavengers is typically more effective than a single one.[1] Commonly used and effective scavengers for protecting tyrosine residues include:

  • Triisopropylsilane (TIS): A highly efficient scavenger for tBu cations.[1]

  • Water (H₂O): Acts as a scavenger by hydrating the tBu cation.[1]

  • Thioanisole: Protects against re-attachment and can aid in the removal of other protecting groups.[1]

  • Phenol: Its aromatic ring can be alkylated by tBu cations, thereby protecting the tyrosine residue. It is a key component of the robust "Reagent K" cocktail.[1]

  • 1,2-Ethanedithiol (EDT): A good scavenger for tert-butyl cations, and is particularly useful when cysteine is also present in the peptide sequence.[1]

Q4: What is a standard cleavage cocktail for a peptide containing Tyr(tBu)?

A4: A widely used and generally effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a 95:2.5:2.5 (v/v/v) ratio.[1][4] For more complex peptides or those with multiple sensitive residues, a more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/TIS) may be employed.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Presence of a +56 Da adduct in the mass spectrum Alkylation of the tyrosine phenolic ring by a tert-butyl cation.- Ensure an adequate scavenger cocktail is used. A combination of TIS and water is a good starting point.[1]- For peptides with multiple sensitive residues, consider using a more comprehensive cocktail like "Reagent K".[1][5]- Increase the concentration of scavengers in the cleavage mixture.
Low yield of the desired peptide - Incomplete cleavage from the resin.- Significant side-product formation.- Re-attachment of the peptide to the resin.- Extend the cleavage reaction time to 3-4 hours and monitor the progress.[1]- Optimize the scavenger cocktail to minimize side reactions.[1]- Ensure the peptide is fully precipitated from the cleavage mixture with cold diethyl ether.
Incomplete removal of the tBu protecting group - Insufficient TFA concentration.- Short reaction time.- Increase the TFA concentration in the cleavage cocktail to 95%.[1]- Extend the cleavage duration, monitoring the reaction periodically by HPLC.[1]- If the issue persists, the peptide can be isolated and subjected to a second cleavage treatment.

Scavenger Cocktail Composition and Efficacy

The selection of an appropriate scavenger cocktail is critical for minimizing side reactions and maximizing the yield of the desired peptide. The following table summarizes common scavenger cocktails and their typical compositions.

Scavenger CocktailComposition (v/v/v)Target ResiduesNotes
Standard TFA/TIS/H₂O (95:2.5:2.5)General purpose, effective for Tyr.A good starting point for most peptides containing Tyr(tBu).[1][4]
Reagent K TFA/Phenol/H₂O/Thioanisole/TIS (82.5:5:5:5:2.5)Tyr, Trp, Met, CysA robust cocktail for peptides with multiple sensitive residues.[1][5]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Arg(Pbf/Pmc), TrpParticularly suited for cleaving and deprotecting peptides with arginine residues.[5]
"Odorless" (Reagent B) TFA/TIS/H₂O (exact ratios may vary)General purpose, avoids odorous thiols.Useful when trityl-based protecting groups are present. Does not prevent methionine oxidation.[5]

Experimental Protocols

Standard Protocol for Tyr(tBu) Deprotection and Cleavage

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.

  • Prepare Cleavage Cocktail: In a fume hood, freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[1]

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining peptide.

  • Precipitation: In a separate centrifuge tube, add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity and purity of the product.

Scavenger_Selection_Logic start Start: Tyr(tBu) Deprotection peptide_analysis Analyze Peptide Sequence for Sensitive Residues start->peptide_analysis tyr_only Only Tyr(tBu) Present peptide_analysis->tyr_only Simple Sequence multiple_sensitive Multiple Sensitive Residues (e.g., Trp, Met, Cys) peptide_analysis->multiple_sensitive Complex Sequence standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) tyr_only->standard_cocktail reagent_k Use Robust Cocktail: Reagent K multiple_sensitive->reagent_k perform_cleavage Perform Cleavage (2-3 hours, RT) standard_cocktail->perform_cleavage reagent_k->perform_cleavage analyze_crude Analyze Crude Product (HPLC, MS) perform_cleavage->analyze_crude check_purity Check for +56 Da Adduct and Purity analyze_crude->check_purity successful_deprotection Successful Deprotection check_purity->successful_deprotection Purity OK troubleshoot Troubleshoot: - Increase Scavenger % - Extend Cleavage Time check_purity->troubleshoot Side Products Detected troubleshoot->perform_cleavage Re-run with Optimization

Caption: Decision workflow for selecting the appropriate scavenger cocktail for Tyr(tBu) deprotection.

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Tyr(tBu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of peptides containing side-chain protecting groups is a critical step to ensure purity and identity. The tert-butyl (tBu) group, commonly used to protect the hydroxyl function of tyrosine (Tyr), presents unique challenges in HPLC analysis due to its bulk and hydrophobicity. This guide provides a comprehensive comparison of HPLC methodologies for analyzing Tyr(tBu)-containing peptides, supported by experimental data and detailed protocols.

The Challenge of Analyzing Tyr(tBu)-Containing Peptides

The presence of the tBu group on the tyrosine residue significantly increases the hydrophobicity of a peptide. This leads to longer retention times on reversed-phase HPLC (RP-HPLC) columns compared to the deprotected counterpart. The main analytical challenges include achieving high-resolution separation from closely eluting impurities, such as deletion sequences or peptides with other protecting groups, and managing the potential for on-column deprotection. The acidic conditions of the mobile phase, particularly with trifluoroacetic acid (TFA), can lead to partial or complete cleavage of the tBu group during the chromatographic run.

Comparison of HPLC Column Performance

The choice of stationary phase is critical for the successful separation of Tyr(tBu)-containing peptides. While C18 columns are the most common choice for peptide analysis, other chemistries can offer alternative selectivity and improved resolution. The following table summarizes the performance of different reversed-phase column types based on typical performance metrics for peptide separations.

Stationary PhaseKey CharacteristicsPerformance for Tyr(tBu) PeptidesRecommended Use Cases
C18 (Octadecyl) High hydrophobicity, excellent retention for a wide range of peptides.Good starting point, provides strong retention for Tyr(tBu) peptides. May require optimization of mobile phase and gradient to achieve desired resolution.General-purpose analysis and purification of Tyr(tBu)-containing peptides.
C8 (Octyl) Less hydrophobic than C18.Can provide better peak shape and faster elution for very hydrophobic Tyr(tBu) peptides, reducing the risk of on-column deprotection.Analysis of highly hydrophobic peptides where C18 provides excessive retention.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic residues.Can provide unique selectivity for peptides containing Tyr(tBu) and other aromatic amino acids, potentially resolving co-eluting peaks.Orthogonal method development and for peptides rich in aromatic residues.
Cyano (CN) Least hydrophobic of the common reversed-phase chemistries.May not provide sufficient retention for smaller Tyr(tBu)-containing peptides but can be useful for very large and hydrophobic peptides.Analysis of very hydrophobic and large peptides.
Superficially Porous Particles (SPP) / Core-Shell High efficiency and resolution due to shorter diffusion paths.Can provide sharper peaks and better resolution for complex mixtures of Tyr(tBu)-containing peptides and their impurities.High-resolution analysis and when high peak capacity is required.[1]

Experimental Protocols

General HPLC Analysis of a Tyr(tBu)-Containing Peptide

This protocol outlines a general method for the analytical RP-HPLC of a peptide containing a Tyr(tBu) residue.

1. Sample Preparation:

  • Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.[2]

  • If solubility is an issue, a small amount of organic solvent such as acetonitrile or isopropanol can be added. For very hydrophobic peptides, dissolution in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) followed by dilution with the initial mobile phase may be necessary.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size) is a good starting point. For larger peptides, a wider pore size (300 Å) is recommended.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point and should be optimized based on the peptide's hydrophobicity.[2] For peptides with very bulky protecting groups, a shallower gradient may be required to achieve adequate separation.[3]

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape and resolution.[4]

  • Detection: UV detection at 214-220 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyr).[5][6]

3. Data Analysis:

  • Integrate the peak areas to determine the relative purity of the Tyr(tBu)-containing peptide.

  • If on-column deprotection is suspected, look for the appearance of a second peak corresponding to the deprotected peptide, which will typically elute earlier. Mass spectrometry can be used to confirm the identity of the peaks.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (1 mg/mL) Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Detect UV Detection (214/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks (Purity Assessment) Chromatogram->Integrate Identify Peak Identification (e.g., by MS) Chromatogram->Identify Signaling_Pathway A Start Analysis B Select Column (e.g., C18, Phenyl-Hexyl) A->B C Optimize Mobile Phase (TFA concentration, gradient) B->C D Run Separation C->D E Assess Peak Shape & Resolution D->E F Acceptable? E->F G Final Method F->G Yes H Re-optimize F->H No H->B

References

A Comparative Guide to the Mass Spectrometry Analysis of Z-D-Tyr(tBu)-OH.DCHA Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for the analysis of peptides incorporating the protected amino acid Z-D-Tyr(tBu)-OH.DCHA. It is designed to assist researchers in selecting the most appropriate analytical strategies for confirming the successful incorporation of this building block and for characterizing the resulting peptides. The performance of Z-D-Tyr(tBu)-OH in mass spectrometry is compared with common alternatives, supported by experimental data and detailed protocols.

Introduction to Protected Amino Acids in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. For tyrosine, the hydroxyl group of its phenol side chain is typically protected to avoid O-acylation during peptide bond formation. The choice of protecting group strategy influences not only the synthesis but also the subsequent analysis of the peptide, particularly by mass spectrometry.

This compound is a commonly used building block in peptide synthesis where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the tyrosine side chain is protected by a tert-butyl (tBu) group. The dicyclohexylamine (DCHA) salt improves the handling and solubility of the amino acid derivative. Understanding the behavior of these protecting groups in the mass spectrometer is critical for accurate data interpretation.

Comparison of Tyrosine Protection Strategies in Mass Spectrometry

The selection of a protecting group for the tyrosine side chain has a significant impact on the mass spectrometry analysis of the resulting peptide. This section compares the mass spectrometric characteristics of peptides containing Z-D-Tyr(tBu)-OH with those containing other common protected tyrosine derivatives.

Protecting Group StrategyKey Features in Mass SpectrometryAdvantagesDisadvantages
Z-D-Tyr(tBu)-OH - Z-group: Can lead to a neutral loss of 108 Da (C7H8, toluene) or 91 Da (C7H7, tropylium cation) upon fragmentation. - tBu-group: Prone to a characteristic neutral loss of 56 Da (isobutylene) from the precursor or fragment ions.The Z-group is stable under mildly acidic conditions used for tBu removal, offering orthogonality in some synthetic strategies.The Z-group can complicate spectral interpretation due to its own fragmentation pathways.
Fmoc-Tyr(tBu)-OH - Fmoc-group: If present during analysis, it can lead to a significant neutral loss of 222 Da. It is typically removed before MS analysis of the final peptide. - tBu-group: Shows the characteristic neutral loss of 56 Da.Fmoc chemistry is widely used and well-characterized. The protecting groups are generally cleaved before final analysis, simplifying the spectra.In-process monitoring by MS can be complicated by the large and hydrophobic Fmoc group, which can suppress ionization.[1]
Boc-Tyr(Bzl)-OH - Boc-group: If present, can show a neutral loss of 56 Da (isobutylene) or 100 Da (isobutylene + CO2). - Bzl-group: Can lead to a neutral loss of 90 Da (benzyl alcohol) or 91 Da (tropylium cation).Boc-SPPS is a well-established method.Requires strong acid (like HF) for final cleavage, which can be harsh on the peptide. The benzyl group can also introduce fragmentation complexity.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis

Accurate mass spectrometry analysis begins with proper sample preparation. The following protocol is a general guideline for preparing synthetic peptides for LC-MS/MS analysis.

  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the solid support and all protecting groups are removed. A common cleavage cocktail for peptides synthesized with Z- and tBu- protection is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).

  • Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers and soluble impurities. The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: Before injection into the mass spectrometer, it is crucial to remove non-volatile salts from the purified peptide fractions. This can be achieved using C18 ZipTips or similar solid-phase extraction methods.

  • Reconstitution: The desalted peptide is reconstituted in a solvent compatible with electrospray ionization (ESI), such as 50% acetonitrile/water with 0.1% formic acid, to a final concentration of approximately 1 pmol/µL.

LC-MS/MS Analysis Protocol

This protocol outlines the general parameters for analyzing a synthetic peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is a good starting point and should be optimized for the specific peptide.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan from m/z 200-2000 to determine the precursor ion masses.

    • MS/MS Scan (Data-Dependent Acquisition): The top 3-5 most intense precursor ions from the MS1 scan are selected for fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method.

    • Data Analysis: The resulting MS/MS spectra are analyzed to confirm the peptide sequence by identifying the b- and y-ion series. The presence of characteristic neutral losses can confirm the prior incorporation of the protected amino acid.

Data Presentation and Interpretation

Expected Fragmentation Patterns

The primary goal of tandem mass spectrometry in this context is to confirm the amino acid sequence of the synthesized peptide. This is achieved by analyzing the fragmentation pattern, which primarily consists of b- and y-ions resulting from the cleavage of the peptide amide bonds.

  • Unprotected Peptide: After successful cleavage and deprotection, the mass spectrum of a peptide containing D-tyrosine will show the expected b- and y-ion series corresponding to its amino acid sequence. The mass of the D-tyrosine residue will be 163.06 Da.

  • Peptide with Residual Protecting Groups: In cases of incomplete deprotection, the mass spectrum will reveal the presence of the protecting groups.

    • Residual Z-group: The mass of the N-terminal amino acid will be increased by 134.04 Da. Fragmentation may show a neutral loss of 108 Da or 91 Da from the precursor or b-ions.

    • Residual tBu-group: The mass of the tyrosine residue will be increased by 56.06 Da. A characteristic neutral loss of 56 Da will be observed in the MS/MS spectrum.

Tabulated Mass Data
Amino Acid ModificationMass Shift (Da)Expected Neutral Loss in MS/MS (Da)
Z-group (benzyloxycarbonyl)+134.04108 (toluene) or 91 (tropylium)
tBu-group (tert-butyl)+56.0656 (isobutylene)
Fmoc-group+222.07222
Bzl-group (benzyl)+90.0590 (benzyl alcohol) or 91 (tropylium)

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Analysis

The following diagram illustrates the general workflow from a synthesized peptide to its characterization by mass spectrometry.

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep Sample Preparation (Desalting) Purification->SamplePrep Purified Peptide LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis & Sequencing LCMS->DataAnalysis

Workflow for peptide synthesis and MS analysis.
Logical Relationship of Protecting Group Fragmentation

This diagram shows the logical relationship between the presence of protecting groups and the expected observations in the mass spectrum.

G Peptide Protected Peptide MS1 MS1 Analysis (Intact Mass) Peptide->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Sequence Sequence Confirmation (b- and y-ions) MS2->Sequence NeutralLoss Characteristic Neutral Loss of Protecting Groups MS2->NeutralLoss

Protecting group analysis by mass spectrometry.

Conclusion

The mass spectrometry analysis of peptides containing Z-D-Tyr(tBu)-OH requires careful consideration of the fragmentation behavior of both the Z- and tBu- protecting groups. While these groups are typically removed before the final analysis, their potential presence due to incomplete deprotection can be identified by characteristic mass shifts and neutral losses in the mass spectra. A thorough understanding of these fragmentation patterns, combined with robust experimental protocols, allows for the confident confirmation of Z-D-Tyr(tBu)-OH incorporation and the accurate characterization of the final synthetic peptide. When comparing with other protection strategies, the primary difference in the final, deprotected peptide is negligible. However, for in-process analysis or in cases of incomplete deprotection, the unique fragmentation patterns of each protecting group become critical for accurate interpretation.

References

A Head-to-Head Comparison: Z-D-Tyr(tBu)-OH.DCHA vs. Fmoc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. For researchers, scientists, and professionals in drug development, the choice between different protection strategies can significantly impact yield, purity, and the overall feasibility of synthesizing a target peptide. This guide provides an objective, data-supported comparison of two protected tyrosine derivatives: the more traditional Z-D-Tyr(tBu)-OH.DCHA and the widely adopted Fmoc-Tyr(tBu)-OH.

At the heart of this comparison lie the fundamental differences between the two Nα-protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. These differences dictate the entire synthetic strategy, from the choice of solvents and reagents to the deprotection conditions and potential side reactions. While Fmoc-Tyr(tBu)-OH is the cornerstone of modern solid-phase peptide synthesis (SPPS), this compound, with its unique characteristics, holds relevance in specific synthetic contexts.

Chemical Properties and Handling

A primary distinction between the two reagents is their chemical structure and the nature of their protecting groups. Fmoc-Tyr(tBu)-OH is the standard choice for Fmoc-based SPPS, an orthogonal strategy where the base-labile Fmoc group is removed in each cycle, while the acid-labile tert-butyl (tBu) side-chain protection remains intact until the final cleavage. In contrast, this compound employs the Z-group, which is stable to both the basic conditions used for Fmoc removal and the acidic conditions for Boc deprotection. The Z-group is typically removed under harsher conditions, such as catalytic hydrogenolysis or strong acids.

The presence of a dicyclohexylammonium (DCHA) salt in this compound improves its crystallinity and handling properties. However, this salt must be converted to the free acid before it can be used in coupling reactions.

Table 1: Key Characteristics of this compound and Fmoc-Tyr(tBu)-OH

FeatureThis compoundFmoc-Tyr(tBu)-OH
Nα-Protecting Group Benzyloxycarbonyl (Z or Cbz)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection tert-Butyl (tBu)tert-Butyl (tBu)
Stereochemistry D-TyrosineL-Tyrosine (standard)
Form Dicyclohexylammonium (DCHA) saltFree acid
Primary Application Solution-phase synthesis, synthesis of protected fragmentsSolid-phase peptide synthesis (SPPS)
Solubility (in DMF) Moderate (as free acid)Good

Performance in Peptide Synthesis

The performance of these two derivatives in peptide synthesis is largely dictated by the chosen synthetic strategy. Fmoc-Tyr(tBu)-OH is seamlessly integrated into the well-established and automated workflows of Fmoc-SPPS, offering high coupling efficiencies and straightforward deprotection cycles.

The use of this compound in modern SPPS is less common and presents several challenges. The on-resin removal of the Z-group via hydrogenolysis can be inefficient and is not compatible with all solid supports and side-chain protecting groups, particularly those containing sulfur.

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

ParameterZ-D-Tyr(tBu)-OHFmoc-Tyr(tBu)-OH
Coupling Efficiency Generally lower in SPPS due to steric hindrance and potential solubility issues.High and well-documented with various coupling reagents.
Nα-Deprotection On-resin hydrogenolysis is challenging and not widely used.Mild, base-mediated deprotection (e.g., 20% piperidine in DMF) is highly efficient.
Side Reactions Potential for side reactions during harsh deprotection (e.g., with sulfur-containing residues).Well-characterized side reactions (e.g., aspartimide formation, diketopiperazine formation) that can be mitigated.
Racemization Urethane-type protection minimizes racemization during coupling.Racemization can occur, especially with sensitive amino acids, but can be minimized with appropriate coupling reagents and conditions.
Automation Compatibility Not readily compatible with standard automated SPPS protocols.Highly compatible with automated SPPS.

The Significance of the D-Enantiomer

The "D" in this compound signifies that it is the D-enantiomer of tyrosine. The incorporation of D-amino acids into peptides is a powerful strategy to enhance their proteolytic stability, as naturally occurring proteases are stereospecific for L-amino acids.[1] This can lead to peptides with longer in vivo half-lives, a desirable characteristic for therapeutic applications.

Experimental Protocols

The following are generalized protocols for the handling and use of both reagents in a peptide synthesis workflow.

Preparation of Z-D-Tyr(tBu)-OH Free Acid from DCHA Salt

For use in coupling reactions, the DCHA salt must be converted to the free acid.

Materials:

  • This compound

  • Ethyl acetate

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the this compound in ethyl acetate.

  • Add the 10% citric acid solution and stir until the solid dissolves.

  • Separate the organic layer and wash it sequentially with 10% citric acid solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free acid.

Standard Coupling Protocol for Fmoc-Tyr(tBu)-OH in SPPS

This protocol outlines a typical coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

  • 20% piperidine in DMF

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-Tyr(tBu)-OH and a coupling reagent (e.g., HBTU) with a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for a specified time (typically 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Visualizing the Synthetic Workflows

The choice of protecting group fundamentally alters the workflow of peptide synthesis.

spss_workflows cluster_fmoc Fmoc-SPPS Workflow cluster_z Z-Group Handling (Conceptual SPPS) F_start Resin-NH-Peptide-Fmoc F_deprotect 1. Deprotection (20% Piperidine/DMF) F_start->F_deprotect F_wash1 Wash (DMF) F_deprotect->F_wash1 F_amine Resin-NH-Peptide-NH2 F_wash1->F_amine F_couple 2. Coupling (Fmoc-AA-OH, Activator, Base) F_amine->F_couple F_wash2 Wash (DMF) F_couple->F_wash2 F_elongated Resin-NH-Peptide-AA-Fmoc F_wash2->F_elongated F_repeat Repeat Cycle F_elongated->F_repeat F_final Final Cleavage (TFA-based cocktail) F_elongated->F_final Z_start Resin-NH-Peptide-Z Z_deprotect 1. Deprotection (On-resin Hydrogenolysis - Challenging) Z_start->Z_deprotect Z_wash1 Wash Z_deprotect->Z_wash1 Z_amine Resin-NH-Peptide-NH2 Z_wash1->Z_amine Z_couple 2. Coupling (Z-AA-OH, Activator, Base) Z_amine->Z_couple Z_wash2 Wash Z_couple->Z_wash2 Z_elongated Resin-NH-Peptide-AA-Z Z_wash2->Z_elongated

Caption: A comparison of a standard Fmoc-SPPS cycle with a conceptual workflow for using a Z-protected amino acid in SPPS.

Signaling Pathways and Logical Relationships

The choice of protected amino acid is a critical decision point in the logical workflow of planning a peptide synthesis.

decision_workflow start Define Target Peptide synthesis_method Choose Synthesis Method start->synthesis_method consider_d_amino D-amino acid required for stability? start->consider_d_amino sp_synthesis Solid-Phase Synthesis (SPPS) synthesis_method->sp_synthesis High throughput, automation desired sol_synthesis Solution-Phase Synthesis synthesis_method->sol_synthesis Small scale, specific fragments choose_protecting_group Select Protecting Group Strategy sp_synthesis->choose_protecting_group sol_synthesis->choose_protecting_group fmoc_strategy Fmoc/tBu Strategy choose_protecting_group->fmoc_strategy Standard SPPS z_strategy Z-Group Strategy choose_protecting_group->z_strategy Specific applications, orthogonality needed use_fmoc_tyr Use Fmoc-Tyr(tBu)-OH fmoc_strategy->use_fmoc_tyr use_z_tyr Use Z-D-Tyr(tBu)-OH z_strategy->use_z_tyr consider_d_amino->use_fmoc_tyr No (or use Fmoc-D-Tyr) consider_d_amino->use_z_tyr Yes

Caption: Decision workflow for selecting a protected tyrosine derivative based on the synthetic strategy.

Conclusion

The comparison between this compound and Fmoc-Tyr(tBu)-OH highlights the evolution and optimization of peptide synthesis methodologies. Fmoc-Tyr(tBu)-OH is the undisputed choice for routine solid-phase peptide synthesis due to its compatibility with automated protocols, mild deprotection conditions, and the vast body of literature supporting its use. Its performance in terms of coupling efficiency and overall yield in SPPS is well-established.

This compound, while less suited for routine SPPS, remains a valuable reagent for specific applications. Its primary advantages lie in solution-phase synthesis, the synthesis of protected peptide fragments where the Z-group's stability is beneficial, and in the strategic incorporation of a D-amino acid to enhance the final peptide's biological stability. The challenges associated with its on-resin deprotection limit its widespread use in modern solid-phase techniques.

Ultimately, the choice between these two reagents depends on the specific goals of the synthesis. For high-throughput, automated synthesis of a wide range of peptides, Fmoc-Tyr(tBu)-OH is the superior option. For specialized projects requiring the unique properties of the Z-group or the incorporation of a D-tyrosine for enhanced stability, this compound offers a viable, albeit more technically demanding, alternative.

References

A Comparative Guide to Z-D-Tyr(tBu)-OH.DCHA and Z-D-Tyr(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of peptides. For the phenolic hydroxyl group of tyrosine, the choice between the tert-butyl (tBu) and trityl (Trt) protecting groups, particularly in conjunction with an N-terminal benzyloxycarbonyl (Z) group, presents distinct advantages and disadvantages. This guide provides an objective, data-supported comparison of Z-D-Tyr(tBu)-OH.DCHA and Z-D-Tyr(Trt)-OH to inform the rational design of peptide synthesis strategies.

At a Glance: Key Differences and Performance Metrics

The primary distinction between the tBu and Trt protecting groups lies in their acid lability. The Trt group is significantly more sensitive to acid, which allows for its selective removal under mild conditions. This property is the foundation of orthogonal protection strategies, enabling site-specific modifications of the tyrosine residue while other acid-labile groups, such as tBu, remain intact.[1][2]

FeatureThis compoundZ-D-Tyr(Trt)-OH
Side-Chain Protecting Group tert-Butyl (tBu)Trityl (Trt)
Nα-Protecting Group Benzyloxycarbonyl (Z)Benzyloxycarbonyl (Z)
Acid Lability of Side-Chain Group Lower; requires strong acid (e.g., 95% TFA) for cleavage.[3]Higher; can be cleaved with mild acid (e.g., 1-5% TFA in DCM).[3][4]
Orthogonal Deprotection Capability Limited orthogonality with other tBu-based protecting groups.Fully orthogonal to tBu-based protecting groups, allowing for selective on-resin deprotection.[2]
Potential for Side Reactions during Cleavage Forms tert-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met).[2]Forms bulkier trityl cations, which are less aggressive electrophiles, potentially leading to higher crude peptide purity.[2]
Typical Crude Peptide Purity Generally high, but can be compromised by t-butylation of sensitive residues.Often higher, especially in peptides containing Trp and Met, due to milder cleavage conditions.[2]
Applications Routine peptide synthesis where selective tyrosine modification is not required.Synthesis of complex peptides, peptides requiring on-resin tyrosine modification (e.g., phosphorylation), and synthesis of protected peptide fragments.[2]

Chemical Structures and Synthesis Workflow

The chemical structures of the two protected amino acids determine their unique properties in peptide synthesis.

Caption: Chemical structures of the tert-Butyl (tBu) and Trityl (Trt) protecting groups.

The general workflow for incorporating these amino acids in solid-phase peptide synthesis (SPPS) highlights the key steps of coupling and deprotection.

General SPPS Workflow Resin Resin with N-terminal deprotected peptide Coupling Couple Z-D-Tyr(PG)-OH (PG = tBu or Trt) Resin->Coupling Wash1 Wash Coupling->Wash1 N_deprotection N-terminal Deprotection of next amino acid Wash1->N_deprotection Wash2 Wash N_deprotection->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Final_cleavage Final Cleavage and Side-Chain Deprotection Repeat->Final_cleavage After final coupling Purification Purification Final_cleavage->Purification

Caption: General workflow for a single coupling cycle in SPPS.

Orthogonal Deprotection Strategy

A significant advantage of Z-D-Tyr(Trt)-OH is its utility in an orthogonal protection scheme. The Z-group is stable to the acidic conditions used to remove the Trt and tBu groups and is typically removed by catalytic hydrogenation.[5] The high acid lability of the Trt group allows for its selective removal while the more robust tBu group remains intact. This enables site-specific modifications of the tyrosine side chain.

Orthogonal Deprotection Scheme Peptide Resin-Bound Peptide Z-AA...-Tyr(Trt)-...-X(tBu)-... Selective_Trt_Deprotection Selective Trt Deprotection (1% TFA in DCM) Peptide->Selective_Trt_Deprotection On_Resin_Modification On-Resin Modification of Tyr (e.g., Phosphorylation) Selective_Trt_Deprotection->On_Resin_Modification Global_Deprotection Global Deprotection (95% TFA cocktail) On_Resin_Modification->Global_Deprotection Hydrogenolysis Z-Group Deprotection (Catalytic Hydrogenation) Global_Deprotection->Hydrogenolysis Final_Peptide Final Modified Peptide Hydrogenolysis->Final_Peptide

Caption: Workflow demonstrating the orthogonal deprotection of Tyr(Trt) for on-resin modification.

Experimental Protocols

The following are detailed methodologies for the key steps in utilizing this compound and Z-D-Tyr(Trt)-OH in peptide synthesis.

Protocol 1: Coupling of Z-D-Tyr(PG)-OH (PG = tBu or Trt) in SPPS

This protocol describes a standard coupling procedure using HBTU/DIPEA activation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound or Z-D-Tyr(Trt)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Amino Acid Activation: In a separate vessel, dissolve Z-D-Tyr(PG)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Selective Deprotection of the Trt Group from Tyr(Trt)

This protocol allows for the on-resin removal of the Trt group while other acid-labile groups like tBu remain intact.[6]

Materials:

  • Peptide-resin containing a Tyr(Trt) residue

  • Selective Deprotection Solution: 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 2-5% Triisopropylsilane (TIS) as a scavenger

  • DCM for washing

  • 10% DIPEA in DMF for neutralization

  • DMF for washing

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection: Treat the resin with the selective deprotection solution for 2 minutes. Repeat this treatment 5-10 times, collecting the filtrate each time.

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF.

  • Final Wash: Wash the resin thoroughly with DMF and then DCM. The resin-bound peptide with a free tyrosine hydroxyl group is now ready for on-resin modification.

Protocol 3: Global Deprotection and Cleavage

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including tBu.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v)

  • Cold diethyl ether

Methodology:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail to the dry resin and gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet two more times with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the N-terminal Z-group.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Ammonium formate as a hydrogen donor

  • Methanol or another suitable solvent

Methodology:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol.

  • Catalyst and Donor Addition: Add the 10% Pd/C catalyst and the hydrogen donor (e.g., formic acid).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or TLC.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected peptide.

Conclusion

The choice between this compound and Z-D-Tyr(Trt)-OH is a strategic one that depends on the specific goals of the peptide synthesis. For routine synthesis of peptides where selective modification of the tyrosine residue is not required, the more robust and cost-effective this compound is a suitable choice. However, for the synthesis of complex peptides, especially those containing sensitive residues prone to alkylation, or for strategies that require on-resin modification of the tyrosine side-chain, Z-D-Tyr(Trt)-OH offers significant advantages. Its high acid lability allows for an orthogonal deprotection scheme, providing greater flexibility and often leading to a cleaner crude product, which can simplify downstream purification efforts. A thorough understanding of the chemical properties of these protecting groups is essential for the successful and efficient synthesis of high-quality peptides.

References

A Comparative Guide to Analytical Methods for Confirming Peptide Purity with Protected Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides, particularly those with protected residues, is a critical step in guaranteeing experimental reproducibility and therapeutic safety. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and a discussion of their applicability to peptides featuring common protecting groups such as Fmoc, Boc, and Acm.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the peptide, the protecting groups used, and the desired level of characterization. The following table summarizes the key characteristics of HPLC, MS, and NMR for the analysis of protected peptides.

Analytical MethodPrinciple of Separation/DetectionInformation ProvidedTypical Purity DeterminationAdvantagesLimitations
RP-HPLC with UV Detection HydrophobicityRetention time, peak area (% purity)Relative purity based on UV absorbance at 214-220 nm.[1][2]High resolution and accuracy for separating closely related impurities.[3] Standard method for purity assessment.[2] Detects impurities at low levels (<0.1%).[3]Provides relative, not absolute, quantification. Co-elution of impurities can lead to inaccurate results.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Molecular weight, amino acid sequence (via fragmentation), and precise concentration with an internal standard.[1][2]Purity can be inferred from the relative abundance of ions. Absolute quantification is possible with a stable isotope-labeled (SIL) internal standard.[1]Confirms the identity of the target peptide and impurities.[2] High sensitivity.Ionization efficiency can be influenced by protecting groups and the overall peptide sequence.[4] Acidic matrices in MALDI-TOF MS can cause partial cleavage of acid-labile protecting groups.[5]
NMR Spectroscopy Nuclear magnetic resonanceDetailed structural information, including primary and secondary structure, and conformational analysis.[2]Quantitative assessment of purity based on the direct proportionality of signal intensity to the number of protons.[2][6]Provides unambiguous structural confirmation. Can identify and quantify impurities without the need for reference standards. Non-destructive technique.[6]Lower sensitivity compared to HPLC and MS.[7] Spectra can be complex and require expertise for interpretation, especially for larger peptides.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of peptides with protected residues using HPLC, MS, and NMR.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fmoc-Protected Peptides

This protocol outlines the analysis of a crude peptide synthesized using Fmoc chemistry.

1. Sample Preparation:

  • Dissolve the crude peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water, to a concentration of 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

  • HPLC System: A standard Reverse-Phase HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% TFA in water.[1][9]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1][9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 214-220 nm.[2][9]

3. Data Analysis:

  • Integrate the peak areas of all detected signals in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1]

Protocol 2: LC-MS Analysis of Peptides with Acm-Protected Cysteine

This protocol is designed for the characterization of peptides containing the acetamidomethyl (Acm) protecting group on cysteine residues.

1. Sample Preparation:

  • Dissolve the peptide sample in a solvent compatible with both HPLC and MS, such as 0.1% formic acid in water, to a concentration of approximately 10 pmol/µL.[2]

2. LC-MS System and Conditions:

  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column suitable for LC-MS analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the peptide of interest from impurities.

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[2]

  • MS Data Acquisition: Acquire mass spectra in the appropriate mass range to detect the Acm-protected peptide. The presence of the Acm group will increase the molecular weight by 71.04 Da per group.[4]

3. Data Analysis:

  • Analyze the mass spectrum to confirm the molecular weight of the Acm-protected peptide.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern. Fragmentation of the Acm group can occur, which can be a diagnostic marker.[4]

Protocol 3: NMR Analysis of Boc-Protected Amino Acids and Peptides

This protocol provides a general workflow for the structural confirmation and purity assessment of a Boc-protected peptide.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Boc-protected peptide.[10]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[10] The choice of solvent can influence the chemical shifts.[10]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The Boc group will show a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm.[10]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of the Boc group's carbonyl and quaternary carbons.[10]

3. Data Analysis:

  • Process the spectra (Fourier transformation, phase correction, baseline correction).

  • Calibrate the spectra using the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum. The purity can be estimated by comparing the integral of the main peptide signals to the integrals of impurity signals.

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

RP_HPLC_Workflow RP-HPLC-UV Workflow for Peptide Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (0.1% TFA in H2O) Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column (Acetonitrile Gradient) Inject->Separate Detect UV Detection (214-220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate LC_MS_Workflow LC-MS Workflow for Protected Peptide Analysis cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Peptide (0.1% Formic Acid in H2O) Inject Inject Sample Dissolve->Inject Separate LC Separation Inject->Separate Ionize ESI or MALDI Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Confirm Confirm Molecular Weight Spectrum->Confirm Identify Identify Impurities Confirm->Identify NMR_Workflow NMR Workflow for Protected Peptide Analysis cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Weigh Peptide (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire1H Acquire ¹H Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C Spectrum Dissolve->Acquire13C Process Process Spectra Acquire1H->Process Acquire13C->Process Analyze Analyze Chemical Shifts and Integrals Process->Analyze Confirm Confirm Structure & Assess Purity Analyze->Confirm

References

A Comparative Guide to the Coupling Efficiency of Protected Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protected amino acid derivatives is a critical factor in the success of solid-phase peptide synthesis (SPPS). For the incorporation of tyrosine, an amino acid frequently involved in crucial biological signaling pathways, the choice of the side-chain protecting group significantly impacts coupling efficiency, the prevention of side reactions, and the purity of the final peptide. This guide provides an objective comparison of commonly used protected tyrosine derivatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

The Importance of Tyrosine Side-Chain Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable reactions, most notably O-acylation, during the coupling of subsequent amino acids. This leads to the formation of branched peptides and other impurities that are often difficult to separate from the target peptide, resulting in reduced yields and complex purification steps. The use of a suitable protecting group for the tyrosine side chain is therefore essential for a successful synthesis. An ideal protecting group should be stable to the repeated cycles of Nα-Fmoc deprotection (typically with piperidine) and be cleanly removed during the final cleavage from the resin without causing degradation of the peptide.

Comparison of Common Protected Tyrosine Derivatives

The most widely used protected tyrosine derivatives in Fmoc-based SPPS are Fmoc-Tyr(tBu)-OH, Fmoc-Tyr(Trt)-OH, and Fmoc-Tyr(2-Cl-Trt)-OH. The choice between these derivatives often depends on the specific requirements of the peptide being synthesized, such as its length, complexity, and the presence of other sensitive residues.

Data Presentation: A Comparative Analysis

The following table summarizes the key characteristics and performance of these three commonly used protected tyrosine derivatives. The purity data is based on a comparative study by Barlos et al., which involved the synthesis of a model peptide containing methionine, tryptophan, and tyrosine residues, known to be sensitive to certain cleavage conditions.

FeatureFmoc-Tyr(tBu)-OHFmoc-Tyr(Trt)-OHFmoc-Tyr(2-Cl-Trt)-OH
Protecting Group tert-Butyl (tBu)Trityl (Trt)2-Chlorotrityl (2-Cl-Trt)
Acid Lability Requires strong acid for cleavage (e.g., 95% TFA)Cleavable with mild acid (e.g., 1-5% TFA in DCM)Cleavable under very mild acidic conditions (e.g., 1% TFA in DCM)
Prevention of Side Reactions Generally effective, but the release of t-butyl cations during cleavage can lead to alkylation of sensitive residues like Trp and Met.The bulky Trt group provides good protection. Milder cleavage conditions reduce the risk of side reactions.Offers the highest level of protection against side reactions due to the extremely mild cleavage conditions.
Crude Peptide Purity (Barlos et al.) 75%85%92%
Primary Application Routine SPPS of a wide range of peptides.Synthesis of complex peptides, especially those containing sensitive amino acids.Synthesis of fully protected peptide fragments and peptides with highly acid-labile modifications.

Experimental Protocols

Standard HBTU/DIEA Coupling Protocol

This protocol describes a standard method for coupling a protected amino acid to a resin-bound peptide using HBTU as the activating agent.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. After swelling, wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the protected tyrosine derivative (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction: To ensure the coupling reaction has gone to completion, perform a qualitative or quantitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF to remove any excess reagents and byproducts.

Quantitative Ninhydrin (Kaiser) Test for Monitoring Coupling Efficiency

The Kaiser test is a sensitive colorimetric method to detect free primary amines on the resin, allowing for the quantitative determination of coupling efficiency.[1]

  • Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (approximately 1-5 mg) into a test tube.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Reaction: Add 2-3 drops of each reagent to the test tube containing the resin.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the colored product (Ruhemann's purple).

  • Quantification: Measure the absorbance of the eluted solution at 570 nm using a spectrophotometer. The amount of free amine can be calculated using the Beer-Lambert law, and from this, the coupling efficiency can be determined.

Mandatory Visualizations

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Analysis Final Steps & Analysis Resin_Prep 1. Resin Swelling & Preparation Fmoc_Deprotection 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Protected Tyrosine Derivative (e.g., HBTU/DIEA) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Monitoring 6. Coupling Efficiency Monitoring (Quantitative Kaiser Test) Washing2->Monitoring Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Monitoring->Cleavage Repeat cycle for next amino acid or proceed to cleavage Purification 8. Peptide Purification (RP-HPLC) Cleavage->Purification Analysis 9. Purity & Identity Analysis (LC-MS) Purification->Analysis

Figure 1: Experimental workflow for comparing coupling efficiency.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Ligand Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 3. Recruitment of Adaptor Proteins Sos Sos Grb2->Sos Ras Ras Sos->Ras 4. Activation of Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK 5. MAPK Cascade Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Activation of Transcription Factors Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factors->Cellular_Response 7. Gene Expression & Cellular Response

Figure 2: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Validating Tyr(tBu) Deprotection: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the complete and clean deprotection of amino acid side chains is a critical determinant of the final product's purity and biological activity. The removal of the tert-butyl (tBu) protecting group from tyrosine, Tyr(tBu), is a common step that, if incomplete or accompanied by side reactions, can compromise the integrity of the synthesized peptide. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the validation of Tyr(tBu) deprotection, supported by experimental data and detailed protocols.

The Challenge: Complete Deprotection and Preventing Side Reactions

The deprotection of Tyr(tBu) is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This process releases the free tyrosine hydroxyl group, which is often crucial for the peptide's biological function. However, the acid-catalyzed cleavage also generates a reactive tert-butyl cation. This cation can subsequently reattach to the electron-rich phenolic ring of a deprotected tyrosine residue, resulting in a tert-butylated byproduct with an additional mass of 56 Da.[3] Therefore, validation methods must not only confirm the absence of the starting Tyr(tBu) but also detect and quantify any potential byproducts.

Comparative Analysis of Validation Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for monitoring peptide deprotection reactions.[1][4] Its high sensitivity and ability to provide molecular weight information make it exceptionally well-suited for identifying both the desired product and any side-products. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is another widely used technique for assessing peptide purity.

Below is a summary of the key performance characteristics of these methods for the validation of Tyr(tBu) deprotection.

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Primary Function Molecular weight determination and sequence confirmation.Purity assessment and quantification.[5]
Information Provided Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and identifying byproducts (e.g., +56 Da adduct).[3][5]Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities.[5]
Sensitivity High (femtogram to picogram range).[6]Moderate (picogram to nanogram range).
Specificity Very high; can distinguish between isobaric compounds through fragmentation (MS/MS).Moderate; relies on chromatographic separation, co-elution can be an issue.
Limit of Detection (LOD) for +56 Da byproduct Low (typically in the low ng/mL to pg/mL range).Higher than LC-MS (typically in the high ng/mL to µg/mL range).
Limit of Quantification (LOQ) for +56 Da byproduct Low (typically in the ng/mL range).Higher than LC-MS (typically in the µg/mL range).
Quantitative Accuracy Good, especially with the use of internal standards.Very good, highly reproducible for relative quantification.

Experimental Protocols

Protocol 1: Validation of Tyr(tBu) Deprotection by LC-MS

This protocol outlines the general procedure for analyzing a crude peptide sample after Tyr(tBu) deprotection using LC-MS.

1. Sample Preparation:

  • Following the deprotection reaction with a TFA-based cleavage cocktail, precipitate the peptide using cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for instance, 10-15 minutes, depending on the peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: A range appropriate for the expected m/z of the peptide and its potential byproducts (e.g., m/z 400-2000).

3. Data Analysis:

  • Analyze the total ion chromatogram (TIC) to identify the main peptide peak.

  • Examine the mass spectrum of the main peak to confirm the molecular weight of the fully deprotected peptide.

  • Search for a peak corresponding to the mass of the desired peptide + 56 Da, which indicates the presence of the tert-butylated byproduct.[3]

  • Quantify the relative abundance of the byproduct by comparing its peak area in the extracted ion chromatogram (EIC) to that of the main product.

Protocol 2: Purity Assessment by HPLC-UV

This protocol describes the use of HPLC with UV detection for assessing the purity of the crude peptide after deprotection.

1. Sample Preparation:

  • Prepare the crude peptide sample as described in Protocol 1 to a final concentration of approximately 1 mg/mL.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity of the desired peptide by dividing its peak area by the total area of all peaks.

  • The presence of a post-peak corresponding to the more hydrophobic tert-butylated byproduct may be observed. However, definitive identification of this peak requires confirmation by mass spectrometry.

Visualizing the Workflow and Deprotection Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Deprotection_Reaction Tyr_tBu Peptide-Tyr(tBu) Deprotected_Tyr Peptide-Tyr(OH) Tyr_tBu->Deprotected_Tyr Deprotection tBu_cation tert-butyl cation Tyr_tBu->tBu_cation Cleavage TFA TFA Byproduct Peptide-Tyr(tBu) (Side Product, +56 Da) Deprotected_Tyr->Byproduct Re-alkylation tBu_cation->Byproduct

Tyr(tBu) Deprotection and Side Reaction Pathway

Validation_Workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_analysis Analytical Validation cluster_results Data Interpretation start Solid-Phase Peptide Synthesis deprotection Tyr(tBu) Deprotection (TFA) start->deprotection crude_peptide Crude Peptide deprotection->crude_peptide lcms LC-MS Analysis crude_peptide->lcms hplc HPLC-UV Analysis crude_peptide->hplc ms_results Confirm Molecular Weight Identify +56 Da Byproduct lcms->ms_results hplc_results Assess Purity Quantify Relative Peak Areas hplc->hplc_results final_assessment Final Purity Assessment ms_results->final_assessment hplc_results->final_assessment

References

A Comparative Analysis of Tyr(tBu) and Tyr(Bzl) Side Reaction Profiles in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the tyrosine side chain is a critical decision that significantly influences the purity and yield of the final peptide. The two most commonly employed protecting groups for the phenolic hydroxyl function of tyrosine are the tert-butyl (tBu) ether, predominantly used in the Fmoc/tBu strategy, and the benzyl (Bzl) ether, traditionally used in the Boc/Bzl strategy. This guide provides an objective comparison of the side reaction profiles of Tyr(tBu) and Tyr(Bzl), supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for specific synthetic challenges.

The choice between Tyr(tBu) and Tyr(Bzl) is fundamentally linked to the chosen Nα-amino protection strategy (Fmoc or Boc) due to their differing lability under acidic and basic conditions. The tert-butyl group is highly stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. Conversely, the benzyl group is more resistant to the moderate acidic conditions used for Boc group removal but requires a very strong acid, such as hydrogen fluoride (HF), for complete cleavage. These differing chemical properties give rise to distinct side reaction profiles.

Quantitative Comparison of Side Reaction Profiles

The primary side reactions associated with Tyr(tBu) and Tyr(Bzl) are a consequence of the chemical species generated during their removal. For Tyr(tBu), the acid-catalyzed cleavage generates reactive tert-butyl cations, which can lead to the alkylation of nucleophilic residues. In the case of Tyr(Bzl), its partial lability to the repeated acidic treatments in Boc-SPPS can lead to premature deprotection and subsequent side reactions.

Protecting GroupPrimary Synthesis StrategyMajor Side Reaction(s)Typical Occurrence (%)Mitigation Strategies
Tyr(tBu) Fmoc/tBuAlkylation of sensitive residues (e.g., Trp, Met) by tert-butyl cations during final TFA cleavage.1-5% (sequence dependent)Addition of scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to the cleavage cocktail.
Tyr(Bzl) Boc/Bzl1. Premature deprotection of the benzyl group by TFA during Nα-Boc removal. 2. O-acylation of the newly exposed hydroxyl group. 3. Formation of 3-benzyltyrosine by intramolecular rearrangement.2-10% (cumulative over synthesis)Use of more acid-stable benzyl derivatives (e.g., 2,6-dichlorobenzyl), optimized coupling times, and scavengers (e.g., anisole, p-cresol) during cleavage.[1]

Note: The typical occurrence percentages are estimates and can vary significantly based on the peptide sequence, the number of tyrosine residues, and the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of a Model Peptide using Fmoc-Tyr(tBu)-OH

This protocol outlines the manual synthesis of a model hexapeptide (H-Gly-Ala-Tyr(tBu)-Ala-Phe-Gly-OH) on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activator base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Synthesis of a Model Peptide using Boc-Tyr(Bzl)-OH

This protocol outlines the manual synthesis of a model hexapeptide (H-Gly-Ala-Tyr(Bzl)-Ala-Phe-Gly-OH) on a Merrifield resin.

Materials:

  • Merrifield resin (1.0 mmol/g substitution)

  • Boc-amino acids (Boc-Gly-OH, Boc-Ala-OH, Boc-Tyr(Bzl)-OH, Boc-Phe-OH)

  • Coupling reagent: DCC (N,N'-dicyclohexylcarbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Neutralization solution: 10% (v/v) DIPEA in DCM

  • Solvents: DCM, DMF

  • Cleavage reagent: Anhydrous HF

  • Scavenger: Anisole

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes.

    • Drain and add fresh deprotection solution for 20 minutes.

    • Drain and wash the resin with DCM (5 x 1 min).

  • Neutralization:

    • Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes.

    • Repeat the neutralization step.

    • Drain and wash the resin with DCM (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF/DCM (1:1).

    • Cool the solution to 0°C and add DCC (3 equivalents).

    • Allow the activation to proceed for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

    • Monitor coupling completion using a Kaiser test.

    • Drain the coupling solution and wash the resin with DCM and DMF.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid.

  • Washing and Drying: After the final coupling, wash the peptide-resin with DCM and dry under vacuum.

  • HF Cleavage:

    • Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.

    • Place the dried resin in the HF apparatus.

    • Add the scavenger (anisole, 1 mL per gram of resin).

    • Cool the vessel to -5 to 0°C and distill anhydrous HF into it.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Suspend the residue in cold diethyl ether to precipitate the peptide.

    • Filter and wash the crude peptide with cold ether.

    • Dry the peptide under vacuum.

Protocol 3: HPLC Analysis of Side Products

This protocol describes a general method for the analysis of crude peptides to identify and quantify side products.

Instrumentation:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • UV detector set at 220 nm and 280 nm.

  • Mass spectrometer for peak identification.

Mobile Phase:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in mobile phase A.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Elute with a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for tyrosine-containing species).

  • Peak Identification and Quantification:

    • Identify the main product peak and any side product peaks by mass spectrometry.

    • For Tyr(tBu) synthesis, look for peaks corresponding to the desired peptide mass +56 Da (tert-butylation of Trp or Met).

    • For Tyr(Bzl) synthesis, look for peaks corresponding to the desired peptide mass +90 Da (benzylation of tyrosine).

    • Quantify the relative percentage of each species by integrating the peak areas in the HPLC chromatogram at 220 nm.

Visualizing Reaction and Side-Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction and side-reaction pathways for both Tyr(tBu) and Tyr(Bzl).

Tyr_tBu_Pathway Peptide_Tyr_tBu Peptide-Tyr(tBu) TFA TFA Cleavage Peptide_Tyr_tBu->TFA Deprotection Desired_Peptide Desired Peptide-Tyr TFA->Desired_Peptide Main Product tBu_Cation tert-Butyl Cation TFA->tBu_Cation Byproduct Scavenger Scavenger (e.g., TIS, H2O) tBu_Cation->Scavenger Quenching Sensitive_Residue Sensitive Residue (Trp, Met) tBu_Cation->Sensitive_Residue Side Reaction Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Alkylated_Side_Product Alkylated Side Product Sensitive_Residue->Alkylated_Side_Product

Tyr(tBu) Deprotection and Side Reaction Pathway

Tyr_Bzl_Pathway Peptide_Tyr_Bzl Peptide-Tyr(Bzl) TFA_Deprotection TFA (Boc Deprotection) Peptide_Tyr_Bzl->TFA_Deprotection Side Reaction HF_Cleavage HF Cleavage Peptide_Tyr_Bzl->HF_Cleavage Final Cleavage Benzyl_Tyr_Product 3-Benzyltyrosine Side Product Peptide_Tyr_Bzl->Benzyl_Tyr_Product Premature_Deprotection Prematurely Deprotected Peptide-Tyr TFA_Deprotection->Premature_Deprotection Acylation Next Coupling Cycle Premature_Deprotection->Acylation Undesired Reaction O_Acylated_Product O-Acylated Side Product Acylation->O_Acylated_Product Desired_Peptide Desired Peptide-Tyr HF_Cleavage->Desired_Peptide Benzyl_Cation Benzyl Cation HF_Cleavage->Benzyl_Cation Benzyl_Cation->Peptide_Tyr_Bzl Re-attachment Benzyl_Cation->Benzyl_Tyr_Product Rearrangement Intramolecular Rearrangement

Tyr(Bzl) Side Reaction Pathways

Conclusion

The choice between Tyr(tBu) and Tyr(Bzl) is a critical decision in peptide synthesis that should be made based on the overall synthetic strategy and the specific sequence of the target peptide. Tyr(tBu) is the standard for Fmoc-based synthesis, offering high stability during chain assembly, with the primary side reaction of tert-butylation being well-managed through the use of scavengers during final cleavage. Tyr(Bzl), a cornerstone of Boc-based synthesis, is more susceptible to premature deprotection and subsequent side reactions during the repetitive acid treatments of the synthesis cycles. While more acid-stable benzyl derivatives can mitigate this, careful optimization is often required. By understanding the distinct side reaction profiles and employing the appropriate mitigation strategies and analytical techniques, researchers can successfully synthesize high-purity tyrosine-containing peptides for a wide range of applications.

References

A Comparative Guide to Sequence Confirmation of Tyr(tBu) Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise sequence verification of peptides containing post-translationally modified or protected amino acids is a critical quality control step. The incorporation of tert-butyl-protected tyrosine (Tyr(tBu)) presents unique analytical challenges. This guide provides an objective comparison of two primary methodologies for peptide sequence confirmation—Edman degradation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on their application to Tyr(tBu)-containing peptides. We will delve into the experimental protocols, performance data, and potential pitfalls of each technique to aid in the selection of the most appropriate analytical strategy.

Introduction to Sequencing Tyr(tBu) Peptides

The tert-butyl (tBu) protecting group is frequently used in Fmoc-based SPPS to prevent unwanted side reactions at the hydroxyl group of tyrosine. While essential for synthesis, its presence can interfere with standard analytical procedures for sequence confirmation. A reliable method is necessary to ensure the integrity of the final peptide product, as incomplete deprotection or side reactions during synthesis can lead to impurities that may compromise biological activity and safety.

Edman Degradation: The N-Terminal Sequencing Workhorse

Edman degradation is a well-established chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[1][2] The process involves a cyclical three-step reaction:

  • Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage: Under acidic conditions (typically with trifluoroacetic acid - TFA), the N-terminal PTC-amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative and a shortened peptide.

  • Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography, typically HPLC.

This cycle is repeated to determine the sequence of the peptide from the N-terminus inwards.

Challenges of Edman Degradation for Tyr(tBu) Peptides

While highly accurate for standard peptides, the analysis of Tyr(tBu) peptides by Edman degradation presents specific challenges:

  • Steric Hindrance: The bulky tert-butyl group on the tyrosine side chain may sterically hinder the efficient coupling of PITC to the N-terminal amino acid if the Tyr(tBu) residue is at or near the N-terminus. This can lead to incomplete coupling and a drop in sequencing efficiency for that cycle.

  • Acid Lability of the tBu Group: The cleavage step of the Edman cycle utilizes TFA. The tBu group is also susceptible to cleavage by strong acids like TFA. Premature removal of the tBu group can lead to a mixed population of peptides (with and without the tBu group), complicating the interpretation of the PTH-amino acid chromatograms in subsequent cycles.

  • Side Reactions: The tert-butyl cation released during cleavage can potentially alkylate other sensitive residues in the peptide, such as tryptophan or methionine, leading to artifact peaks.[3]

Experimental Protocol: Edman Degradation of a Tyr(tBu) Peptide

Sample Preparation:

  • Ensure the peptide sample is highly purified (>95%) by reverse-phase HPLC (RP-HPLC).

  • The sample should be free of salts and primary amine-containing buffers (e.g., Tris), which can interfere with the PITC reaction. If necessary, desalt the sample using a C18 spin column.

  • Lyophilize the purified peptide to dryness.

  • Accurately determine the peptide quantity, typically in the range of 10-100 picomoles.[1]

Automated Edman Sequencing:

  • Dissolve the peptide in an appropriate solvent (e.g., 50% acetonitrile in water) and apply it to the sequencer's sample cartridge (e.g., a PVDF membrane).

  • Initiate the automated sequencing program. A typical cycle for a protein sequencer involves the following steps:

    • Coupling: Delivery of PITC in a basic solution (e.g., N-methylpiperidine in heptane/ethyl acetate). The reaction is typically carried out at 45-55°C. For peptides with potentially hindered N-termini, extending the coupling time may be necessary.

    • Cleavage: Delivery of anhydrous TFA to cleave the N-terminal PTC-amino acid.

    • Extraction: The resulting ATZ-amino acid is extracted with an organic solvent (e.g., n-butyl chloride).

    • Conversion: The extracted ATZ-amino acid is transferred to a conversion flask and treated with aqueous acid (e.g., 25% TFA) to convert it to the more stable PTH-amino acid derivative.

  • PTH-Amino Acid Analysis: The PTH-amino acid derivative is injected onto an HPLC system and identified by its retention time compared to a standard mixture of PTH-amino acids.

  • The cycle is repeated for the desired number of residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Powerful Alternative

LC-MS/MS has become the dominant technique for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[4][5] In a typical "bottom-up" proteomics workflow, the peptide is first subjected to fragmentation in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Challenges of LC-MS/MS for Tyr(tBu) Peptides

The primary challenge in sequencing Tyr(tBu) peptides by LC-MS/MS is the lability of the tert-butyl group during the fragmentation process.

  • Neutral Loss of Isobutylene: During collision-induced dissociation (CID), the most common fragmentation method, the tBu group can be readily lost as a neutral molecule (isobutylene, 56 Da). This results in a dominant peak in the MS/MS spectrum corresponding to the precursor ion minus 56 Da, which can suppress the formation of other sequence-informative b- and y-ions. This can make de novo sequencing challenging and database searching less reliable.

  • In-source Fragmentation: The tBu group can also be lost in the ion source of the mass spectrometer before MS/MS analysis. This leads to the observation of both the intact Tyr(tBu) peptide and the deprotected Tyr peptide, which can complicate data analysis.

To overcome these challenges, alternative fragmentation techniques can be employed:

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are less likely to induce the neutral loss of labile protecting groups, preserving the integrity of the Tyr(tBu) residue and leading to more complete backbone fragmentation.[6]

  • Ultraviolet Photodissociation (UVPD): This technique can also provide extensive sequence information while minimizing the loss of labile modifications.[6][7]

Experimental Protocol: LC-MS/MS of a Tyr(tBu) Peptide

Sample Preparation:

  • Purify the peptide by RP-HPLC to remove synthesis-related impurities.

  • Dissolve the peptide in a solvent compatible with electrospray ionization (ESI), typically 0.1% formic acid in water/acetonitrile. The final concentration is usually in the low micromolar to nanomolar range.

LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the peptide sample on a C18 reverse-phase column using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.

  • Mass Spectrometry:

    • MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • MS/MS Scan: Select the precursor ion corresponding to the Tyr(tBu) peptide for fragmentation.

      • For CID: Use a normalized collision energy that is optimized to generate a balance between precursor ion depletion and the production of a rich series of b- and y-ions, while being mindful of the potential for neutral loss.

      • For ETD/UVPD: If available, utilize these alternative fragmentation methods to minimize the neutral loss of the tBu group and obtain more comprehensive sequence coverage.

  • Data Analysis:

    • Analyze the MS/MS spectra to identify the b- and y-ion series. The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue.

    • The presence of a Tyr(tBu) residue can be confirmed by a mass difference of 221.14 Da (the mass of the Tyr(tBu) residue).

    • Utilize bioinformatics software for automated de novo sequencing or database searching to confirm the peptide sequence.

Performance Comparison

FeatureEdman DegradationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Function N-terminal amino acid sequencing.Molecular weight determination and full-sequence confirmation.
Information Provided Sequential identification of amino acids from the N-terminus.Mass-to-charge ratio (m/z) of the intact peptide and its fragments, confirming molecular weight and amino acid sequence.[5]
Sample Requirement Purified peptide with a free N-terminus.Purified or complex peptide mixtures.
Sensitivity Picomole range.[1]Femtomole to attomole range.
Throughput Low (one sample at a time, sequential cycles).High (compatible with autosamplers for multiple samples).
Handling of Tyr(tBu) Potential for steric hindrance and premature deprotection.Prone to neutral loss of the tBu group with CID, potentially obscuring sequence information. ETD/UVPD can mitigate this.
Data Analysis Relatively straightforward interpretation of HPLC chromatograms.Can be complex, especially with neutral loss and in-source fragmentation. Requires specialized software.
Confirmation of N-terminus Unambiguous confirmation of the N-terminal sequence.Can be inferred from fragment ions, but may be less definitive than Edman degradation.
Internal Sequence Not suitable for internal sequence determination.Can provide sequence information for the entire peptide.

Visualizing the Workflows

Edman Degradation Workflow

Edman_Degradation_Workflow cluster_sequencer Automated Sequencer Cycle Coupling Coupling with PITC Cleavage Cleavage with TFA Coupling->Cleavage Extraction Extraction of ATZ-Amino Acid Cleavage->Extraction Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide n-1 peptide Conversion Conversion to PTH-Amino Acid Extraction->Conversion HPLC HPLC Analysis Conversion->HPLC Peptide Tyr(tBu) Peptide Peptide->Coupling Sequence N-Terminal Sequence HPLC->Sequence Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of the Edman degradation cycle for N-terminal peptide sequencing.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_ms Mass Spectrometer ESI Electrospray Ionization MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID, ETD, or UVPD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Peptide Tyr(tBu) Peptide LC HPLC Separation Peptide->LC LC->ESI Full_Sequence Full Peptide Sequence Data_Analysis->Full_Sequence

Caption: General workflow for peptide sequencing by LC-MS/MS.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for the sequence confirmation of Tyr(tBu)-containing peptides, each with its own set of advantages and limitations.

Edman degradation remains the gold standard for unambiguous N-terminal sequence determination. It is particularly valuable for confirming the identity of a synthetic peptide and ensuring the integrity of the N-terminus. However, its lower throughput, higher sample consumption, and potential for complications with bulky and acid-labile protecting groups make it less suitable for high-throughput applications or the analysis of complex mixtures.

Mass spectrometry , particularly LC-MS/MS, offers superior sensitivity, speed, and the ability to provide full sequence coverage. While the neutral loss of the tBu group during CID can be a significant challenge, the use of alternative fragmentation methods like ETD or UVPD can provide more comprehensive and reliable sequence information.

For a comprehensive characterization of Tyr(tBu) peptides, a multi-pronged approach is often recommended. LC-MS/MS can be used for initial molecular weight confirmation and to obtain as much sequence information as possible. If the N-terminal sequence is ambiguous or requires absolute confirmation, Edman degradation can be employed as a complementary and orthogonal technique. The choice of the primary sequencing method will ultimately depend on the specific research question, available instrumentation, sample purity, and the desired level of sequence confirmation.

References

A Researcher's Guide to Assessing Crude Peptide Purity After Synthesis with Z-D-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, ensuring the purity of a synthesized peptide is a critical step that underpins the reliability of subsequent research and therapeutic applications. This guide offers a comparative overview of the primary analytical techniques used to assess the purity of crude peptides, particularly those synthesized using the protected amino acid derivative Z-D-Tyr(tBu)-OH DCHA. The use of this building block, while effective, necessitates robust analytical methods to identify and quantify the target peptide amidst a potential mixture of impurities stemming from the synthesis process.

The direct evaluation of a crude peptide's purity relies on techniques capable of separating, identifying, and quantifying the desired product from contaminants.[1] These impurities can include truncated sequences, deletion sequences, byproducts from protecting groups, or degradation products.[1][2] A multi-faceted analytical approach is often recommended to ensure a comprehensive characterization of the crude product.[3]

Comparison of Key Analytical Techniques

The three most powerful and widely adopted methods for peptide purity assessment are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides distinct and often complementary information.

FeatureReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Function Purity assessment and quantification of the target peptide.[3]Molecular weight determination and sequence confirmation.[3][4]Detailed 3D structural information, configuration, and conformation analysis.[1][5]
Principle Separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[1][6]Measures the mass-to-charge ratio (m/z) of ionized molecules.[4][7]Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[8]
Information Provided Retention time and peak area, indicating the presence and relative amount of the target peptide and impurities.[3]Confirms the molecular weight of the intact peptide and its fragments, which can verify the amino acid sequence.[3][7]Provides a snapshot of the sample's composition and can be used for quantitative purity assessment.[1]
Common Application Considered the industry standard for determining the purity of synthetic peptides.[1]Essential for confirming the identity of the desired product and identifying mass impurities.[9]Used for investigating peptide folding, aggregation, and detailed structural characterization in solution.[8][10]
Advantages Excellent resolution, high reproducibility, and straightforward quantification based on peak area.[6][11]High sensitivity, high accuracy, and the ability to analyze complex mixtures, especially when coupled with HPLC (LC-MS).[7][12]Non-destructive and provides unparalleled detail on the three-dimensional structure of the peptide.[5]
Limitations A single peak does not guarantee identity; co-elution of impurities is possible.[9]Relative ion intensities may not accurately reflect the molar content of contaminants.[9]Lower sensitivity compared to MS, requires higher sample concentrations, and can be challenging for large peptides (>30 kDa).[5][13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are foundational protocols for the key analytical techniques discussed.

Protocol 1: Purity Assessment by RP-HPLC

Reversed-Phase HPLC is the primary method for evaluating the purity of crude synthetic peptides.[14] It separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[6]

Objective: To separate and quantify the target peptide relative to impurities in a crude sample.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water, to a final concentration of approximately 1 mg/mL.[3][15] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

    • Mobile Phase A: 0.1% TFA in water.[3][14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3][14]

    • Flow Rate: 1.0 mL/min.[1]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point, but should be optimized for the specific peptide's hydrophobicity.[1][14]

    • Detection: UV absorbance at 214-220 nm (for the peptide bond) and 280 nm (for aromatic residues like Tyr).[1][16]

  • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram and multiplying by 100.[1][11]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming that the primary peak observed in HPLC corresponds to the peptide with the correct molecular weight.[9]

Objective: To confirm the molecular weight of the synthesized peptide.

Methodology:

  • Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared separately by dissolving the peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.[1]

  • Instrumentation:

    • Couple the HPLC system to a mass spectrometer for LC-MS analysis.[15] Common ionization techniques for peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7][17]

    • For direct infusion, introduce the prepared sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.[14] The instrument should be calibrated with a known standard.[14]

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.[14] For ESI, which often produces multiply-charged ions, deconvolution software may be needed to determine the parent mass.[17]

Protocol 3: Structural Analysis by 1D NMR Spectroscopy

While more complex 2D and 3D NMR are used for full structure elucidation, a simple 1D ¹H NMR spectrum can provide a valuable snapshot of sample purity and confirm the presence of expected structural features.[1]

Objective: To obtain a qualitative assessment of purity and structural integrity.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the peptide sample (typically >0.5 mM concentration) in a suitable deuterated solvent.[13] The final sample volume should be around 450-500 µL.[13] Including approximately 5% D₂O is recommended for the spectrometer's lock signal.[13]

  • Data Acquisition: Acquire a 1D proton NMR spectrum. This provides a quick analytical check on the quality of the sample.[18]

  • Data Analysis: Analyze the spectrum for the presence of expected proton signals, such as those from the aromatic side chain of the Tyr residue and the tBu protecting group. The presence of significant unexpected signals can indicate impurities. The intensity of signals is directly proportional to the number of protons, allowing for a quantitative assessment of purity if suitable reference signals are available.[1]

Visualized Workflows and Relationships

To better illustrate the process and interplay of these techniques, the following diagrams are provided.

cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment cluster_output Results SPPS Solid-Phase Synthesis (with Z-D-Tyr(tBu)-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Mixture Cleavage->Crude HPLC RP-HPLC Analysis Crude->HPLC MS Mass Spectrometry Crude->MS NMR NMR Spectroscopy Crude->NMR Purity Purity (%) & Impurity Profile HPLC->Purity Identity Identity Confirmation (MW) MS->Identity Structure Structural Confirmation NMR->Structure

Caption: General workflow from peptide synthesis to purity assessment.

cluster_primary cluster_secondary Crude Crude Peptide HPLC Is it PURE? (RP-HPLC) Crude->HPLC Quantification MS Is it the RIGHT MOLECULE? (Mass Spec) Crude->MS Identification Purify Proceed to Purification HPLC->Purify Yes (>95%) Resynthesize Re-evaluate Synthesis HPLC->Resynthesize No MS->Purify Yes (Correct MW) MS->Resynthesize No NMR Is it FOLDED CORRECTLY? (NMR) Full_Characterization Full Structural Data NMR->Full_Characterization Purify->NMR For structural studies

Caption: Decision-making logic based on analytical techniques.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Z-D-Tyr(tBu)-OH·DCHA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Z-D-Tyr(tBu)-OH·DCHA, a protected amino acid derivative commonly utilized in peptide synthesis. Following these guidelines will help mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for Z-D-Tyr(tBu)-OH·DCHA, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). While specific hazards are detailed in the SDS, as a general laboratory chemical, it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation of any dust.

Quantitative Data

PropertyValue
Synonym Z-O-tert-butyl-D-tyrosine dicyclohexylammonium salt
CAS Number 198828-72-7
Molecular Formula C21H25NO5·C12H23N
Molecular Weight 552.8 g/mol

Source: ChemPep[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Z-D-Tyr(tBu)-OH·DCHA is to treat it as chemical waste. It should be disposed of in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • All solid Z-D-Tyr(tBu)-OH·DCHA waste, including residual powder and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Any materials used for cleaning up spills, such as absorbent pads or contaminated gloves, should also be placed in this container.

2. Spill Management:

  • For small spills: Carefully transfer the spilled material into the designated waste disposal container using appropriate tools like a spatula or a brush.

  • For large spills: Use a shovel to place the material into a suitable waste container.

  • During cleanup, take measures to avoid the generation of dust. A dust respirator should be used if there is a risk of airborne particles.

3. Container Labeling and Storage:

  • The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Z-D-Tyr(tBu)-OH·DCHA".

  • The container should be kept securely sealed and stored in a designated hazardous waste accumulation area within the laboratory. This area should be cool and dry.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management vendor.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of Z-D-Tyr(tBu)-OH·DCHA, from initial handling to final removal from the laboratory, is illustrated in the diagram below.

A Don Personal Protective Equipment (PPE) (Safety Goggles, Gloves, Lab Coat) B Collect Solid Z-D-Tyr(tBu)-OH·DCHA Waste (Residual powder, empty containers, contaminated spill cleanup materials) A->B C Place Waste in a Labeled, Sealed Hazardous Waste Container B->C D Store Container in a Designated Hazardous Waste Accumulation Area C->D E Arrange for Pickup by Institutional EHS or a Licensed Waste Disposal Vendor D->E F Proper Disposal in Accordance with Federal, State, and Local Regulations E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.